Betaine aldehyde
Description
Structure
3D Structure
Properties
CAS No. |
7418-61-3 |
|---|---|
Molecular Formula |
C5H12NO+ |
Molecular Weight |
102.15 g/mol |
IUPAC Name |
trimethyl(2-oxoethyl)azanium |
InChI |
InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 |
InChI Key |
SXKNCCSPZDCRFD-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC=O |
Canonical SMILES |
C[N+](C)(C)CC=O |
Other CAS No. |
7418-61-3 |
physical_description |
Solid |
Synonyms |
etaine aldehyde glycine betaine aldehyde |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Enduring Significance of Betaine Aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine (B1666868) aldehyde, a pivotal intermediate in the biosynthesis of the osmoprotectant glycine (B1666218) betaine, has been a subject of scientific inquiry for over half a century. Its discovery was intrinsically linked to the broader investigation of choline (B1196258) metabolism and the mechanisms of stress tolerance in a diverse range of organisms, from bacteria to plants and mammals. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of betaine aldehyde, the elucidation of its metabolic pathway, and the key experimental methodologies that have been instrumental in its study. Quantitative data on the kinetics of the enzymes involved are presented, and detailed experimental protocols are provided to facilitate further research in this field.
Historical Context and Discovery
The journey to understanding this compound began with investigations into the metabolic fate of choline. Early studies in the mid-20th century focused on the enzymatic oxidation of choline in mammalian tissues. A landmark 1954 paper by Rothschild and Barron in the Journal of Biological Chemistry provided the first detailed characterization of an enzyme responsible for the oxidation of a choline metabolite, which they termed "this compound dehydrogenase" (BADH)[1]. This work laid the foundation for recognizing this compound as a distinct metabolic intermediate.
Subsequent research, particularly in the context of plant physiology and stress adaptation, further illuminated the significance of this compound. In the late 1980s, the focus expanded to the initial step of choline oxidation in plants. A pivotal 1989 study by Brouquisse and colleagues provided evidence for a ferredoxin-dependent choline monooxygenase (CMO) in spinach chloroplasts, the enzyme responsible for converting choline to this compound[2][3]. This discovery was crucial as it differentiated the plant pathway from the choline dehydrogenase-mediated pathway found in many bacteria and animals.
The cloning and molecular characterization of the genes encoding both CMO and BADH in the 1990s marked a significant milestone, enabling detailed studies on their regulation, structure, and the potential for genetic engineering to enhance stress tolerance in crops.
Key Milestones in this compound Research:
-
1954: Rothschild and Barron provide the first detailed description of this compound dehydrogenase (BADH) and its role in oxidizing this compound.[1]
-
1989: Brouquisse et al. report the discovery of a ferredoxin-dependent choline monooxygenase (CMO) in spinach, identifying the first step in this compound synthesis in plants.[2][3]
-
1990s: Molecular cloning and characterization of genes for both BADH and CMO are achieved, opening new avenues for research into their function and regulation.
-
Present: Ongoing research focuses on the intricate regulatory mechanisms of the this compound pathway and its potential applications in agriculture and medicine.
The this compound Metabolic Pathway
This compound is a transient but essential intermediate in the two-step biosynthesis of glycine betaine from choline. This pathway is a key component of the cellular response to osmotic stress in a wide array of organisms.
The synthesis of this compound from choline is catalyzed by two primary classes of enzymes:
-
Choline Monooxygenase (CMO): Found in plants, CMO is a Rieske-type iron-sulfur enzyme that utilizes reduced ferredoxin and O2 to hydroxylate choline, which then rearranges to form this compound.
-
Choline Dehydrogenase/Oxidase: In many bacteria and animals, the conversion of choline to this compound is catalyzed by a flavin-dependent choline dehydrogenase or choline oxidase.
Once formed, this compound is rapidly and irreversibly oxidized to glycine betaine by the enzyme This compound Dehydrogenase (BADH) , an NAD(P)+-dependent enzyme.
Quantitative Data
The enzymatic reactions involved in the synthesis and conversion of this compound have been characterized in various organisms. The following tables summarize key quantitative data for the primary enzymes in the pathway.
Table 1: Michaelis-Menten Constants (Km) for Enzymes of the this compound Pathway
| Enzyme | Organism | Substrate | Km Value | Reference |
| Choline Dehydrogenase | Rat Liver Mitochondria | Choline | 0.14-0.27 mM | [1] |
| This compound Dehydrogenase | Pseudomonas aeruginosa | This compound | 453 ± 52 µM | |
| NADP+ | 62 ± 7 µM | |||
| NAD+ | 229 ± 5 µM | |||
| This compound Dehydrogenase | Avena sativa (Oat) | This compound | 5 µM | |
| 3-Aminopropionaldehyde | 0.54 µM | |||
| 4-Aminobutyraldehyde | 24 µM |
Table 2: Cellular Concentrations of Betaine under Normal and Stress Conditions
| Organism/Cell Type | Condition | Betaine Concentration | Reference |
| Carrot Cells | 100 mM NaCl | 93-101 µmol/g dry weight | [2] |
| Calf Growth Plate Chondrocytes | Resting Zone | ~1.8 mM (intracellular) | [4] |
| Hypertrophic Zone | ~7.4 mM (intracellular) | [4] | |
| Human Plasma | Normal | 15.2-66.3 µmol/L | [5] |
Note: Direct quantitative data for the intracellular concentration of this compound is scarce in the literature. This is likely due to its nature as a highly reactive and transient intermediate that is rapidly converted to glycine betaine.
Experimental Protocols
The study of this compound and its associated enzymes relies on a variety of biochemical assays. The following are detailed protocols for the key enzymes involved in its metabolism.
This compound Dehydrogenase (BADH) Assay
This spectrophotometric assay measures the activity of BADH by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)+ to NAD(P)H.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
This compound solution (e.g., 10 mM stock)
-
NAD+ or NADP+ solution (e.g., 10 mM stock)
-
Enzyme preparation (cell extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
100 µL of 10 mM NAD(P)+ solution (final concentration 1 mM)
-
50 µL of enzyme preparation
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to measure any background absorbance changes.
-
Initiate the reaction by adding 50 µL of 10 mM this compound solution (final concentration 0.5 mM).
-
Immediately mix the contents of the cuvette by inversion and begin monitoring the change in absorbance at 340 nm over time.
-
Record the linear rate of absorbance increase.
-
Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM⁻¹ cm⁻¹).
Choline Monooxygenase (CMO) Assay
The assay for CMO is more complex due to the instability of its product, this compound, and its dependence on a reducing system. A common method is a coupled radiometric assay.
Materials:
-
[¹⁴C]Choline
-
Purified this compound Dehydrogenase (BADH) from a source like E. coli
-
NAD+
-
A system for providing reduced ferredoxin (e.g., illuminated thylakoids or NADPH with ferredoxin-NADP+ reductase)
-
Reaction buffer (e.g., HEPES buffer, pH 8.0)
-
Ion-exchange chromatography resin (e.g., Dowex 1-X8)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing:
-
Reaction buffer
-
A system to generate reduced ferredoxin
-
Excess purified BADH
-
NAD+
-
Enzyme preparation containing CMO
-
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding [¹⁴C]Choline.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acid or boiling).
-
Separate the product, [¹⁴C]glycine betaine, from the unreacted [¹⁴C]choline using ion-exchange chromatography. [¹⁴C]glycine betaine will be retained on an anion-exchange column, while the positively charged [¹⁴C]choline will pass through.
-
Elute the [¹⁴C]glycine betaine from the column.
-
Quantify the amount of radioactivity in the eluate using a scintillation counter.
-
Calculate the CMO activity based on the amount of [¹⁴C]glycine betaine formed.
Conclusion
The discovery of this compound and the subsequent elucidation of its metabolic pathway have been fundamental to our understanding of cellular adaptation to environmental stress. From the early enzymatic studies to the modern era of molecular biology and genetic engineering, research on this compound continues to provide valuable insights. The detailed historical context, quantitative data, and experimental protocols presented in this guide are intended to serve as a comprehensive resource for researchers dedicated to advancing our knowledge of this critical metabolic intermediate and its broader implications for agriculture and human health.
References
- 1. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plastid-expressed this compound dehydrogenase gene in carrot cultured cells, roots, and leaves confers enhanced salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular betaine concentrations in growth plate chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
betaine aldehyde biosynthesis pathway in plants
An In-depth Technical Guide to the Betaine (B1666868) Aldehyde Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the face of increasing environmental challenges, understanding the mechanisms of plant stress tolerance is paramount. One of the key strategies employed by many plant species to combat abiotic stresses such as salinity, drought, and extreme temperatures is the accumulation of compatible solutes.[1] Glycine (B1666218) betaine (GB), a quaternary ammonium (B1175870) compound, is among the most effective of these osmoprotectants.[2][3] It plays a crucial role in osmotic adjustment, stabilization of proteins and membranes, and detoxification of reactive oxygen species (ROS), thereby protecting cellular machinery under adverse conditions.[3][4][5]
The biosynthesis of glycine betaine in higher plants is a two-step enzymatic pathway that originates from choline (B1196258). The intermediate in this pathway is betaine aldehyde. This guide provides a detailed technical overview of the this compound biosynthesis pathway, focusing on the core enzymes, regulatory networks, quantitative data, and key experimental protocols relevant to its study.
The Core Biosynthetic Pathway
In higher plants, glycine betaine is synthesized from choline through a two-step oxidation process, with this compound as the intermediate.[6][7] This pathway is primarily localized within the chloroplasts in many species, linking its function directly to the photosynthetic apparatus.[4][8]
-
Step 1: Choline to this compound: The first and committing step is the oxidation of choline to form this compound. This reaction is catalyzed by the enzyme Choline Monooxygenase (CMO) .[2][8]
-
Step 2: this compound to Glycine Betaine: The toxic intermediate, this compound, is subsequently and irreversibly oxidized to glycine betaine. This reaction is catalyzed by the enzyme This compound Dehydrogenase (BADH) .[2][9][10]
Caption: The two-step enzymatic pathway for glycine betaine synthesis in plants.
Key Enzymes and Their Regulation
The synthesis of this compound and its subsequent conversion to glycine betaine are catalyzed by two distinct enzymes whose expression and activity are tightly regulated, particularly in response to environmental stress.
Choline Monooxygenase (CMO)
Choline monooxygenase is a ferredoxin-dependent stromal enzyme that catalyzes the first, rate-limiting step in GB biosynthesis.[8][11] It is characterized as an unusual Rieske-type [2Fe-2S] iron-sulfur protein.[8][12] The expression and activity of CMO are significantly induced by abiotic stresses such as high salinity and drought.[8][11][13] For example, in sugar beet and spinach, CMO mRNA, protein, and enzyme activity levels can increase 3- to 7-fold under salt stress.[8][13] This stress-inducible expression underscores its critical role in initiating the protective response.[7]
This compound Dehydrogenase (BADH)
This compound Dehydrogenase is a soluble, NAD⁺-dependent enzyme that catalyzes the final step in the pathway.[2] BADH is considered a key regulator of glycine betaine formation and its activity is crucial for preventing the accumulation of the toxic this compound intermediate.[9][14] Like CMO, BADH gene expression is upregulated in response to various abiotic stresses.[9][15] Beyond its role in stress tolerance, BADH has been implicated in other plant functions, including the production of 2-acetyl-1-pyrroline, a key fragrance compound in aromatic rice varieties.[16]
Signaling and Regulatory Networks
The induction of the this compound biosynthesis pathway is part of a complex signaling network that allows plants to respond and adapt to environmental threats. Abiotic stresses trigger signaling cascades that lead to the transcriptional activation of the CMO and BADH genes.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway has been identified as a key player in this regulatory process.[9][14] Stress signals are perceived and transduced through a series of phosphorylation events, ultimately activating transcription factors that bind to stress-responsive elements in the promoters of the BADH and CMO genes.[10][15][17] This leads to increased synthesis of the respective enzymes and subsequent accumulation of glycine betaine, enhancing the plant's stress tolerance.[9]
Caption: Simplified signaling pathway for stress-induced glycine betaine accumulation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the this compound biosynthesis pathway, compiled from various studies.
Table 1: Enzyme Kinetic Properties
| Enzyme | Plant Source | Substrate | Apparent Kₘ | Reference |
|---|---|---|---|---|
| BADH | Spinach | This compound | ~16 µM | [18] |
| BADH | Sugar Beet | This compound | ~20 µM | [18] |
| Choline Dehydrogenase* | Rat Liver Mitochondria | Choline | 0.14 - 0.27 mM | [19] |
Note: Data from a non-plant source is included for comparative purposes, as detailed plant CMO kinetics are less commonly reported.
Table 2: Glycine Betaine Accumulation in Response to Stress
| Plant Species | Stress Condition | Tissue | GB Concentration (µmol/g dry weight) | Fold Increase | Reference |
|---|---|---|---|---|---|
| Sorghum | -0.8 MPa Salinity | Young Leaf Blades | 70-75 | ~6-7x | [20] |
| Barley | 200 mM NaCl | Leaves | ~80-90 | ~7x | [21] |
| Wheat | Field Salinity | Leaves | 40-60 | ~3-4x | [20] |
| Sugar Beet (Gold) | Normal | Pulp/Peel | 2-5 mg/g | N/A |[22] |
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is essential for studying the this compound pathway.
Protocol 1: this compound Dehydrogenase (BADH) Activity Assay
This protocol describes a common spectrophotometric assay for BADH activity by monitoring the reduction of NAD⁺ to NADH.[23]
Materials:
-
Plant tissue extract (e.g., leaf homogenate)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0
-
Substrate: 1.0 mM this compound
-
Cofactor: 0.3 mM NAD⁺ (or NADP⁺)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a 1-cm cuvette by combining the assay buffer, NAD⁺, and this compound.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a specific volume of the plant enzyme extract.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).
-
The rate of NADH formation is proportional to the BADH activity. Calculate the activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Caption: Experimental workflow for the spectrophotometric BADH assay.
Protocol 2: Choline Monooxygenase (CMO) Assay
Assaying for CMO is more complex due to the requirement for a reduced ferredoxin system. This is an adapted protocol concept.[24]
Materials:
-
Plant chloroplast stroma extract
-
Assay Buffer
-
Choline substrate (e.g., [¹⁴C]-labeled choline)
-
A system to provide reduced ferredoxin (e.g., isolated thylakoids with an electron donor under illumination, or a chemical reduction system).
-
This compound Dehydrogenase (BADH) and NAD⁺ for a coupled assay, or a method to quantify this compound.
Procedure (Coupled Assay Concept):
-
Prepare a reaction mixture containing the buffer, choline, NAD⁺, excess purified BADH, and the ferredoxin reduction system.
-
Add the plant extract containing CMO to initiate the reaction.
-
Incubate under conditions that support ferredoxin reduction (e.g., illumination).
-
The CMO produces this compound, which is immediately converted to glycine betaine by the coupled BADH, producing NADH.
-
The rate of reaction can be monitored by the increase in absorbance at 340 nm, which corresponds to the CMO activity.
-
Alternatively, if using radiolabeled choline, the reaction can be stopped and the products (this compound, glycine betaine) separated by HPLC and quantified by scintillation counting.[19]
Caption: Workflow for a coupled spectrophotometric CMO assay.
Protocol 3: Quantification of Glycine Betaine
Several methods exist for quantifying GB in plant tissues. A periodide assay is a common spectrophotometric method.[20]
Materials:
-
Dried, ground plant tissue
-
Deionized water
-
2 N H₂SO₄
-
Cold potassium tri-iodide (I₂-KI) solution
-
1,2-dichloroethane
-
Spectrophotometer
Procedure:
-
Extract the plant tissue with deionized water by shaking overnight.
-
Centrifuge the extract and collect the supernatant.
-
Mix an aliquot of the supernatant with 2 N H₂SO₄.
-
Add cold I₂-KI solution, vortex, and store on ice for several hours to precipitate periodide crystals.
-
Centrifuge in the cold, discard the supernatant, and dissolve the periodide crystals in 1,2-dichloroethane.
-
Allow the solution to stand for 2-3 hours at room temperature.
-
Read the absorbance of the organic layer at 365 nm.
-
Quantify the concentration using a standard curve prepared with known concentrations of glycine betaine.
Conclusion and Future Perspectives
The this compound biosynthesis pathway is a cornerstone of abiotic stress tolerance in many plant species. The key enzymes, CMO and BADH, are critical regulatory points that are transcriptionally activated by complex signaling networks in response to environmental cues.[9] Genetic engineering efforts to introduce or enhance this pathway in non-accumulating or low-accumulating crop plants have shown promise in improving their resilience to drought, salinity, and temperature stress.[10][17][25]
Future research will likely focus on elucidating the upstream signaling components that regulate CMO and BADH expression, exploring the potential for engineering more efficient versions of these enzymes, and understanding the precise subcellular transport and localization of the pathway's components. Such knowledge is vital for developing novel strategies to enhance crop productivity and ensure global food security in a changing climate.
References
- 1. The role of glycine betaine in the protection of plants from stress: clues from transgenic plants. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Glycinebetaine and abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]
- 5. Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Choline monooxygenase, an unusual iron-sulfur enzyme catalyzing the first step of glycine betaine synthesis in plants: Prosthetic group characterization and cDNA cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | this compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity [frontiersin.org]
- 11. Osmotic stress induces expression of choline monooxygenase in sugar beet and amaranth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional characterization of choline monooxygenase, an enzyme for betaine synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nishat2013.wordpress.com [nishat2013.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. This compound dehydrogenase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic engineering of glycine betaine synthesis: plant this compound dehydrogenases lacking typical transit peptides are targeted to tobacco chloroplasts where they confer this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ars.usda.gov [ars.usda.gov]
- 21. researchgate.net [researchgate.net]
- 22. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An improved choline monooxygenase assay (Conference) | OSTI.GOV [osti.gov]
- 25. Genetic engineering of glycine betaine biosynthesis to enhance abiotic stress tolerance in plants [jstage.jst.go.jp]
An In-depth Technical Guide to Betaine Aldehyde: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine (B1666868) aldehyde, also known as glycine (B1666218) betaine aldehyde, is a crucial intermediate metabolite in the oxidative pathway of choline (B1196258).[1][2] As a quaternary ammonium (B1175870) compound, it plays a significant role in glycine, serine, and threonine metabolism across a wide range of organisms, from bacteria to humans.[3][4] Its primary biological function is as the direct precursor to glycine betaine, a potent osmoprotectant that helps cells survive under osmotic stress.[5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological pathways associated with this compound, along with relevant experimental methodologies.
Chemical Structure and Identifiers
This compound is a quaternary ammonium ion characterized by a nitrogen atom substituted with three methyl groups and a 2-oxoethyl group.[4] In aqueous solutions, it predominantly exists (99%) in its diol (hydrate) form.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | trimethyl(2-oxoethyl)azanium | [3][4][6] |
| Systematic Name | N,N,N-Trimethyl-2-oxoethan-1-aminium | [2][3] |
| Common Names | This compound, Glycine this compound | [3] |
| CAS Number | 7418-61-3 (ion), 7758-31-8 (chloride salt) | [2][3] |
| Molecular Formula | C₅H₁₂NO⁺ | [3][4] |
| SMILES | C--INVALID-LINK--(C)CC=O | [4][6][7] |
| InChI | InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 | [4][6] |
| InChIKey | SXKNCCSPZDCRFD-UHFFFAOYSA-N | [4][6] |
Physicochemical Properties
This compound is typically supplied as a crystalline solid, often in its chloride salt form, which appears as a powder.[1][2] While some properties like melting and boiling points are not well-defined, its solubility and other key characteristics have been documented.[8]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 102.15 g/mol (ion), 137.61 g/mol (chloride) | [1][4] |
| Monoisotopic Mass | 102.091889006 Da | [4][6] |
| Physical State | Solid / Crystalline powder | [1][2] |
| pKa (Strongest Basic) | -8.2 (Predicted) | [9] |
| Polar Surface Area | 17.07 Ų | [9] |
| Hydrogen Bond Acceptor Count | 1 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Rotatable Bond Count | 2 | [9] |
| Solubility | Water: 50 mg/mLPBS (pH 7.2): 5 mg/mLDMSO: 1 mg/mL | [1][2] |
| Storage Temperature | 2-8°C or -20°C for long-term stability | [1][2] |
Biological Role and Metabolic Pathways
This compound is a central node in choline metabolism, serving as the intermediate in the two-step oxidation of choline to glycine betaine.[2] This pathway is essential for producing glycine betaine, which functions as a critical osmoprotectant and a methyl group donor.[5] The conversion is catalyzed by two key enzymes: choline dehydrogenase (or choline oxidase) and this compound dehydrogenase.[3]
This pathway is not only crucial for osmoregulation but also participates in the metabolism of glycine, serine, and threonine.[3] this compound can be found in the cytoplasm and mitochondria of various cells, including those in the kidney and neurons.[3]
Key Enzymes in this compound Metabolism
Choline Dehydrogenase / Choline Oxidase
The first step, the conversion of choline to this compound, is catalyzed by either choline dehydrogenase (CDH) or choline oxidase. CDH is a mitochondrial enzyme that transfers electrons to an acceptor, while choline oxidase is typically a flavoprotein that uses oxygen as the electron acceptor.
This compound Dehydrogenase (BADH)
This compound dehydrogenase (EC 1.2.1.8) is the critical enzyme that catalyzes the irreversible NAD(P)⁺-dependent oxidation of this compound to glycine betaine.[5][10] BADH enzymes are found across all domains of life and exhibit diversity in substrate specificity and coenzyme usage.[5] In bacteria like Pseudomonas aeruginosa, BADH is essential for growth when choline is the sole carbon and nitrogen source and plays a role in protecting against osmotic stress.[10]
Experimental Protocols
The purification and characterization of enzymes involved in this compound metabolism are fundamental for research. Below is a summarized protocol for the purification of this compound Dehydrogenase (BADH) from Pseudomonas aeruginosa, based on established methodologies.[10]
Protocol: Rapid Purification of this compound Dehydrogenase
Objective: To purify BADH from choline-grown Pseudomonas aeruginosa cells to homogeneity.
Materials:
-
P. aeruginosa cell paste
-
Buffer A: 50 mM sodium phosphate (B84403), 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4
-
Buffer B: Buffer A + 1 M NaCl
-
DEAE-Sepharose column
-
2',5'-ADP–Sepharose column
-
Bradford reagent for protein assay
-
Spectrophotometer
Methodology:
-
Cell Lysis: Resuspend cell paste in Buffer A and lyse cells using sonication or a French press. Centrifuge at high speed to obtain a cell-free extract.
-
Ion-Exchange Chromatography:
-
Load the cell-free extract onto a DEAE-Sepharose column pre-equilibrated with Buffer A.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute bound proteins with a linear gradient of 0 to 0.5 M NaCl in Buffer A.
-
Collect fractions and assay for BADH activity. Pool the active fractions.
-
-
Affinity Chromatography:
-
Load the pooled active fractions onto a 2',5'-ADP–Sepharose column pre-equilibrated with Buffer A.
-
Wash the column extensively with Buffer A to remove non-specifically bound proteins.
-
Elute BADH using a pulse of 1 M NaCl in Buffer A.
-
The eluted fractions should contain highly purified BADH.
-
-
Enzyme Assay (Spectrophotometric):
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.4), 1 mM NADP⁺, and 1 mM this compound.
-
Initiate the reaction by adding the purified enzyme fraction.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH.
-
One unit of activity is the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.[10]
-
-
Purity Analysis: Assess the purity of the final sample using SDS-PAGE. The BADH from P. aeruginosa should appear as a single band at approximately 61 kDa.[10]
Conclusion
This compound is a fundamentally important molecule at the crossroads of choline metabolism and cellular stress response. Its chemical properties as a quaternary amine aldehyde dictate its role as a transient but vital intermediate. Understanding its structure, properties, and the enzymes that govern its transformation, such as BADH, is critical for research in areas ranging from microbiology and plant science to human metabolic disorders. The methodologies presented provide a foundation for further investigation into this key metabolite and its associated biological pathways.
References
- 1. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Glycine this compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H12NO+ | CID 249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0001252) [hmdb.ca]
- 7. PubChemLite - this compound (C5H12NO) [pubchemlite.lcsb.uni.lu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. P. aeruginosa Metabolome Database: this compound (PAMDB000309) [pseudomonas.umaryland.edu]
- 10. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Betaine Aldehyde in Osmotic Stress Tolerance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osmotic stress, a major environmental factor limiting plant growth and productivity, triggers a cascade of physiological and molecular responses in organisms. A key adaptation is the accumulation of compatible solutes, which help maintain cellular turgor and protect macromolecules. Glycine (B1666218) betaine (B1666868) (GB) is a highly effective osmoprotectant, and its biosynthesis is a critical component of stress tolerance. Betaine aldehyde, a toxic intermediate in this pathway, plays a pivotal role. Its efficient conversion to glycine betaine by the enzyme this compound dehydrogenase (BADH) is crucial for both osmoprotection and detoxification. This technical guide provides a comprehensive overview of the role of this compound in osmotic stress tolerance, focusing on its biosynthesis, the function of key enzymes, and the signaling pathways that regulate this process. It also includes detailed experimental protocols for the quantification of this compound and the characterization of BADH, along with a compilation of quantitative data from various studies.
Introduction
Osmotic stress, resulting from conditions such as high salinity and drought, poses a significant threat to agriculture and natural ecosystems. Plants and other organisms have evolved intricate mechanisms to cope with these challenges. One of the most important strategies is the synthesis and accumulation of osmolytes, small, soluble molecules that do not interfere with cellular metabolism even at high concentrations.
Glycine betaine is a quaternary ammonium (B1175870) compound that serves as a potent osmoprotectant.[1] It accumulates in the cytoplasm to balance the osmotic potential of the vacuole and the external environment, thereby preventing water loss and maintaining cell turgor.[1] Furthermore, GB can stabilize the structures of proteins and membranes, protecting them from the denaturing effects of high ion concentrations and dehydration.[2]
The biosynthesis of glycine betaine from choline (B1196258) is a two-step process. In the first step, choline is oxidized to this compound. This reaction is catalyzed by choline monooxygenase (CMO) in plants. The second and final step is the irreversible oxidation of this compound to glycine betaine, a reaction catalyzed by this compound dehydrogenase (BADH).[3] this compound itself is a reactive and potentially toxic compound; therefore, its rapid conversion to glycine betaine is essential for cellular health.[2] The activity of BADH is a key regulatory point in the glycine betaine biosynthesis pathway and is often upregulated in response to osmotic stress.[4][5]
This guide will delve into the multifaceted role of this compound in osmotic stress tolerance, providing researchers with the necessary background and methodologies to investigate this critical metabolic pathway.
The Glycine Betaine Biosynthesis Pathway
The primary pathway for glycine betaine synthesis in many organisms, including plants and bacteria, is the oxidation of choline.
-
Step 1: Choline to this compound: Choline is converted to this compound. In higher plants, this step is catalyzed by choline monooxygenase (CMO), a ferredoxin-dependent enzyme located in the chloroplast stroma.[6]
-
Step 2: this compound to Glycine Betaine: this compound is then oxidized to glycine betaine by this compound dehydrogenase (BADH), an NAD(P)+-dependent enzyme.[7] In plants, BADH is also primarily located in the chloroplasts.[6]
The intermediate, this compound, is a reactive aldehyde that can cause cellular damage if it accumulates. Therefore, the efficient functioning of BADH is critical not only for the production of the osmoprotectant glycine betaine but also for the detoxification of this harmful intermediate.
Quantitative Data on this compound and Related Molecules in Osmotic Stress
The following tables summarize quantitative data from various studies on the changes in this compound, glycine betaine, and BADH activity under osmotic stress conditions.
Table 1: Changes in Glycine Betaine (GB) and this compound Dehydrogenase (BADH) Activity in Response to Salt Stress
| Organism | Stress Condition | Parameter | Fold Change/Value | Reference |
| Barley (Hordeum vulgare) | 200 mM NaCl | BADH mRNA levels (leaves) | ~8-fold increase | [4] |
| Barley (Hordeum vulgare) | 200 mM NaCl | BADH mRNA levels (roots) | ~2-fold increase | [4] |
| Transgenic Carrot Cells | 100 mM NaCl | BADH Enzyme Activity | ~8-fold increase | [1] |
| Transgenic Carrot Cells | 100 mM NaCl | Betaine Accumulation | 50- to 54-fold increase | [1] |
| Thioalkalivibrio versutus D301 | 3.0 M NaCl vs 0.4 M NaCl | Glycine Betaine | 8.1 vs 0.2 µmol/mg protein | [8] |
| Durum Wheat (Triticum durum) | Salt Stress (low light) | Glycine Betaine (leaves) | Up to 317 µmol/g FW | [9] |
| Maize (Zea mays) | 125 mM NaCl | Vacuolar NHX activity | 29.1% increase | [10] |
Table 2: Kinetic Parameters of this compound Dehydrogenase (BADH)
| Organism | Substrate | Km (µM) | Vmax (U/mg protein) | Reference |
| Pseudomonas aeruginosa | This compound | 453 ± 52 | - | [11] |
| Pseudomonas aeruginosa | NADP+ | 62 ± 7 | 121 ± 4 | [11] |
| Pseudomonas aeruginosa | NAD+ | 229 ± 5 | 133 ± 4 | [11] |
| Atlantic Oyster | This compound | 100 | - | [12] |
| Chesapeake Bay Oyster | This compound | 360 | - | [12] |
Signaling Pathways Regulating this compound Metabolism
The expression of the BADH gene is tightly regulated by complex signaling networks that are activated in response to osmotic stress. The Mitogen-Activated Protein Kinase (MAPK) and Abscisic Acid (ABA) signaling pathways are two of the most important regulatory cascades.[2][13]
-
MAPK Signaling Pathway: Osmotic stress can lead to the activation of a MAPK cascade. This typically involves a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Activated MAPKs can then phosphorylate downstream targets, including transcription factors that regulate the expression of stress-responsive genes like BADH.[2] Specific MAPKs such as MPK6, MPK9, and MPK12 have been implicated in the abiotic stress response.[2]
-
ABA Signaling Pathway: Abscisic acid is a key phytohormone involved in the response to osmotic stress. Under stress conditions, ABA levels increase, leading to the activation of ABA receptors. This initiates a signaling cascade that involves protein phosphatases (e.g., PP2Cs) and protein kinases (e.g., SnRK2s). Activated SnRK2s can then phosphorylate transcription factors (e.g., WRKY, NAC) that bind to the promoter region of the BADH gene, leading to its upregulation.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of the this compound dehydrogenase gene in barley in response to osmotic stress and abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Basics: Northern Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycine betaine increases salt tolerance in maize (Zea mays L.) by regulating Na+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound dehydrogenase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plant Osmotic Stress Signaling: MAPKKKs Meet SnRK2s - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Betaine Aldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine (B1666868) aldehyde, a reactive carbonyl compound, serves as a critical intermediate in the biosynthesis of the potent osmoprotectant, glycine (B1666218) betaine, across a wide range of organisms, from bacteria to plants and animals. Its transient nature and low intracellular concentrations make its detection and quantification challenging, yet understanding its metabolic context is crucial for research in stress physiology, metabolic engineering, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of betaine aldehyde, detailing its biosynthesis and catabolism, summarizing key enzymatic data, and presenting detailed experimental protocols for its study.
Introduction
This compound (N,N,N-trimethyl-2-oxoethanaminium) is a quaternary ammonium (B1175870) compound that primarily functions as the penultimate precursor in the synthesis of glycine betaine. Glycine betaine is a highly effective compatible solute, accumulated by a diverse array of organisms to mitigate the detrimental effects of osmotic and other environmental stresses. The metabolic pathway leading to glycine betaine, and consequently the transient existence of this compound, is a key adaptation for survival in challenging environments.
This guide explores the natural occurrence of this compound in various biological systems, provides quantitative data on the kinetics of the enzymes governing its metabolism, and offers detailed experimental methodologies for its investigation.
Biosynthesis and Catabolism of this compound
The primary route for this compound formation is the oxidation of choline (B1196258). This is a two-step process that ultimately yields glycine betaine.
2.1. Choline Oxidation Pathway
In the majority of organisms, glycine betaine is synthesized from choline in two sequential enzymatic reactions, with this compound as the intermediate.[1]
-
Step 1: Choline to this compound: Choline is oxidized to this compound. This reaction is catalyzed by either a choline monooxygenase (CMO) in plants or a choline dehydrogenase (CDH) or choline oxidase in animals and microorganisms.[2][3]
-
Step 2: this compound to Glycine Betaine: this compound is subsequently and rapidly oxidized to glycine betaine by the enzyme This compound dehydrogenase (BADH) .[1] This step is largely considered irreversible.
2.2. Alternative Pathways in Microorganisms
Some microorganisms have evolved an alternative pathway for glycine betaine synthesis that does not involve choline or this compound. This pathway proceeds through the stepwise methylation of glycine, catalyzed by enzymes such as glycine/sarcosine N-methyltransferase and sarcosine/dimethylglycine N-methyltransferase.
Natural Occurrence and Quantitative Data
Direct quantification of endogenous this compound across a wide range of organisms is scarce in scientific literature. This is largely attributed to its transient nature and low steady-state concentrations. The high efficiency of this compound dehydrogenase (BADH) ensures that this compound is quickly converted to glycine betaine, preventing its accumulation to potentially toxic levels. Studies have shown that during active choline oxidation, less than 10% of the intermediate this compound is released into the reaction medium, indicating it remains largely enzyme-bound.
While comprehensive tables of this compound concentrations are not feasible due to the lack of available data, the following tables summarize the kinetic properties of the key enzymes involved in its metabolism. This information provides valuable insights into the metabolic flux and the factors controlling the intracellular levels of this compound.
Table 1: Kinetic Properties of Choline Monooxygenase (CMO) and Choline Dehydrogenase/Oxidase (CDH/CO)
| Organism | Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) | Optimal pH | Reference |
| Spinacia oleracea (Spinach) | Choline Monooxygenase | Choline | 200-500 | Not Reported | 8.0-8.5 | [2] |
| Arthrobacter globiformis | Choline Oxidase | Choline | 1500 | 6.4 s-1 (kcat) | 7.0 | |
| Rattus norvegicus (Rat) Liver Mitochondria | Choline Dehydrogenase | Choline | 140-270 | Not Reported | Not Reported | [4] |
Table 2: Kinetic Properties of this compound Dehydrogenase (BADH)
| Organism | Substrate | Km (µM) | Vmax (units/mg protein) | Optimal pH | Reference |
| Pseudomonas aeruginosa | This compound | 453 ± 52 | 121 ± 4 (NADP+), 133 ± 4 (NAD+) | 8.0-8.5 | [5] |
| Spinacia oleracea (Spinach) | This compound | 10-30 | Not Reported | 8.0-8.5 | [2] |
| Rattus norvegicus (Rat) Liver | This compound | 50-100 | Not Reported | 8.8 | [6][7] |
Signaling Pathways and Experimental Workflows
4.1. Metabolic Pathway of Choline Oxidation
The following diagram illustrates the two-step oxidation of choline to glycine betaine, highlighting the central role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]
- 4. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline and this compound oxidation by rat liver mitochondria [periodicos.capes.gov.br]
- 7. Choline and this compound oxidation by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Menace: A Technical Guide to the Cellular Toxicity of Betaine Aldehyde Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine (B1666868) aldehyde, a metabolic intermediate in the choline (B1196258) oxidation pathway, is a reactive aldehyde that, under normal physiological conditions, is efficiently detoxified to the osmoprotectant betaine by the enzyme betaine aldehyde dehydrogenase (BADH). However, impairment of BADH activity can lead to the intracellular accumulation of this compound, a scenario with potentially cytotoxic consequences. This technical guide provides an in-depth exploration of the toxic effects of this compound accumulation in cells. It covers the biochemical mechanisms of toxicity, including oxidative stress, protein glycation, and mitochondrial dysfunction. Detailed experimental protocols for studying these effects are provided, along with a summary of key quantitative data. Furthermore, this guide presents visual representations of the pertinent metabolic and signaling pathways, as well as experimental workflows, to facilitate a deeper understanding of the cellular response to this compound stress. This document is intended to be a valuable resource for researchers investigating cellular metabolism, aldehyde toxicity, and for professionals in drug development seeking to understand potential off-target effects or to identify new therapeutic targets.
Introduction
This compound is a quaternary ammonium (B1175870) compound and a key intermediate in the metabolic pathway that converts choline to glycine (B1666218) betaine.[1][2] This pathway is crucial for the synthesis of betaine, which acts as an important osmolyte and a methyl group donor. The conversion of this compound to betaine is catalyzed by the NAD(P)+-dependent enzyme this compound dehydrogenase (BADH).[3] Under circumstances of genetic defects in the ALDH7A1 gene (which encodes an isoform of BADH), or in conditions of excessive oxidative stress that can inactivate BADH, this compound can accumulate within the cell, leading to a state of "aldehyde stress."[4] Like other reactive aldehydes, this compound possesses the potential to react with and damage cellular macromolecules, leading to a cascade of cytotoxic events.[5][6][7]
This guide will systematically explore the multifaceted toxic effects of this compound accumulation, providing researchers with the necessary background and methodologies to investigate this often-overlooked aspect of cellular metabolism.
Biochemical Mechanisms of this compound Toxicity
The toxicity of this compound accumulation stems from its reactive aldehyde group, which can participate in several detrimental cellular reactions.
Oxidative Stress
The accumulation of this compound is hypothesized to induce oxidative stress through two primary mechanisms:
-
Direct Generation of Reactive Oxygen Species (ROS): The enzymatic oxidation of choline to this compound by choline dehydrogenase can produce hydrogen peroxide (H₂O₂) as a byproduct.[5] Elevated levels of the substrate, choline, in the context of impaired BADH activity, could lead to an increased flux through this initial step and consequently, higher ROS production.
-
Depletion of Antioxidant Defenses: Reactive aldehydes can adduct to and inactivate key antioxidant enzymes, such as glutathione (B108866) peroxidase and superoxide (B77818) dismutase, thereby compromising the cell's ability to neutralize ROS.
Protein Glycation and Adduct Formation
The aldehyde group of this compound can react non-enzymatically with the free amino groups of proteins, particularly the ε-amino group of lysine (B10760008) residues, in a process known as glycation.[8] This reaction forms Schiff bases that can undergo further rearrangements to form more stable advanced glycation end-products (AGEs). The consequences of protein glycation are manifold and can include:
-
Enzyme Inactivation: Adduction at the active site or allosteric sites of enzymes can lead to a loss of function.
-
Protein Aggregation: Covalent cross-linking between proteins can promote the formation of insoluble aggregates.
-
Disruption of Cellular Signaling: Modification of signaling proteins can alter their activity and lead to aberrant downstream signaling.
Mitochondrial Dysfunction
Mitochondria are central to cellular metabolism and are also a primary site of ROS production. This compound accumulation can impact mitochondrial function in several ways:
-
Impairment of the Electron Transport Chain: The oxidation of choline to this compound occurs within the mitochondria.[1] Dysregulation of this pathway could perturb the mitochondrial redox state and the function of the electron transport chain, leading to a decrease in ATP production.
-
Induction of Mitochondrial Permeability Transition (MPT): Oxidative stress and the accumulation of damaged proteins can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors.[9]
Quantitative Data on this compound Toxicity
The following table summarizes key kinetic parameters related to this compound metabolism, which are crucial for understanding the dynamics of its accumulation and detoxification.
| Parameter | Organism/Enzyme | Value | Reference |
| Km for this compound | Pseudomonas aeruginosa BADH | 453 ± 52 µM | [10] |
| Km for NADP+ | Pseudomonas aeruginosa BADH | 62 ± 7 µM | [10] |
| Km for NAD+ | Pseudomonas aeruginosa BADH | 229 ± 5 µM | [10] |
| Ki for this compound (Substrate Inhibition) | Pseudomonas aeruginosa BADH | 4.6 ± 1.4 mM | [10] |
| Km for Choline | Rat Liver Mitochondrial Choline Dehydrogenase | 0.14-0.27 mM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the toxic effects of this compound accumulation.
Cell Culture and Induction of this compound Accumulation
-
Cell Lines: Human hepatoma cell lines such as HepG2 are a relevant model due to the liver's central role in choline metabolism. Fibroblast cell lines like NIH/3T3 can also be used for general cytotoxicity studies.
-
Induction of this compound Accumulation:
-
BADH Inhibition: Treat cells with a known inhibitor of aldehyde dehydrogenases, such as disulfiram (B1670777) or cyanamide, to block the conversion of this compound to betaine.
-
Substrate Loading: Concurrently, supplement the culture medium with choline chloride (e.g., 1-10 mM) to drive the production of this compound.
-
Control Groups: Include appropriate controls: untreated cells, cells treated with the BADH inhibitor alone, and cells treated with choline chloride alone.
-
Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or induce its accumulation as described in 4.1) for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
LDH Assay (Membrane Integrity):
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measurement of Oxidative Stress
-
Intracellular ROS Detection (DCFH-DA Assay):
-
Culture cells in a 96-well black plate.
-
Treat cells with this compound or induce its accumulation.
-
Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Analysis of Protein Adducts
-
Mass Spectrometry-based Proteomics:
-
Treat cells to induce this compound accumulation.
-
Lyse the cells and extract total protein.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5][6][7][8][11][12]
-
Search the MS/MS data against a protein database, including a variable modification corresponding to the mass of this compound (+101.0789 Da) on lysine, histidine, and cysteine residues.
-
Assessment of Mitochondrial Dysfunction
-
Mitochondrial Membrane Potential (JC-1 Assay):
-
Culture and treat cells as desired.
-
Incubate the cells with JC-1 dye (e.g., 5 µg/mL) for 15-30 minutes at 37°C.[9][13][14][15][16]
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[9][13][14][15][16]
-
Quantify the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.[9][13][14][15][16]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells to induce apoptosis.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5][17][18][19]
-
-
Caspase Activity Assay:
-
Prepare cell lysates from treated and control cells.
-
Measure the activity of caspases (e.g., caspase-3, -9) using a colorimetric or fluorometric assay kit based on the cleavage of a specific substrate.
-
Intracellular this compound Quantification
-
HPLC-based Method:
-
Lyse the cells and deproteinize the lysate (e.g., by perchloric acid precipitation).
-
Derivatize the aldehyde in the supernatant with a suitable agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[15]
-
Separate the derivatized this compound by reverse-phase high-performance liquid chromatography (HPLC).[1][4][20]
-
Detect the derivative using a UV detector and quantify based on a standard curve.[1][4][20]
-
Signaling Pathways and Visualizations
The accumulation of reactive aldehydes is known to activate stress-responsive signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's effect on these pathways is limited, it is plausible that it would trigger similar responses.
Putative Signaling Pathway Activated by this compound
The diagram below illustrates the hypothetical activation of the JNK and p38 MAPK pathways in response to this compound-induced cellular stress.
Metabolic Pathway of Choline Oxidation
The following diagram illustrates the metabolic conversion of choline to glycine betaine, highlighting the critical role of BADH in detoxifying this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
This diagram outlines a typical experimental workflow for investigating the cytotoxic effects of this compound.
Conclusion
The accumulation of this compound represents a significant, yet underappreciated, source of cellular stress. Its reactivity towards cellular macromolecules can initiate a cascade of events, including oxidative stress, protein damage, and mitochondrial dysfunction, ultimately leading to cell death. This technical guide has provided a comprehensive overview of the toxic effects of this compound, supported by detailed experimental protocols and visual aids to facilitate further research in this area. A deeper understanding of the mechanisms of this compound toxicity is crucial for elucidating its role in various pathological conditions and for the development of novel therapeutic strategies. For drug development professionals, an awareness of the potential for compounds to disrupt choline metabolism and lead to this compound accumulation is essential for preclinical safety assessments. Future research should focus on obtaining more quantitative data on the cytotoxic effects of this compound in various cell types and on definitively identifying the signaling pathways that are activated in response to this cellular stressor.
References
- 1. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. statalist.org [statalist.org]
- 3. This compound | C5H12NO+ | CID 249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC MS Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. researchgate.net [researchgate.net]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. Alpha,beta-unsaturated aldehydes adducts to actin and albumin as potential biomarkers of carbonylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein adducts of aldehydic lipid peroxidation products identification and characterization of protein adducts using an aldehyde/keto-reactive probe in combination with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 16. abpbio.com [abpbio.com]
- 17. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of Gene Expression by Betaine Aldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine (B1666868) aldehyde, a quaternary ammonium (B1175870) compound, is a critical intermediate in the biosynthesis of glycine (B1666218) betaine (GB), a potent osmoprotectant.[1] The accumulation of GB is a key adaptive response in a wide range of organisms, from bacteria to plants and animals, enabling them to tolerate various abiotic stresses such as salinity, drought, and extreme temperatures.[2] The regulation of betaine aldehyde levels, primarily through the expression of the enzyme this compound dehydrogenase (BADH), is a focal point of cellular stress response mechanisms. This technical guide provides an in-depth overview of the signaling pathways that govern the expression of genes responsive to this compound, with a particular focus on the BADH gene. It also presents quantitative data on gene expression, detailed experimental protocols for relevant assays, and visual representations of the core signaling and experimental workflows.
Core Signaling Pathways in this compound-Responsive Gene Expression
The cellular response to stressors that lead to the production of this compound involves a complex interplay of signaling cascades. The upregulation of the BADH gene, which catalyzes the conversion of this compound to glycine betaine, is a central event in this response.[3] This process is primarily mediated by the Mitogen-Activated Protein Kinase (MAPK) pathway and is further modulated by the phytohormones Abscisic Acid (ABA) and Jasmonic Acid (JA).[4]
MAPK Signaling Pathway
The MAPK cascade is a highly conserved signaling module in eukaryotes that transduces extracellular stimuli into intracellular responses.[5][6] In the context of abiotic stress, the MAPK pathway plays a pivotal role in activating downstream targets, including the BADH gene. The general cascade involves a series of phosphorylation events from a MAP Kinase Kinase Kinase (MAPKKK) to a MAP Kinase Kinase (MAPKK) and finally to a MAP Kinase (MAPK), which then phosphorylates target proteins, including transcription factors that regulate gene expression.[7]
Caption: MAPK signaling cascade leading to BADH gene expression.
Abscisic Acid (ABA) Signaling Pathway
ABA is a key phytohormone that regulates various aspects of plant growth, development, and stress responses.[8][9] Under abiotic stress conditions, ABA levels increase, triggering a signaling cascade that leads to the expression of stress-responsive genes, including BADH.[10] The core ABA signaling module consists of ABA receptors, protein phosphatases 2C (PP2Cs), and Snf1-related protein kinases 2 (SnRK2s).[11] In the absence of ABA, PP2Cs inactivate SnRK2s. Upon stress, ABA binds to its receptors, which in turn inhibit PP2Cs, allowing for the activation of SnRK2s. Activated SnRK2s then phosphorylate downstream transcription factors that induce the expression of ABA-responsive genes.[12]
Caption: ABA signaling pathway inducing BADH gene expression.
Jasmonic Acid (JA) Signaling Pathway
Jasmonates are a class of lipid-derived phytohormones that regulate plant defense and development.[1][13] JA signaling also crosstalks with abiotic stress responses.[14][15] The core of JA signaling involves the F-box protein COI1, JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors such as MYC2. In the absence of JA, JAZ proteins repress the activity of transcription factors. Upon stress, bioactive JA conjugates bind to the SCF(COI1) complex, leading to the ubiquitination and subsequent degradation of JAZ repressors. This releases the transcription factors to activate the expression of JA-responsive genes, which can include BADH.[16]
Caption: JA signaling pathway leading to BADH gene expression.
Quantitative Data on Gene and Protein Expression
The expression of the BADH gene and the activity of its protein product are significantly modulated by various abiotic stresses. The following tables summarize quantitative data from selected studies.
| Species | Stress Condition | Tissue | Fold Change in BADH mRNA | Reference |
| Barley (Hordeum vulgare) | High Salt | Leaves | ~8-fold increase | [10] |
| Barley (Hordeum vulgare) | High Salt | Roots | ~2-fold increase | [10] |
| Wheat (Triticum aestivum) | 50 mM NaCl (72h) | Not specified | Highest expression | [17] |
| Wheat (Triticum aestivum) | 100 mM NaCl (24h) | Not specified | Highest expression | [17] |
| Rice (Oryza sativa) | GB + 0.15 mg/L OFF | Roots | 1.50-fold increase | [18] |
| Rice (Oryza sativa) | GB + 0.15 mg/L OFF | Shoots | 1.81-fold increase | [18] |
| Species | Condition | Fold Change in BADH Activity/Accumulation | Reference |
| Transgenic Carrot Cells | 100 mM NaCl | ~8-fold increase in BADH activity | [19] |
| Transgenic Carrot Cells | 100 mM NaCl | 55-fold increase in betaine accumulation | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of gene expression by this compound.
Quantitative Real-Time RT-PCR (qRT-PCR) for BADH Gene Expression
This protocol allows for the sensitive and accurate quantification of BADH mRNA levels.[20][21]
Caption: Workflow for qRT-PCR analysis of BADH gene expression.
Methodology:
-
RNA Isolation: Extract total RNA from plant tissues using a commercial kit or a standard protocol like the Trizol method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, BADH-specific forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Use a validated housekeeping gene (e.g., Actin, Tubulin) as an internal control for normalization.[22][23]
-
Perform the qPCR reaction in a real-time PCR thermal cycler with a typical program:
-
Initial denaturation: 95°C for 5-10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 1 min.
-
-
-
Include a melting curve analysis to verify the specificity of the amplified product.[21]
-
-
Data Analysis: Calculate the relative expression of the BADH gene using the 2-ΔΔCt method.
Northern Blot Analysis of BADH mRNA
Northern blotting is a classic technique to determine the size and relative abundance of specific mRNA transcripts.[24][25]
Caption: Workflow for Northern blot analysis of BADH mRNA.
Methodology:
-
RNA Electrophoresis: Separate 10-20 µg of total RNA per lane on a formaldehyde-containing agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action.
-
Probe Labeling: Prepare a labeled DNA or RNA probe specific for the BADH gene using methods such as random priming with 32P-dCTP or non-radioactive labeling systems.
-
Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled BADH probe overnight at an appropriate temperature (e.g., 42°C or 65°C depending on the probe and buffer).
-
Washing: Wash the membrane under stringent conditions to remove unbound and non-specifically bound probe.[26]
-
Detection: Expose the membrane to X-ray film (for radioactive probes) or use a chemiluminescent detection system to visualize the BADH mRNA bands. The intensity of the bands provides a measure of the relative abundance of the transcript.[27][28]
Western Blot Analysis of BADH Protein
Western blotting allows for the detection and semi-quantification of the BADH protein.[29][30]
Caption: Workflow for Western blot analysis of BADH protein.
Methodology:
-
Protein Extraction: Extract total protein from plant tissues using a suitable lysis buffer. Quantify the protein concentration using a method like the BCA assay.
-
SDS-PAGE: Separate 20-50 µg of total protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to BADH.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[31]
-
This compound Dehydrogenase (BADH) Enzyme Activity Assay
This spectrophotometric assay measures the enzymatic activity of BADH by monitoring the reduction of NAD(P)+ to NAD(P)H.[32][33]
Caption: Workflow for BADH enzyme activity assay.
Methodology:
-
Enzyme Extraction: Prepare a crude protein extract from plant tissues in an appropriate buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
NAD+ or NADP+ (e.g., 0.3 mM)
-
This compound (e.g., 1.0 mM) as the substrate.
-
-
Enzyme Reaction: Initiate the reaction by adding the protein extract to the reaction mixture.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of increase in absorbance is proportional to the rate of NAD(P)H formation and thus to the BADH activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM-1 cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.[32]
Conclusion
The regulation of gene expression by this compound is a multifaceted process central to the adaptation of organisms to environmental stress. The intricate signaling networks involving MAPK, ABA, and JA converge to modulate the expression of key genes like BADH, thereby controlling the levels of the osmoprotectant glycine betaine. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of plant science, molecular biology, and drug development. A thorough understanding of these regulatory mechanisms is crucial for the development of novel strategies to enhance stress tolerance in crops and for the identification of potential therapeutic targets. Further research is warranted to fully elucidate the direct signaling roles of this compound and to expand our knowledge of the complete repertoire of genes it regulates.
References
- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]
- 3. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 9. Regulation of Abscisic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Feedback Regulation of ABA Signaling and Biosynthesis by a bZIP Transcription Factor Targets Drought-Resistance-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. ijgpb.journals.ikiu.ac.ir [ijgpb.journals.ikiu.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. Plastid-Expressed this compound Dehydrogenase Gene in Carrot Cultured Cells, Roots, and Leaves Confers Enhanced Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elearning.unite.it [elearning.unite.it]
- 22. mdpi.com [mdpi.com]
- 23. gene-quantification.de [gene-quantification.de]
- 24. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Strategies for Detecting mRNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Northern blot analysis for expression profiling of mRNAs and small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quantification of mRNA levels using northern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. google.com [google.com]
- 31. Badh2, Encoding this compound Dehydrogenase, Inhibits the Biosynthesis of 2-Acetyl-1-Pyrroline, a Major Component in Rice Fragrance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 33. This compound dehydrogenase: assay and partial purification - PubMed [pubmed.ncbi.nlm.nih.gov]
betaine aldehyde as a potential biomarker for metabolic stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic stress, characterized by cellular imbalances in response to conditions like nutrient overload, oxidative stress, and endoplasmic reticulum (ER) stress, is a cornerstone of prevalent pathologies including nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, and type 2 diabetes. The identification of sensitive and specific biomarkers to detect and monitor metabolic stress is a critical unmet need in both clinical diagnostics and drug development. This technical guide explores the emerging potential of betaine (B1666868) aldehyde, a key intermediate in the choline (B1196258) oxidation pathway, as a novel biomarker for metabolic stress. We provide a comprehensive overview of its biochemical context, the rationale for its use as a biomarker, detailed experimental protocols for its quantification and related enzyme activity assays, and a summary of relevant quantitative data.
Biochemical Context: The Choline Oxidation Pathway
Betaine aldehyde is a transient metabolite produced exclusively during the two-step mitochondrial oxidation of choline to glycine (B1666218) betaine (hereafter referred to as betaine).[1][2] This pathway is crucial for cellular homeostasis, as its final product, betaine, serves two primary functions:
-
Osmoprotection: Betaine is a potent organic osmolyte, accumulated by cells to protect against osmotic stress and stabilize protein structure.[1][3]
-
Methyl Donation: Betaine is a critical methyl donor for the remethylation of homocysteine to methionine, a vital step for synthesizing the universal methyl donor S-adenosylmethionine (SAM).[4]
The pathway is catalyzed by two key enzymes:
-
Choline Dehydrogenase (CHDH) or Choline Oxidase: A mitochondrial inner membrane enzyme that catalyzes the first, rate-limiting step—the oxidation of choline to this compound.[2][5]
-
This compound Dehydrogenase (BADH): A mitochondrial matrix or cytosolic enzyme that rapidly and irreversibly oxidizes this compound to betaine, using NAD(P)+ as a cofactor.[3][4]
The tight coupling of these enzymatic reactions ensures that the intracellular concentration of the reactive and potentially toxic this compound is typically kept at very low levels.
Rationale for this compound as a Biomarker of Metabolic Stress
The central hypothesis is that under conditions of metabolic stress, the activity of the choline oxidation pathway enzymes, particularly BADH, can be compromised. This enzymatic bottleneck would lead to the accumulation and potential efflux of this compound from the mitochondria, making it a detectable biomarker in tissues and biological fluids.
-
Oxidative Stress: BADH enzymes possess a highly reactive cysteine residue in their active site, making them susceptible to inactivation by reactive oxygen species (ROS).[1] Conditions of high oxidative stress, which are characteristic of NAFLD and metabolic syndrome, could therefore inhibit BADH activity. Conversely, the upregulation of ALDH families, including BADH, is a known cellular defense mechanism against oxidative stress, indicating that its expression and activity are sensitive to the cellular redox state.[1]
-
Enzymatic Dysfunction: A malfunction in CHDH or BADH, potentially due to genetic polymorphisms or cellular damage, could disrupt the choline-betaine balance.[2][6] Such disruptions are associated with a higher risk profile for cardiovascular disease and metabolic syndrome.[6][7] The accumulation of this compound would be a direct consequence of this enzymatic imbalance. For instance, a mutant of P. aeruginosa deficient in BADH activity accumulates toxic levels of this compound when grown in the presence of choline.[8]
-
Nutrient Overload and NAFLD: Choline metabolism is intrinsically linked to hepatic lipid metabolism. A choline-deficient diet is a well-established model for inducing NAFLD in rodents.[9] In states of nutrient overload, altered choline metabolism can contribute to fat accumulation. Betaine supplementation has been shown to alleviate NAFLD in animal models, highlighting the pathway's therapeutic relevance.[9][10][11] An increase in this compound could signify a dysfunctional choline metabolism preceding or accompanying the development of steatosis.
Quantitative Data Summary
Direct quantitative data on this compound concentrations in metabolic stress models are currently limited in published literature. This represents a significant research gap. However, data on the kinetic properties of BADH and studies showing perturbations in the broader choline metabolic pathway in relevant disease models provide a strong foundation for future investigation.
Table 1: Kinetic Parameters of this compound Dehydrogenase (BADH) This table summarizes key kinetic constants for BADH from Pseudomonas aeruginosa, which provides insight into the enzyme's affinity for its substrate and cofactors.
| Parameter | Substrate/Cofactor | Value | Conditions | Source |
| Apparent Km | This compound | 453 ± 52 µM | 0.5 mM NADP+, pH 7.5, 37°C | [8] |
| Apparent Km | NADP+ | 62 ± 7 µM | 1.0 mM this compound, pH 7.5, 37°C | [8] |
| Apparent Km | NAD+ | 229 ± 5 µM | 1.0 mM this compound, pH 7.5, 37°C | [8] |
| Apparent Ki (Inhibition) | This compound | 4.6 ± 1.4 mM | 0.5 mM NADP+, pH 8.0, 30°C | [8] |
Table 2: Summary of Studies on Choline Pathway Metabolites in Metabolic Stress This table highlights findings that demonstrate the dysregulation of the choline oxidation pathway in various metabolic stress conditions, supporting the rationale for investigating the intermediate, this compound.
| Condition Studied | Model | Key Findings | Implication for this compound | Source(s) |
| Metabolic Syndrome | Human Population Study | High plasma choline and low plasma betaine levels associated with a high-risk cardiovascular profile. | Suggests inefficient conversion of choline to betaine, potentially involving CHDH or BADH dysfunction. | [2][6][7] |
| Prediabetes | Human Clinical Trial | Lower plasma betaine correlates with insulin (B600854) resistance. | Points to altered choline metabolism as an early event in metabolic disease progression. | [12] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Methionine-Choline-Deficient (MCD) Diet in Mice | MCD diet induces steatosis and inflammation; betaine supplementation alleviates these effects. | Demonstrates the critical role of the pathway's end-product in liver health. | [9] |
| Alcohol-Induced Liver Injury | Ethanol-fed Rats | Ethanol consumption reduces hepatic glutathione; betaine supplementation restores antioxidant defenses. | Highlights the link between the choline pathway and oxidative stress mitigation. | [13][14] |
| Type 2 Diabetes | db/db Mouse Model | Mass spectrometry imaging successfully detected and semi-quantified reactive aldehydes in kidney tissue. | Demonstrates the technical feasibility of measuring aldehydes in tissues from relevant disease models. | [15] |
Experimental Protocols
Accurate quantification of this compound and the activity of its metabolizing enzymes is crucial for its validation as a biomarker.
Quantification of this compound in Biological Samples via LC-MS/MS
Due to its reactive nature and low endogenous concentrations, quantification of this compound typically requires derivatization to enhance stability and ionization efficiency for mass spectrometry.
Objective: To quantify the concentration of this compound in a biological matrix (e.g., plasma, tissue homogenate).
Principle: Aldehydes are reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable hydrazone. This derivative is then extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard for accurate quantification.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal Standard (e.g., d4-betaine aldehyde, if available, or other deuterated aldehyde)
-
Derivatizing reagent: Acidified 2,4-dinitrophenylhydrazine (DNPH) solution
-
Extraction Solvent: Acetonitrile (B52724) or Ethyl Acetate
-
Solid-Phase Extraction (SPE) C18 cartridges
-
HPLC-grade water, acetonitrile, and formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
For tissue, homogenize a known weight of tissue in a suitable buffer (e.g., PBS) on ice, followed by centrifugation to pellet debris. Collect the supernatant.
-
To 100 µL of plasma or tissue supernatant, add the internal standard.
-
-
Derivatization:
-
Add an equal volume of the acidified DNPH solution to the sample.
-
Vortex the mixture for 1 minute.
-
Incubate at room temperature for 1 hour, protected from light, to allow for the formation of the DNPH-hydrazone derivative.
-
-
Extraction (using SPE):
-
Condition a C18 SPE cartridge by sequentially passing 5 mL of acetonitrile and 5 mL of HPLC-grade water.
-
Load the entire derivatization reaction mixture onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and polar interferences.
-
Elute the DNPH-aldehyde derivatives with 2 mL of acetonitrile into a clean collection tube.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject the sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometry: Operate in positive ion ESI mode. Develop a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for the this compound-DNPH derivative and its stable isotope-labeled internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound subjected to the same derivatization and extraction procedure.
-
Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
This compound Dehydrogenase (BADH) Activity Assay
Objective: To measure the enzymatic activity of BADH in a biological sample.
Principle: The activity of BADH is determined by monitoring the rate of NAD(P)+ reduction to NAD(P)H, which is measured spectrophotometrically by the increase in absorbance at 340 nm (A340).
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 8.0
-
Substrate: this compound solution (e.g., 100 mM stock)
-
Cofactor: NAD+ or NADP+ solution (e.g., 10 mM stock)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 1-cm path length cuvette, prepare a reaction mixture (e.g., final volume of 1 mL) containing:
-
Assay Buffer (to volume)
-
NAD(P)+ (final concentration of 0.3-1.0 mM)
-
This compound (final concentration of 1.0 mM)
-
-
Blank Measurement: Measure the baseline absorbance at 340 nm before adding the enzyme to account for any non-enzymatic reaction.
-
Initiate Reaction: Add a specific amount of the enzyme-containing sample (e.g., 10-50 µL of tissue lysate) to the cuvette, mix quickly by inversion.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
Calculation:
-
Determine the linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.
-
Normalize the activity to the protein concentration of the sample (U/mg protein).
-
Choline Dehydrogenase (CHDH) Activity Assay
Objective: To measure the enzymatic activity of CHDH in mitochondrial preparations.
Principle: This assay measures the reduction of an artificial electron acceptor, as direct measurement is complicated by the membrane-bound nature of the enzyme. A radioenzymatic assay provides higher specificity.
Method: Radioenzymatic HPLC Assay This method, adapted from Haubrich et al. (1992), allows for the simultaneous measurement of both this compound and betaine formation.[16]
Materials:
-
Mitochondrial preparation
-
Radiolabeled substrate: [methyl-14C]choline
-
Reaction Buffer: e.g., Tris-HCl buffer, pH 7.5
-
Cofactors (if needed for downstream reaction): NAD+
-
HPLC system with a radioactivity detector
Procedure:
-
Reaction: Incubate the mitochondrial preparation with [methyl-14C]choline in the reaction buffer at 37°C.
-
Stopping the Reaction: Terminate the reaction at various time points by adding a strong acid (e.g., perchloric acid).
-
Separation: After neutralization and centrifugation, inject the supernatant into an HPLC system (e.g., using a cation-exchange column) to separate choline, this compound, and betaine.
-
Detection and Quantification: Use an in-line radioactivity detector to quantify the amount of [14C]this compound and [14C]betaine formed.
-
Calculation: Calculate the rate of product formation over time and normalize to the protein content of the mitochondrial preparation. Note: In the absence of NAD+, the reaction will primarily yield this compound.[16]
Conclusion and Future Directions
This compound stands at a critical metabolic crossroads, linking dietary choline intake to cellular osmoprotection and one-carbon metabolism. The rationale for its potential as a biomarker for metabolic stress is biochemically sound: as a reactive intermediate in a tightly regulated pathway, its accumulation is a plausible consequence of enzymatic impairment caused by oxidative stress or other cellular insults characteristic of metabolic diseases.
However, the clinical and preclinical validation of this compound as a biomarker is still in its infancy. The primary limitation is the scarcity of studies that directly quantify this compound levels in relevant models of NAFLD, diabetes, or cardiovascular disease.
Future research should focus on:
-
Assay Development and Validation: Developing and validating robust, high-sensitivity LC-MS/MS assays for the routine quantification of this compound in accessible biological fluids like plasma and urine.
-
Preclinical Model Investigation: Systematically measuring this compound concentrations and the activities of CHDH and BADH in established rodent models of metabolic stress to correlate its levels with disease progression and severity.
-
Human Studies: Conducting cross-sectional and longitudinal studies in human cohorts to assess the association between circulating this compound levels and the presence and progression of metabolic diseases.
-
Mechanistic Studies: Investigating the specific triggers (e.g., which reactive oxygen species) and mechanisms that lead to BADH inhibition and subsequent this compound accumulation under metabolic stress.
By addressing these research gaps, the scientific community can determine whether this compound can transition from a promising metabolic intermediate to a validated clinical biomarker, offering a new window into the early detection and management of metabolic stress.
References
- 1. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human choline dehydrogenase: Medical promises and biochemical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and structural features of this compound dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human choline dehydrogenase: medical promises and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | CHDH, a key mitochondrial enzyme, plays a diagnostic role in metabolic disorders diseases and tumor progression [frontiersin.org]
- 7. CHDH, a key mitochondrial enzyme, plays a diagnostic role in metabolic disorders diseases and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Betaine Supplementation on Liver Tissue and Ultrastructural Changes in Methionine-Choline-Deficient Diet-Induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betaine Alleviates High-Fat Diet-Induced Disruption of Hepatic Lipid and Iron Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Betaine alleviates nonalcoholic fatty liver disease (NAFLD) via a manner involving BHMT/FTO/m6A/ PGC1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplementation in Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alleviation of alcoholic liver injury by betaine involves an enhancement of antioxidant defense via regulation of sulfur amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethanol-induced hepatotoxicity and protective effect of betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spatial localization of β-unsaturated aldehyde markers in murine diabetic kidney tissue by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Choreography: A Technical Guide to the Subcellular Localization of Betaine Aldehyde Metabolism
For Immediate Release
This technical guide provides a comprehensive overview of the subcellular localization of betaine (B1666868) aldehyde metabolism, a critical pathway in the synthesis of the osmoprotectant glycine (B1666218) betaine. This document is intended for researchers, scientists, and drug development professionals interested in the spatial organization of this metabolic route across different organisms. We will delve into the key enzymes, their organellar homes, quantitative data on their activity, and detailed experimental protocols for their study.
Introduction: The Significance of Compartmentalized Betaine Aldehyde Metabolism
This compound is a key intermediate in the synthesis of glycine betaine, a vital osmolyte that protects cells from environmental stresses such as drought, salinity, and extreme temperatures. The production of glycine betaine from choline (B1196258) occurs in a two-step enzymatic process. The subcellular compartmentalization of these enzymes is crucial for the efficiency and regulation of this pathway, and it varies significantly across different kingdoms of life. Understanding this spatial organization is fundamental for elucidating the regulation of osmoprotection and for developing strategies to enhance stress tolerance in agriculturally important plants and other organisms.
Key Enzymes and Their Subcellular Localization
The biosynthesis of glycine betaine from choline is catalyzed by two primary enzymes:
-
Choline Monooxygenase (CMO) or Choline Dehydrogenase/Oxidase: The first enzyme, which oxidizes choline to this compound. In plants, this is typically a choline monooxygenase, while in animals and some microbes, it is a choline dehydrogenase or oxidase.
-
This compound Dehydrogenase (BADH): The second enzyme, which catalyzes the irreversible oxidation of this compound to glycine betaine.[1]
The subcellular location of these enzymes is not uniform across species, reflecting different evolutionary strategies for coping with osmotic stress.
In Mammals
In mammalian cells, particularly in the liver and kidney, the metabolism of this compound is predominantly a mitochondrial process.[2][3] Choline is transported into the mitochondrial matrix where it is oxidized to this compound by choline dehydrogenase.[4] Subsequently, this compound dehydrogenase, also located in the mitochondria, converts this compound to glycine betaine.[2] This colocalization of both enzymes within the mitochondria ensures efficient substrate channeling.[2]
In Plants
In many plant species, such as spinach, the synthesis of glycine betaine is localized within the chloroplasts.[5][6] Both choline monooxygenase (CMO) and this compound dehydrogenase (BADH) are found in the chloroplast stroma.[5][7] This localization links the production of this important osmoprotectant to photosynthetic activity, which can provide the necessary reducing power. However, research in Arabidopsis thaliana has revealed a more complex picture, with different BADH isoforms targeted to leucoplasts and peroxisomes, suggesting a role in detoxifying aminoaldehydes under stress conditions.[8]
In Fungi
In the fungus Aspergillus fumigatus, the pathway for this compound metabolism is cytosolic.[9] Both choline oxidase and this compound dehydrogenase are located in the cytoplasm of germinating conidia and mycelia.[9] In this organism, glycine betaine primarily serves as a metabolic intermediate in choline catabolism rather than as a stress protectant.[9]
Quantitative Data on Enzyme Activity and Distribution
The following tables summarize available quantitative data on the activity and properties of the key enzymes involved in this compound metabolism.
| Enzyme | Organism | Tissue/Organelle | Specific Activity | Reference |
| This compound Dehydrogenase (BADH) | Porcine | Kidney Cortex | 81.3 nmol/min/mg protein | [10] |
| This compound Dehydrogenase (BADH) | Porcine | Kidney Medulla | 21.3 nmol/min/mg protein | [10] |
| Choline Monooxygenase (CMO) | Spinach | Chloroplast Stroma | 20-50 nmol/hour/mg protein | [6][8] |
| This compound Dehydrogenase (BADH) | Pseudomonas aeruginosa | Purified Enzyme | 74.5 U/mg protein | [2] |
| Choline Oxidase | Cylindrocarpon didymum | Purified Enzyme | 7.4 U/mg protein | [11] |
Table 1: Specific Activity of Enzymes in this compound Metabolism.
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| This compound Dehydrogenase (BADH) | Pseudomonas aeruginosa | This compound | 453 ± 52 | [2] |
| This compound Dehydrogenase (BADH) | Pseudomonas aeruginosa | NADP+ | 62 ± 7 | [2] |
| This compound Dehydrogenase (BADH) | Pseudomonas aeruginosa | NAD+ | 229 ± 5 | [2] |
| This compound Dehydrogenase (BADH) | Avena sativa | This compound | 5 | [4] |
| This compound Dehydrogenase (BADH) | Avena sativa | 3-aminopropionaldehyde | 0.54 | [4] |
| This compound Dehydrogenase (BADH) | Avena sativa | 4-aminobutyraldehyde | 24 | [4] |
Table 2: Kinetic Parameters (Km) of this compound Dehydrogenase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the subcellular localization and activity of enzymes in this compound metabolism.
Subcellular Fractionation by Differential Centrifugation
This protocol describes the separation of major organelles from a cell lysate.
Materials:
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.5, 1 mM EDTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest cells or mince tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell/tissue pellet in ice-cold homogenization buffer.
-
Homogenize the suspension using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (monitor by microscopy).
-
Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the medium-speed centrifugation.
-
The purity of the fractions should be assessed by Western blotting for organelle-specific marker proteins.
This compound Dehydrogenase (BADH) Activity Assay
This spectrophotometric assay measures the rate of NAD(P)H production.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
This compound solution
-
NAD+ or NADP+ solution
-
Spectrophotometer
Procedure:
-
In a cuvette, combine the assay buffer, NAD(P)+ solution, and the subcellular fraction (e.g., mitochondrial or chloroplast stroma extract).
-
Initiate the reaction by adding the this compound solution.
-
Immediately measure the increase in absorbance at 340 nm over time at a constant temperature.
-
The rate of reaction is proportional to the rate of change in absorbance.
-
One unit of BADH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.
Immunolocalization of BADH
This protocol outlines the steps for visualizing the subcellular location of BADH using immunofluorescence microscopy.
Materials:
-
Cells or tissue sections fixed on slides
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against BADH
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fix cells or tissue sections with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with permeabilization buffer to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against BADH at the appropriate dilution.
-
Wash with PBS to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope. The location of the fluorescent signal indicates the subcellular localization of BADH.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows described in this guide.
Caption: Mammalian this compound metabolism in the mitochondrion.
Caption: Plant this compound metabolism in the chloroplast.
Caption: Fungal this compound metabolism in the cytosol.
Caption: Workflow for subcellular fractionation and analysis.
Conclusion
The subcellular localization of this compound metabolism is a fascinating example of metabolic compartmentalization that varies across different evolutionary lineages. In mammals, this pathway is mitochondrial, in many plants, it is chloroplastic, and in some fungi, it is cytosolic. This guide has provided a detailed overview of the key enzymes, their locations, available quantitative data, and the experimental protocols used to study them. A thorough understanding of this spatial organization is paramount for future research aimed at manipulating this pathway for enhanced stress tolerance and for potential therapeutic applications.
References
- 1. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. web.as.uky.edu [web.as.uky.edu]
- 6. deepdyve.com [deepdyve.com]
- 7. Choline monooxygenase, an unusual iron-sulfur enzyme catalyzing the first step of glycine betaine synthesis in plants: Prosthetic group characterization and cDNA cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a Ferredoxin-Dependent Choline Monooxygenase from Spinach Chloroplast Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Immunolocalization of this compound dehydrogenase in porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified method of production of choline oxidase suitable for choline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Betaine Aldehyde in Glycine, Serine, and Threonine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine (B1666868) aldehyde, a key intermediate in choline (B1196258) metabolism, plays a pivotal role at the crossroads of several essential metabolic pathways, including those of the amino acids glycine (B1666218), serine, and threonine. This technical guide provides an in-depth exploration of the biochemical functions of betaine aldehyde, focusing on its synthesis, catabolism, and the intricate connections to amino acid and one-carbon metabolism. We present a comprehensive overview of the enzymatic reactions, quantitative kinetic data for the key enzyme this compound dehydrogenase (BADH), and detailed experimental protocols for its activity assessment and metabolite quantification. Furthermore, this guide visualizes the complex metabolic interplay through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic diseases.
Introduction
This compound is a quaternary ammonium (B1175870) compound that serves as a critical metabolic intermediate.[1] Primarily derived from the oxidation of choline, it stands as the precursor to the osmoprotectant and methyl donor, glycine betaine.[2] The metabolic fate of this compound is intrinsically linked to the metabolism of glycine, serine, and threonine, positioning it as a molecule of significant interest in understanding cellular homeostasis and the pathophysiology of various diseases.[3][4] This guide will dissect the multifaceted role of this compound, providing a technical and in-depth perspective on its metabolic significance.
The Central Role of this compound Dehydrogenase (BADH)
The primary enzyme responsible for the metabolism of this compound is this compound Dehydrogenase (BADH), also known as Aldehyde Dehydrogenase 9 family, member A1 (ALDH9A1).[5] This NAD(P)+-dependent enzyme catalyzes the irreversible oxidation of this compound to glycine betaine.[6]
Reaction:
This compound + NAD(P)+ + H₂O → Glycine Betaine + NAD(P)H + H+
The activity of BADH is crucial for preventing the accumulation of cytotoxic this compound and for the production of glycine betaine, which has significant physiological roles.[7]
Quantitative Data: Kinetic Parameters of this compound Dehydrogenase
The kinetic properties of BADH vary across different species and isoforms. A summary of these parameters is presented in Table 1 for comparative analysis.
| Organism/Enzyme Source | Substrate | K_m_ (μM) | V_max_ (U/mg) | Coenzyme Preference | Reference(s) |
| Pseudomonas aeruginosa | This compound | 453 ± 52 | 121 ± 4 (NADP+), 133 ± 4 (NAD+) | NADP+ > NAD+ | [7] |
| Staphylococcus aureus (BetB) | This compound | 170 | 11.0 s⁻¹ (k_cat_) | NAD+ | [8] |
| Human Liver (ALDH9A1) | This compound | - | - | NAD+ | [5] |
| Human Liver (ALDH9A1) | 4-Aminobutyraldehyde | 13 | 33 nmol/s/mg | NAD+ | [5] |
| Human Liver (ALDH9A1) | 4-Trimethylaminobutyraldehyde | - | - | NAD+ | [5] |
Note: Direct comparative V_max_ values are not always available and are sometimes reported as k_cat_. Data is presented as available in the literature.
Metabolic Pathways
Choline Catabolism and the Genesis of this compound
The primary route for this compound synthesis is the oxidation of choline, a reaction catalyzed by choline dehydrogenase or choline oxidase.[9] This process occurs within the mitochondria.
Interplay with Glycine and Serine Metabolism
The formation of glycine betaine from this compound is a critical link to one-carbon metabolism. Glycine betaine can donate one of its methyl groups to homocysteine to form methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). The demethylation product, dimethylglycine, is further metabolized to sarcosine (B1681465) and ultimately to glycine.[10]
Glycine and serine are readily interconvertible through the action of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism that utilizes tetrahydrofolate as a cofactor.[11] The glycine pool is therefore influenced by the flux through the choline-betaine pathway.
Connection to Threonine Degradation
Threonine can be catabolized through several pathways, two of which lead to the production of glycine.[12][13]
-
Threonine Dehydrogenase Pathway: Threonine is oxidized to 2-amino-3-ketobutyrate by threonine dehydrogenase. This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase to yield glycine and acetyl-CoA.[12]
-
Threonine Aldolase (B8822740) Pathway: Threonine is cleaved by threonine aldolase to form glycine and acetaldehyde.[13]
The glycine produced from threonine catabolism enters the same metabolic pool that is influenced by the betaine pathway, highlighting a distant but significant connection.
Experimental Protocols
Spectrophotometric Assay for this compound Dehydrogenase (BADH) Activity
This protocol describes a continuous spectrophotometric rate determination assay for BADH activity by monitoring the production of NAD(P)H at 340 nm.[7][14]
Materials:
-
1 M Tris-HCl buffer, pH 8.0
-
20 mM NAD+ or NADP+ solution (prepare fresh)
-
1 M this compound solution
-
Purified water
-
Enzyme sample (cell lysate or purified enzyme)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture as follows:
-
100 µl of 1 M Tris-HCl buffer, pH 8.0
-
50 µl of 20 mM NAD+ or NADP+
-
10 µl of 1 M this compound
-
Add purified water to a final volume of 980 µl.
-
-
Blank Measurement: Mix the contents of the cuvette by inversion and place it in the spectrophotometer. Record the baseline absorbance at 340 nm for 1-2 minutes to ensure stability.
-
Initiation of Reaction: Add 20 µl of the enzyme sample to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/ml) = (ΔA340/min * Total reaction volume (ml)) / (ε * Light path (cm) * Enzyme volume (ml)) Where ε (extinction coefficient) for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
LC-MS/MS Method for Quantification of this compound, Glycine, Serine, and Threonine
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and related amino acids in biological samples.[15][16][17]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Internal standards (stable isotope-labeled analytes)
-
Sample preparation reagents (e.g., methanol (B129727) for protein precipitation)
Procedure:
-
Sample Preparation:
-
To 100 µl of plasma or cell lysate, add 400 µl of ice-cold methanol containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µl of Mobile Phase A/B (80:20, v/v).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µl of the prepared sample onto the HILIC column.
-
Use a gradient elution program to separate the analytes. A typical gradient might start at 80% Mobile Phase A, decreasing to 20% over 10 minutes.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
-
Specific MRM transitions for each analyte and internal standard must be optimized.
-
-
Data Analysis:
-
Generate a calibration curve for each analyte using standards of known concentrations.
-
Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Conclusion
This compound occupies a central and critical position in cellular metabolism, directly influencing the metabolic pathways of glycine, serine, and threonine. The activity of this compound dehydrogenase is a key regulatory point, not only for choline catabolism but also for the provision of methyl groups for one-carbon metabolism and the modulation of the glycine and serine pools. The in-depth understanding of these interconnected pathways, facilitated by the quantitative data and robust experimental protocols provided in this guide, is essential for researchers and drug development professionals. Targeting the enzymes and transporters within this metabolic network may offer novel therapeutic strategies for a range of diseases, including metabolic syndrome, liver disease, and neurological disorders. The continued investigation into the regulatory mechanisms governing the flux through the this compound-dependent pathways will undoubtedly uncover further complexities and opportunities for therapeutic intervention.
References
- 1. Dynamic metabolic flux analysis using B-splines to study the effects of temperature shift on CHO cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Glycine betaine metabolism is enabled in Methylorubrum extorquens PA1 by alterations to dimethylglycine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Mutational Studies of Substrate Inhibition of this compound Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 12. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Betaine Aldehyde Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine (B1666868) aldehyde chloride, systematically known as (2-oxoethyl)trimethylammonium chloride, is a crucial intermediate in both biological and chemical pathways. In biological systems, it is the product of choline (B1196258) oxidation and the immediate precursor to the osmoprotectant glycine (B1666218) betaine.[1] Its synthesis is of significant interest to researchers studying metabolic pathways, as well as to synthetic chemists developing novel routes to quaternary ammonium (B1175870) compounds. This technical guide provides an in-depth overview of the primary chemical synthesis routes for betaine aldehyde chloride, with a focus on detailed experimental protocols and quantitative data.
Chemical Synthesis Routes
The primary route for the chemical synthesis of this compound chloride is the controlled oxidation of choline chloride. This process mirrors the initial step of the biological pathway but utilizes chemical oxidizing agents in place of enzymatic catalysts. A key challenge in this synthesis is preventing the over-oxidation of the aldehyde to the corresponding carboxylic acid, betaine.
Another potential, though less documented, synthetic approach involves the quaternization of trimethylamine (B31210) with a suitable two-carbon electrophile already possessing an aldehyde or a protected aldehyde functionality.
Route 1: Catalytic Oxidation of Choline Chloride
This method involves the oxidation of choline chloride in the presence of a catalyst, typically a noble metal. The reaction can be influenced by factors such as temperature, pressure, and the choice of catalyst and oxidizing agent.
Experimental Protocol:
A detailed experimental protocol for the catalytic oxidation of choline chloride to this compound chloride is presented below. This protocol is adapted from methodologies focused on the synthesis of betaine, with modifications aimed at maximizing the yield of the intermediate aldehyde.
Materials:
-
Choline chloride
-
Palladium on carbon (5% Pd/C) catalyst
-
Deionized water
-
Oxygen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (three-necked flask, condenser, gas inlet, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The system is purged with an inert gas, such as nitrogen or argon, to ensure an inert atmosphere.
-
Charging the Reactor: Choline chloride is dissolved in deionized water to create an aqueous solution. The concentration of this solution can be varied, but dilute solutions are often used to improve selectivity. The 5% Pd/C catalyst is then added to the solution.
-
Reaction Conditions: The reaction mixture is heated to a controlled temperature, typically in the range of 25-80°C. Once the desired temperature is reached, oxygen gas is bubbled through the stirred solution. The reaction progress is monitored over time. To favor the formation of the aldehyde and minimize over-oxidation to betaine, lower temperatures and shorter reaction times are recommended.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration. The resulting aqueous solution contains this compound chloride, unreacted choline chloride, and potentially some betaine as a byproduct. Further purification can be achieved through techniques such as chromatography.
Quantitative Data Summary:
The following table summarizes typical quantitative data for the catalytic oxidation of choline chloride. Note that yields can vary significantly based on the specific reaction conditions.
| Parameter | Value | Reference |
| Starting Material | Choline Chloride | Inferred from betaine synthesis |
| Catalyst | 5% Palladium on Carbon | Inferred from betaine synthesis |
| Solvent | Water | Inferred from betaine synthesis |
| Oxidizing Agent | Oxygen | Inferred from betaine synthesis |
| Temperature | 25-80 °C | Inferred from betaine synthesis |
| Reaction Time | Variable (monitor for optimal aldehyde yield) | Inferred from betaine synthesis |
| Typical Yield | Not explicitly reported for isolated aldehyde | - |
| Purity | >95% (commercially available) | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Chemical synthesis pathway from choline chloride.
Caption: A typical experimental workflow for synthesis.
Conclusion
The chemical synthesis of this compound chloride, primarily through the controlled oxidation of choline chloride, presents a viable route for obtaining this important chemical intermediate. Careful control of reaction conditions is paramount to prevent over-oxidation to betaine. While detailed protocols for the specific isolation of this compound chloride are not as prevalent in the literature as those for betaine, the principles outlined in this guide provide a solid foundation for its successful synthesis and purification in a laboratory setting. Further research into selective oxidation catalysts and reaction conditions could lead to more efficient and high-yielding synthetic methods.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Betaine Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine (B1666868) aldehyde, a quaternary ammonium (B1175870) compound, is a pivotal intermediate in the metabolic pathways of essential amino acids such as glycine (B1666218), serine, and threonine.[1][2] It serves as the direct precursor to the vital osmoprotectant, glycine betaine, a molecule crucial for cellular integrity under osmotic stress.[3][4] The enzymatic conversion of betaine aldehyde to glycine betaine is catalyzed by this compound dehydrogenase (BADH), a key enzyme in cellular defense against oxidative and electrophilic stress.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its primary metabolic pathway, offering a critical resource for researchers in biochemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound's physical and chemical characteristics are fundamental to understanding its biological role and for its application in research. While some physical properties like a definitive melting and boiling point are not well-documented due to its nature, a summary of its known properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂NO⁺ | [1][2][7] |
| Average Molecular Weight | 102.15 g/mol | [1][7] |
| Monoisotopic Molecular Weight | 102.091889011 Da | [1][7] |
| Physical State | Solid | [1][8] |
| Melting Point | Not Available | [7][9] |
| Boiling Point | Not Available | [7][9] |
| Solubility (as chloride salt) | Water: 50 mg/mL | [10] |
| DMSO: 1 mg/mL | [8] | |
| PBS (pH 7.2): 5 mg/mL | [8] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value/Description | Source(s) |
| IUPAC Name | trimethyl(2-oxoethyl)azanium | [7] |
| Synonyms | Glycine this compound | [1][2] |
| CAS Registry Number | 7418-61-3 | [1][7] |
| Chemical Structure | A quaternary ammonium ion with three methyl groups and a 2-oxoethyl group attached to the nitrogen atom. | [1][2] |
| Reactivity | In aqueous solution, it exists predominantly (99%) as the diol (hydrate) form.[10][11] It is oxidized to glycine betaine by this compound dehydrogenase.[3][5] | |
| SMILES | C--INVALID-LINK--(C)CC=O | [7] |
| InChI | InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 | [7] |
Core Biological Pathway: Oxidation of this compound
The primary and most studied role of this compound is its irreversible oxidation to glycine betaine, a reaction catalyzed by the NAD(P)⁺-dependent enzyme, this compound dehydrogenase (BADH).[3][12] This pathway is a critical component of cellular osmoregulation and stress response.[4][6]
Caption: Oxidation of this compound to Glycine Betaine by BADH.
Experimental Protocols
Assay of this compound Dehydrogenase (BADH) Activity
This protocol is based on the spectrophotometric measurement of NAD(P)H formation during the oxidation of this compound.
Materials:
-
This compound chloride
-
NAD⁺ or NADP⁺
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Enzyme preparation (e.g., purified BADH or cell lysate)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM potassium phosphate buffer (pH 8.0)
-
1.0 mM this compound
-
0.3 mM NADP⁺ (or NAD⁺)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme preparation to the cuvette.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH (or NADH).[13]
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.[13]
Purification of this compound
Commercial preparations of this compound may contain impurities such as the corresponding carboxylic acid. A common method for purification involves the formation of a bisulfite adduct.
Materials:
-
Impure this compound
-
Ethanol (B145695) or methanol
-
Saturated aqueous sodium metabisulfite (B1197395) solution
-
Sodium bicarbonate solution
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve the impure this compound in a minimal amount of ethanol or methanol.
-
Add a saturated aqueous solution of sodium metabisulfite and stir. A solid precipitate of the bisulfite adduct should form.
-
Filter the solid adduct and wash it with ether or alcohol.
-
To regenerate the pure aldehyde, dissolve the adduct in a sodium bicarbonate solution.
-
Extract the liberated this compound into diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.
Workflow for this compound Purification:
Caption: Workflow for the Purification of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis and quantification of this compound and its metabolite, glycine betaine.
General HPLC Conditions for Betaine Analysis (can be adapted for this compound):
-
Column: C18 column is commonly used.[14]
-
Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate) and an ion-pairing agent (e.g., 0.05 M sodium hexanesulfonate).[14] Acetonitrile is also used in some methods.[15]
-
Flow Rate: Typically in the range of 0.60-1.00 mL/min.[14]
-
Detection: UV detection at a low wavelength, such as 190-196 nm, is often employed.[14]
-
Quantification: An external standard method with a calibration curve generated from known concentrations of this compound is used for quantification.[14]
Conclusion
This compound is a molecule of significant interest due to its central role in metabolism and cellular stress responses. This guide provides essential data on its physical and chemical properties, outlines key experimental protocols, and visualizes its metabolic conversion. A thorough understanding of these aspects is crucial for researchers investigating its biological functions and for professionals in drug development exploring pathways involving this key metabolite. The provided information serves as a foundational resource to facilitate further research and application of this compound in various scientific disciplines.
References
- 1. This compound | C5H12NO+ | CID 249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycine this compound - Wikipedia [en.wikipedia.org]
- 3. Kinetic and structural features of this compound dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the this compound dehydrogenase gene in barley in response to osmotic stress and abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001252) [hmdb.ca]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Mechanistic studies of choline oxidase with this compound and its isosteric analogue 3,3-dimethylbutyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN105067741A - Method for measuring betaine content - Google Patents [patents.google.com]
- 15. HPLC Method for Analysis of Trimethylglycine (Betaine) on Primesep 100 Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: Quantification of Betaine Aldehyde using HPLC with Pre-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of betaine (B1666868) aldehyde in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a significant chromophore in betaine aldehyde, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed. This reaction yields a stable this compound-2,4-dinitrophenylhydrazone derivative that can be readily detected at 360 nm. The protocol provides a comprehensive guide for sample preparation, derivatization, and HPLC analysis, making it suitable for researchers in various fields, including biochemistry and drug development.
Introduction
This compound is a key intermediate in the choline (B1196258) oxidation pathway, where it is synthesized from choline and subsequently converted to betaine. This pathway is crucial for the regulation of osmotic stress and methyl group metabolism. Accurate quantification of this compound is essential for studying the kinetics of the enzymes involved in this pathway and for understanding its role in various physiological and pathological conditions.
The primary challenge in quantifying this compound using HPLC is its lack of a strong ultraviolet (UV) chromophore, making direct detection difficult. To overcome this limitation, this method utilizes a pre-column derivatization technique with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the aldehyde functional group of this compound under acidic conditions to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by a standard HPLC-UV detector at approximately 360 nm.[1][2][3][4][5][6]
This application note provides a detailed protocol for the quantification of this compound, including sample preparation from biological matrices, the derivatization procedure, and the HPLC-UV analysis method.
Signaling Pathways and Experimental Workflow
Choline Oxidation Pathway
The enzymatic conversion of choline to betaine involves two key steps, with this compound as the intermediate.
References
Application Notes and Protocols for the Spectrophotometric Assay of Betaine Aldehyde Dehydrogenase (BADH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine (B1666868) aldehyde dehydrogenase (BADH; EC 1.2.1.8) is a key enzyme in the biosynthesis of glycine (B1666218) betaine, a crucial osmoprotectant in a wide range of organisms, from bacteria to plants and animals.[1][2] It catalyzes the irreversible NAD(P)+-dependent oxidation of betaine aldehyde to glycine betaine.[1][3] Beyond its role in osmotic stress response, BADH is also involved in choline (B1196258) catabolism and the synthesis of other important metabolites like gamma-aminobutyrate (B1235393) (GABA) and carnitine.[1][2] Given its importance in cellular metabolism and stress tolerance, the accurate measurement of BADH activity is vital for research in agriculture, microbiology, and medicine. Dysregulation of BADH activity has been implicated in various pathological conditions, making it a potential target for drug development.[3]
This document provides a detailed protocol for a continuous spectrophotometric assay of BADH activity. The method is based on monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)+ to NAD(P)H during the oxidation of this compound.[3][4]
Principle of the Assay
The enzymatic activity of BADH is determined by measuring the rate of formation of NADH or NADPH, which absorbs light at 340 nm, while their oxidized forms, NAD+ and NADP+, do not.[4] The increase in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction. The reaction catalyzed by BADH is as follows:
This compound + NAD(P)+ + H₂O → Glycine Betaine + NAD(P)H + 2H+
Biochemical Reaction Pathway
Caption: The biochemical reaction catalyzed by this compound Dehydrogenase (BADH).
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified BADH or tissue/cell lysate containing BADH activity.
-
This compound: Substrate. Prepare a stock solution in water. Note that this compound can be unstable, so fresh solutions are recommended.
-
NAD+ or NADP+: Coenzyme. Prepare a fresh stock solution in water. The choice between NAD+ and NADP+ may depend on the specific BADH being studied, as some isoforms show a preference.[3]
-
Buffer Solution: e.g., 100 mM Potassium Phosphate buffer, pH 8.0.[3] The optimal pH can range from 7.5 to 9.0.[5]
-
Spectrophotometer: Capable of measuring absorbance at 340 nm, preferably with temperature control.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes with a 1.0 cm path length.[3]
-
Control Reagents: Buffer for blank, and consider a reaction without the enzyme or without the substrate to measure non-enzymatic reaction rates.[6]
Assay Protocol
-
Prepare the Reaction Mixture: In a 1.0 cm path length cuvette, prepare the reaction mixture by adding the following components. The final volume can be adjusted (e.g., 0.5 mL or 1.0 mL).[3]
-
Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[3]
-
Initiate the Reaction: Add the enzyme solution to the cuvette to initiate the reaction. The amount of enzyme should be sufficient to produce a linear rate of absorbance change for at least 3-5 minutes. The final enzyme concentration should be in a range where the initial rate is proportional to the enzyme concentration (e.g., 0.06 to 2.3 µg of protein per ml).[3] Mix gently by inverting the cuvette.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm (A₃₄₀) over time. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for 3-5 minutes.
-
Calculate Enzyme Activity:
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × 1000 where:
-
ΔA₃₄₀/min is the initial rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH or NADPH at 340 nm, which is 6220 M⁻¹cm⁻¹.
-
l is the path length of the cuvette (typically 1 cm).
-
1000 is the factor to convert moles to µmoles.
-
-
-
Controls:
-
Blank: A reaction mixture without the enzyme to correct for any non-enzymatic reduction of NAD(P)+.
-
Substrate Blank: A reaction mixture without the this compound substrate to account for any endogenous dehydrogenase activity in the enzyme preparation that might use other substrates present in the sample.[6]
-
Experimental Workflow
References
- 1. Kinetic and structural features of this compound dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. This compound dehydrogenase kinetics partially account for oyster population differences in glycine betaine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Measuring Betaine Aldehyde Levels in Plant Tissue
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betaine (B1666868) aldehyde is a key intermediate in the biosynthesis of glycine (B1666218) betaine (GB), a critical osmoprotectant that accumulates in a variety of plant species in response to abiotic stresses such as drought, salinity, and extreme temperatures. The conversion of choline (B1196258) to betaine aldehyde, and its subsequent oxidation to glycine betaine, is a vital pathway for stress tolerance.[1][2][3] Measuring the levels of this compound can provide valuable insights into the plant's metabolic response to stress and the efficacy of the glycine betaine synthesis pathway. This compound dehydrogenase (BADH) is the enzyme responsible for the conversion of this compound to glycine betaine.[1][4][5][6][7]
This document provides detailed protocols for both the indirect and direct quantification of this compound in plant tissues. The indirect method involves an enzymatic assay of this compound Dehydrogenase (BADH), the enzyme that metabolizes this compound. The direct method outlines a procedure using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), which may require derivatization for enhanced sensitivity and detection.
Signaling Pathway: Glycine Betaine Biosynthesis
The synthesis of glycine betaine from choline is a two-step enzymatic process. First, choline is oxidized to this compound by choline monooxygenase (CMO). Subsequently, this compound is oxidized to glycine betaine by this compound dehydrogenase (BADH).[1]
Caption: Glycine Betaine Biosynthesis Pathway.
Method 1: Indirect Quantification via this compound Dehydrogenase (BADH) Activity Assay
This spectrophotometric assay measures the activity of BADH by monitoring the increase in absorbance at 340 nm, which results from the reduction of NAD⁺ to NADH during the oxidation of this compound.[8] The rate of this reaction is proportional to the BADH activity.
Experimental Protocol
1. Plant Tissue Homogenization and Protein Extraction:
-
Harvest fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 1 g of the powdered tissue to a pre-chilled tube.
-
Add 5 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0, containing 1 mM EDTA, 10 mM dithiothreitol (B142953) (DTT), and 5% (v/v) glycerol).
-
Vortex the mixture thoroughly and then centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude protein extract, and keep it on ice.
-
Determine the total protein concentration of the extract using a standard method, such as the Bradford assay.
2. Spectrophotometric Assay:
-
Prepare a reaction mixture in a 1-cm path length cuvette. The final volume is typically 1 mL.
-
The reaction mixture should contain:
- 100 mM potassium phosphate buffer (pH 8.0)
- 1.0 mM this compound (substrate)
- 0.3 mM NAD⁺ (cofactor)
-
Equilibrate the cuvette at 30°C for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 50 µL) of the crude protein extract to the cuvette and mix quickly.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
The initial linear portion of the reaction progress curve should be used to determine the rate of NADH formation.
3. Calculation of Enzyme Activity:
-
Calculate the BADH activity using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (6.22 * path length (cm))
-
Specific Activity (U/mg protein) = Activity (µmol/min/mL) / Protein concentration (mg/mL)
Data Presentation
| Sample ID | Total Protein (mg/mL) | ΔA₃₄₀/min | BADH Activity (U/mL) | Specific Activity (U/mg) |
| Control Plant 1 | 2.5 | 0.05 | 0.008 | 0.0032 |
| Stressed Plant 1 | 3.1 | 0.15 | 0.024 | 0.0077 |
| Control Plant 2 | 2.7 | 0.06 | 0.010 | 0.0037 |
| Stressed Plant 2 | 3.5 | 0.18 | 0.029 | 0.0083 |
Method 2: Direct Quantification by HPLC or LC-MS/MS
Direct measurement of this compound is challenging due to its reactive nature and low endogenous concentrations. HPLC or LC-MS/MS offers the necessary sensitivity and specificity. A derivatization step may be required for UV detection, while MS detection can often be performed on the native molecule.
Experimental Workflow
Caption: Workflow for this compound Quantification.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Harvest and flash-freeze approximately 1 g of fresh plant tissue.
-
Homogenize the frozen tissue in 5 mL of an extraction solvent (e.g., a mixture of methanol (B129727) and water, 50:50 v/v).[9]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step using a cation exchange resin can be employed to purify quaternary ammonium (B1175870) compounds.[10]
2. Derivatization (for HPLC-UV):
-
This compound, similar to glycine betaine, has a poor UV chromophore.[10] Derivatization can enhance detection.
-
A possible derivatizing agent is 2-bromoacetophenone, which reacts with the carboxyl group of betaine to form a UV-active ester. A similar reaction could potentially be adapted for this compound.
-
To a dried aliquot of the plant extract, add the derivatizing agent and a catalyst, and incubate at a specific temperature (e.g., 60°C) for a set time. The exact conditions would need to be optimized.
3. HPLC or LC-MS/MS Analysis:
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., HILIC or C18) and a detector (UV-Vis or Mass Spectrometer).
-
Mobile Phase: A typical mobile phase for HILIC separation could be a gradient of acetonitrile (B52724) and an aqueous buffer like ammonium acetate.[9]
-
Detection:
- HPLC-UV: If derivatized, monitor the effluent at the maximum absorbance wavelength of the derivative.
- LC-MS/MS: This is the preferred method for its sensitivity and specificity. The analysis would be performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound and its fragments.
Data Presentation
| Sample ID | Tissue Weight (g) | Peak Area | Concentration (µg/g FW) |
| Control Plant 1 | 1.05 | 15,234 | 2.1 |
| Stressed Plant 1 | 0.98 | 45,890 | 6.5 |
| Control Plant 2 | 1.10 | 14,987 | 1.9 |
| Stressed Plant 2 | 1.02 | 51,233 | 7.1 |
Summary of Methodologies
| Parameter | Method 1: BADH Activity Assay | Method 2: HPLC or LC-MS/MS |
| Principle | Spectrophotometric measurement of NADH formation | Chromatographic separation and direct detection |
| Analyte | BADH enzyme activity (indirect measure) | This compound concentration (direct measure) |
| Sensitivity | Moderate | High to Very High (especially with LC-MS/MS) |
| Specificity | Can be affected by other dehydrogenases | High (especially with LC-MS/MS) |
| Equipment | Spectrophotometer | HPLC system, Mass Spectrometer |
| Throughput | High | Moderate |
| Complexity | Relatively simple | More complex, requires specialized equipment |
Concluding Remarks
The choice of method for determining this compound levels in plant tissue will depend on the specific research question, available equipment, and desired level of sensitivity and specificity. The indirect BADH activity assay is a robust and high-throughput method for assessing the metabolic flux towards glycine betaine synthesis. For direct and precise quantification of this compound, an optimized HPLC or LC-MS/MS method is recommended. The protocols provided here offer a comprehensive guide for researchers to investigate the role of this compound in plant stress physiology.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Plastid-Expressed this compound Dehydrogenase Gene in Carrot Cultured Cells, Roots, and Leaves Confers Enhanced Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection -Analytical Science and Technology [koreascience.kr]
Application Notes and Protocols for the Synthetic Production of Betaine Aldehyde for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthetic production of betaine (B1666868) aldehyde, a crucial intermediate in metabolic pathways and a compound of interest in various research fields. The following sections describe both enzymatic and chemical approaches to its synthesis, offering protocols and comparative data to aid in selecting the most suitable method for specific research needs.
Introduction
Betaine aldehyde is the metabolic precursor to glycine (B1666218) betaine, a significant osmoprotectant and methyl group donor in a wide range of organisms.[1][2] Its synthesis and accumulation are critical for cellular adaptation to osmotic and oxidative stress. For research purposes, a reliable source of pure this compound is essential for studying the kinetics of enzymes like this compound dehydrogenase (BADH), for use as a chemical standard, and in the development of novel therapeutics.[1] This document outlines established enzymatic methods and a proposed chemical synthesis route for producing this compound in a laboratory setting.
Methods for Synthetic Production
The synthesis of this compound can be approached through two primary routes: enzymatic conversion from choline (B1196258) and direct chemical oxidation of choline. Each method presents distinct advantages and challenges in terms of specificity, yield, and scalability.
Enzymatic Synthesis of this compound
Enzymatic synthesis is the most common and specific method for producing this compound. This approach utilizes enzymes that catalyze the oxidation of choline. The key to isolating this compound is to control the reaction to prevent its subsequent oxidation to betaine.
Principle:
The enzymatic synthesis of this compound from choline is typically achieved using choline oxidase or choline dehydrogenase. Choline oxidase, a flavoprotein from organisms like Arthrobacter globiformis, catalyzes a two-step oxidation of choline to glycine betaine, with this compound as the intermediate.[2][3]
Choline + O₂ → this compound + H₂O₂ this compound + O₂ + H₂O → Glycine Betaine + H₂O₂
To produce and isolate this compound, the reaction can be stopped before the second oxidation step is complete by carefully controlling the reaction time. Alternatively, using a system with separate choline dehydrogenase and this compound dehydrogenase, one can produce this compound by omitting the NAD+ cofactor required by this compound dehydrogenase for the second reaction step.[4]
Signaling Pathway for Enzymatic Synthesis of this compound
Experimental Protocol: Enzymatic Synthesis using Choline Oxidase
This protocol describes the production of this compound from choline chloride using recombinant choline oxidase.
Materials:
-
Choline chloride
-
Recombinant Choline Oxidase (from Arthrobacter globiformis)
-
Catalase (to remove hydrogen peroxide by-product)
-
Tris-HCl buffer (10 mM, pH 8.0)
-
Ni-Sepharose resin (for immobilized enzyme, optional)
-
Rotating Bed Reactor (RBR) or stirred tank reactor
-
HPLC system with a suitable column for analysis
Procedure:
-
Enzyme Preparation:
-
If using a commercial source, prepare a solution of choline oxidase in 10 mM Tris-HCl buffer (pH 8.0).
-
For larger scale or repeated use, immobilize the choline oxidase on Ni-Sepharose resin according to the manufacturer's instructions.[2]
-
-
Reaction Setup:
-
Prepare a solution of 1 M choline chloride in 100 mL of 10 mM Tris-HCl buffer (pH 8.0).[2]
-
Add catalase to the reaction mixture to a final concentration of approximately 600 units/100 mL to decompose the hydrogen peroxide generated during the reaction, which can inhibit the enzyme.[2]
-
Place the choline chloride solution in a temperature-controlled reactor at 37°C with stirring.[2]
-
-
Enzymatic Reaction:
-
Add choline oxidase to the reaction vessel. The amount of enzyme will depend on the desired reaction rate and should be optimized empirically. A starting point is approximately 8000 units of enzyme for the specified reaction volume.[2]
-
Monitor the reaction progress over time by taking small aliquots and analyzing for the presence of this compound and the disappearance of choline using HPLC.
-
To maximize the yield of this compound, the reaction should be stopped before a significant amount is converted to glycine betaine. This typically occurs within the first few hours of the reaction.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by removing the immobilized enzyme (if used) or by denaturing the enzyme (e.g., by heat or addition of a denaturant, followed by centrifugation to remove the precipitated protein).
-
The resulting solution contains this compound, unreacted choline, and glycine betaine.
-
-
Purification:
-
The purification of this compound from the reaction mixture can be achieved using chromatographic techniques. Given its quaternary ammonium (B1175870) structure, ion-exchange chromatography is a suitable method.
-
Alternatively, preparative HPLC can be used for high-purity isolation.
-
Chemical Synthesis of this compound (Proposed Method)
Direct chemical oxidation of choline to this compound is challenging due to the presence of the quaternary ammonium group, which can be sensitive to harsh oxidizing agents. However, modern, mild oxidation methods may offer a viable route.
Principle:
The selective oxidation of a primary alcohol to an aldehyde in the presence of other functional groups can be achieved using reagents like Dess-Martin periodinane (DMP).[5] DMP is known for its mild reaction conditions (room temperature, neutral pH) and high chemoselectivity, making it a promising candidate for the oxidation of choline.[5] This proposed method outlines a hypothetical procedure for this transformation.
Experimental Protocol: Chemical Synthesis using Dess-Martin Periodinane (DMP)
Materials:
-
Choline chloride
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (B1220275) (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve choline chloride in a minimal amount of a suitable co-solvent if necessary to aid solubility in DCM, or use a suspension.
-
Add anhydrous DCM to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
-
Oxidation Reaction:
-
Slowly add Dess-Martin periodinane (approximately 1.5 equivalents relative to choline chloride) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. Due to the charged nature of this compound, a polar eluent system will be required.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthetic methods. Note that the data for the chemical synthesis is estimated, as this is a proposed method.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Proposed) |
| Starting Material | Choline Chloride | Choline Chloride |
| Key Reagent | Choline Oxidase | Dess-Martin Periodinane (DMP) |
| Typical Yield | Moderate to High (dependent on reaction time) | Expected Moderate |
| Purity | High (after purification) | High (after purification) |
| Reaction Time | 1-4 hours | 2-4 hours |
| Reaction Temperature | 37°C | 0°C to Room Temperature |
| Key Advantages | High specificity, mild conditions | Avoids use of biologicals, potentially simpler workup |
| Key Challenges | Enzyme cost/availability, over-oxidation to betaine | Reagent cost, potential side reactions |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Conclusion
The enzymatic synthesis of this compound from choline using choline oxidase is a well-established and highly specific method suitable for research applications. By carefully controlling the reaction conditions, it is possible to isolate the aldehyde intermediate in good purity. While direct chemical synthesis of this compound is less documented, the use of mild and selective oxidizing agents like Dess-Martin periodinane presents a plausible alternative that warrants investigation. The choice of method will depend on the specific requirements of the research, including desired scale, purity, and available resources.
References
- 1. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of recombinant choline oxidase and its application in betaine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of choline oxidase from Arthrobacter globiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Recombinant BADH Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine (B1666868) Aldehyde Dehydrogenase (BADH) is a key enzyme in the biosynthesis of glycine (B1666218) betaine, an important osmoprotectant.[1][2][3] This pathway involves the two-step oxidation of choline (B1196258) to glycine betaine, with betaine aldehyde as an intermediate.[1][2][3][4] BADH catalyzes the irreversible oxidation of this compound to glycine betaine.[1][2] Due to its role in stress tolerance in various organisms, recombinant BADH is of significant interest for research and potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant BADH.
Data Presentation
Table 1: Summary of Purification Results for Recombinant BADH from E. coli
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 250 | 500 | 2.0 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 20 | 450 | 22.5 | 90 | 11.25 |
| Anion Exchange Chromatography | 8 | 360 | 45.0 | 72 | 22.5 |
| Size Exclusion Chromatography | 5 | 300 | 60.0 | 60 | 30 |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, expression levels, and the source of the BADH gene.
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the BADH gene into a pET expression vector for subsequent expression in E. coli. The pET system is a powerful and widely used platform for recombinant protein expression in E. coli.[5]
Protocol 1.1: Cloning BADH into pET Vector
-
Primer Design: Design forward and reverse primers for the BADH gene sequence. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with the multiple cloning site of the chosen pET vector. If adding a purification tag (e.g., 6xHis-tag), ensure the gene is cloned in-frame with the tag sequence provided by the vector.
-
PCR Amplification: Perform PCR to amplify the BADH gene from a template (e.g., genomic DNA or a cDNA library).
-
Vector and Insert Digestion: Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI).
-
Ligation: Ligate the digested BADH gene insert into the linearized pET vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation product into a suitable cloning host strain of E. coli (e.g., DH5α).
-
Selection and Verification: Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotic. Verify the correct insertion of the BADH gene by colony PCR, restriction digestion analysis of the plasmid DNA, and DNA sequencing.
Recombinant Protein Expression in E. coli
This section details the expression of recombinant BADH in the E. coli BL21(DE3) strain. This strain contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, which is inducible by IPTG.
Protocol 2.1: IPTG Induction of BADH Expression
-
Transformation into Expression Host: Transform the verified pET-BADH plasmid into E. coli BL21(DE3) competent cells.[6][7] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[6][7]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.[7]
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (1:100 dilution).[6]
-
Growth: Incubate the main culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.5-0.6.[8]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[8]
-
Expression: Continue to incubate the culture under inducing conditions. Optimal expression temperature and time should be determined empirically, common conditions are 3-5 hours at 37°C, or overnight at 16-25°C for improved protein solubility.[6][7]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9] Discard the supernatant and store the cell pellet at -80°C until purification.
Protein Purification
This multi-step purification strategy is designed to yield high-purity recombinant BADH. It employs affinity, ion exchange, and size exclusion chromatography.
Protocol 3.1: Cell Lysis
-
Resuspension: Thaw the cell pellet on ice and resuspend in 20-30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lysis: Lyse the cells by sonication on ice. Perform several cycles of short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble recombinant BADH.
Protocol 3.2: Immobilized Metal Affinity Chromatography (IMAC) for His-tagged BADH
IMAC is a form of affinity chromatography that purifies proteins based on their affinity for chelated metal ions.[10] This protocol is for a His-tagged BADH protein using a Ni-NTA resin.
-
Resin Equilibration: Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of lysis buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 CV of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged BADH protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for the presence of BADH using SDS-PAGE. Pool the fractions containing the purified protein.
Protocol 3.3: Anion Exchange Chromatography (AEX)
AEX separates proteins based on their net negative charge.[11] This step is used to further purify BADH from remaining contaminants. The pI of BADH is typically around 6.3, so a buffer with a pH above this (e.g., pH 8.0) will ensure the protein is negatively charged and binds to an anion exchanger.
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the IMAC step into AEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0) using dialysis or a desalting column.
-
Column Equilibration: Equilibrate an anion exchange column (e.g., Q-Sepharose) with 5-10 CV of AEX binding buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with 5 CV of AEX binding buffer to remove any unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the binding buffer. Collect fractions across the gradient.
-
Analysis: Analyze the fractions for BADH activity and by SDS-PAGE to identify the fractions containing pure BADH. Pool the pure fractions.
Protocol 3.4: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates proteins based on their size.[12][13][14] This final polishing step removes any remaining impurities and aggregates.
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200) with 2 CV of the final storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Concentration: Concentrate the pooled fractions from the AEX step to a small volume (typically <5% of the column volume) using a centrifugal filter unit.
-
Sample Injection: Inject the concentrated sample onto the equilibrated SEC column.
-
Elution: Elute the protein with the storage buffer at a constant flow rate. Collect fractions.
-
Analysis: Analyze the fractions by SDS-PAGE. Pool the fractions containing pure, monomeric/dimeric BADH.
Protein Characterization and Quantification
Protocol 4.1: SDS-PAGE
SDS-PAGE is used to separate proteins based on their molecular weight and to assess purity.[15][16][17]
-
Sample Preparation: Mix protein samples with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.[15][18]
-
Gel Electrophoresis: Load the samples and a molecular weight marker onto a polyacrylamide gel (e.g., 12%).[15] Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage until the dye front reaches the bottom.[15]
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[16]
-
Analysis: Destain the gel and visualize the protein bands. The purity of the recombinant BADH can be estimated by comparing the intensity of the BADH band to any contaminating bands.
Protocol 4.2: Protein Concentration Determination (Bradford Assay)
The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample.[19][20][21]
-
Standard Curve: Prepare a series of protein standards of known concentration (e.g., using Bovine Serum Albumin, BSA) ranging from 0.05 to 0.5 mg/mL.[22]
-
Sample Preparation: Prepare dilutions of the purified BADH sample.
-
Assay: Add Bradford reagent to both the standards and the samples.[23]
-
Measurement: After a short incubation, measure the absorbance at 595 nm using a spectrophotometer.[19][21]
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the concentration of the BADH sample based on its absorbance.[21]
Protocol 4.3: BADH Enzyme Activity Assay
The activity of BADH is determined by monitoring the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, which results in an increase in absorbance at 340 nm.[24]
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate (B84403) buffer (pH 8.0), 1.0 mM this compound, and 0.3 mM NAD⁺ (or NADP⁺).[24]
-
Initiation: Start the reaction by adding a small amount of the purified BADH enzyme to the reaction mixture.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Workflow for recombinant BADH expression and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Frontiers | Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 [frontiersin.org]
- 5. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. bio-rad.com [bio-rad.com]
- 12. goldbio.com [goldbio.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. microbenotes.com [microbenotes.com]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantifying proteins using the Bradford method [qiagen.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. Bradford protein assay | Abcam [abcam.com]
- 22. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 23. nystullab.ucsf.edu [nystullab.ucsf.edu]
- 24. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope Labeled Betaine Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in real-time.[1][2][3][4] By introducing molecules labeled with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) into a biological system, researchers can trace their transformation and incorporation into downstream metabolites. This approach offers a dynamic view of metabolism that is not achievable with traditional metabolomics methods that only provide static metabolite concentrations.[1]
Betaine (B1666868) aldehyde is a key intermediate in the choline (B1196258) oxidation pathway, where it is synthesized from choline and subsequently converted to glycine (B1666218) betaine.[5][6][7] Glycine betaine is a critical osmoprotectant and a major methyl donor for the remethylation of homocysteine to methionine.[5][6] Dysregulation of the choline oxidation pathway has been implicated in various pathological conditions, including metabolic syndrome and neurological disorders. Therefore, tracing the metabolism of betaine aldehyde is crucial for understanding these disease states and for the development of novel therapeutic interventions.
These application notes provide detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.
Metabolic Pathway of this compound
Choline is a crucial nutrient that undergoes a two-step oxidation process primarily in the liver and kidneys to form glycine betaine.[5][6] In the first step, choline is oxidized to this compound. This reaction is catalyzed by the enzyme choline oxidase or choline dehydrogenase, located in the inner mitochondrial membrane.[6][8] Subsequently, this compound is irreversibly oxidized to glycine betaine by the enzyme this compound dehydrogenase (BADH) in either the mitochondrial matrix or the cytoplasm.[6][9][10]
Glycine betaine then participates in the one-carbon metabolism cycle by donating a methyl group to homocysteine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT), to form methionine and dimethylglycine. This pathway is essential for maintaining cellular methylation potential and for the regulation of homocysteine levels.
Below is a diagram illustrating the choline oxidation pathway.
Caption: The Choline Oxidation Pathway.
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound ([D₁]-Betaine Aldehyde)
This protocol is adapted from general methods for the synthesis of deuterated aldehydes using N-heterocyclic carbene (NHC) catalysis for hydrogen-deuterium exchange.[11][12][13]
Materials:
-
This compound precursor (e.g., a protected form)
-
N-heterocyclic carbene (NHC) catalyst
-
Deuterium (B1214612) oxide (D₂O)
-
Anhydrous organic solvent (e.g., THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the this compound precursor and the NHC catalyst in the anhydrous organic solvent.
-
Deuterium Exchange: Add D₂O to the reaction mixture. The amount of D₂O should be in excess to drive the hydrogen-deuterium exchange.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the deuteration by taking small aliquots and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the aldehydic proton signal.
-
Work-up and Purification: Once the exchange is complete, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the deuterated this compound by column chromatography.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.
Protocol 2: Metabolic Tracing in Cell Culture
Materials:
-
Cultured cells of interest (e.g., hepatocytes, kidney cells)
-
Cell culture medium
-
[D₁]-Betaine Aldehyde
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water for metabolite extraction
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of [D₁]-Betaine Aldehyde.
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold methanol/chloroform/water mixture.
-
Collect the cell extracts and separate the polar and non-polar phases by centrifugation.
-
-
Sample Analysis: Analyze the polar extracts using an LC-MS/MS system to detect and quantify the isotopologues of downstream metabolites, such as glycine betaine.
-
Data Analysis: Calculate the isotopic enrichment and molar percent enrichment (MPE) for each metabolite to determine the contribution of this compound to its synthesis.
The following diagram outlines the experimental workflow for metabolic tracing.
Caption: Workflow for Metabolic Tracing.
Data Presentation
The quantitative data from a metabolic tracing experiment can be summarized in tables to facilitate comparison and interpretation. The following table presents representative data from a time-course experiment tracking the incorporation of deuterium from [D₁]-Betaine Aldehyde into Glycine Betaine.
| Time (hours) | [D₀]-Glycine Betaine (Molar Percent Enrichment) | [D₁]-Glycine Betaine (Molar Percent Enrichment) |
| 0 | 100.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 85.2 ± 2.1 | 14.8 ± 2.1 |
| 4 | 55.7 ± 3.5 | 44.3 ± 3.5 |
| 12 | 20.1 ± 1.8 | 79.9 ± 1.8 |
| 24 | 5.6 ± 0.9 | 94.4 ± 0.9 |
Data are presented as mean ± standard deviation (n=3).
Conclusion
The use of stable isotope-labeled this compound provides a robust method for investigating the dynamics of the choline oxidation pathway. The protocols and application notes presented here offer a framework for researchers to design and execute metabolic tracing experiments to gain deeper insights into cellular metabolism in both health and disease. This approach has significant potential for identifying novel therapeutic targets and for the development of new diagnostic strategies.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. benchchem.com [benchchem.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PathWhiz [smpdb.ca]
- 6. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. Choline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Analysis of Betaine Aldehyde Conversion to Glycine Betaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro analysis of the enzymatic conversion of betaine (B1666868) aldehyde to glycine (B1666218) betaine, a critical reaction in osmoprotection and choline (B1196258) metabolism. The protocols detailed below are essential for researchers in biochemistry, drug development, and agricultural sciences who are investigating the function and inhibition of betaine aldehyde dehydrogenase (BADH), the enzyme responsible for this conversion.
Introduction
The conversion of this compound to glycine betaine is the final, irreversible step in the biosynthesis of the potent osmoprotectant, glycine betaine. This reaction is catalyzed by this compound dehydrogenase (BADH; EC 1.2.1.8), an NAD(P)+-dependent enzyme.[1][2] The accumulation of glycine betaine helps organisms cope with osmotic and salt stress. In some bacteria, this pathway is also crucial for the catabolism of choline.[1][3] Understanding the kinetics and regulation of BADH is vital for developing strategies to enhance stress tolerance in plants and for identifying potential antimicrobial agents that target this enzyme in pathogenic bacteria.[3]
This document outlines the key methodologies for the in vitro study of this conversion, including spectrophotometric enzyme assays and chromatographic quantification of the substrate and product.
Biochemical Pathway
The enzymatic conversion of this compound to glycine betaine is a straightforward oxidation reaction.
Caption: The oxidation of this compound to glycine betaine catalyzed by BADH.
Experimental Protocols
Spectrophotometric Assay of this compound Dehydrogenase (BADH) Activity
This is the most common and direct method to measure BADH activity by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.[3][4]
Principle: The activity of aldehyde dehydrogenase is determined by following the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.[5]
Materials:
-
Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
This compound solution (stock solution, e.g., 100 mM)
-
NAD+ or NADP+ solution (stock solution, e.g., 10 mM)
-
Purified or partially purified BADH enzyme preparation
-
Ultrapure water
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM Potassium phosphate buffer, pH 8.0
-
1.0 mM this compound
-
0.3 mM NADP+ (or NAD+)
-
Ultrapure water to a final volume of, for example, 0.5 mL or 1 mL.
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 5-20 µL) to the reaction mixture. The amount of enzyme should be such that the initial rate of the reaction is linear for at least a few minutes.
-
Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
A blank reaction without the enzyme or without the substrate (this compound) should be run to correct for any non-enzymatic reduction of NAD(P)+.[5]
Calculation of Enzyme Activity: The enzyme activity is calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where:
-
ΔA340/min is the initial rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH or NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.[3]
Caption: Workflow for the spectrophotometric assay of BADH activity.
Quantification of Glycine Betaine by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct measurement of the product, glycine betaine, and can be used to confirm the results of the spectrophotometric assay or for analyses where the direct detection of NAD(P)H is not feasible.
Principle: Glycine betaine is separated from other components in the reaction mixture by HPLC and quantified by UV detection.[6]
Materials:
-
HPLC system with a UV detector
-
Mobile phase: Acetonitrile/ultrapure water (e.g., 70:30, v/v)[6]
-
Glycine betaine standard solutions for calibration curve
-
Reaction mixture samples (reaction stopped at different time points, e.g., by adding acid or boiling)
Procedure:
-
Prepare a calibration curve using known concentrations of glycine betaine standard.
-
Stop the enzymatic reaction at various time points. This can be done by adding an equal volume of a strong acid (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered sample onto the HPLC column.
-
Elute the compounds with the mobile phase at a constant flow rate (e.g., 1 mL/min).[6]
-
Detect glycine betaine by monitoring the absorbance at a low wavelength, typically around 195-210 nm.[6]
-
Identify the glycine betaine peak by comparing its retention time with that of the standard.
-
Quantify the amount of glycine betaine in the sample by comparing the peak area with the calibration curve.
For complex biological samples, a sample clean-up step using ion-exchange chromatography may be necessary before HPLC analysis to remove interfering compounds.[7][8]
Data Presentation
Enzyme Kinetics Data
The following table summarizes the kinetic parameters for this compound Dehydrogenase from various sources. These values are crucial for comparative studies and for designing experiments.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Coenzyme | Reference |
| Pseudomonas aeruginosa | This compound | - | - | NADP+/NAD+ | [3] |
| NADP+ | 62 ± 7 | 121 ± 4 | - | [3] | |
| NAD+ | 229 ± 5 | 133 ± 4 | - | [3] | |
| Staphylococcus aureus (BetB) | This compound | - | - | NAD+ | [9] |
| Bacillus subtilis (GbsA) | Glycine this compound | 125 | - | NAD+ | [10] |
| NAD+ | 143 | - | - | [10] | |
| Atlantic Oyster | This compound | 100 | - | - | [11] |
| Chesapeake Bay Oyster | This compound | 360 | - | - | [11] |
Note: The Vmax values are highly dependent on the purity of the enzyme preparation and the specific assay conditions. The absence of a value is denoted by "-".
Concluding Remarks
The protocols and data presented provide a solid foundation for the in vitro investigation of the conversion of this compound to glycine betaine. The choice of assay will depend on the specific research question, available equipment, and the nature of the enzyme sample. For routine activity measurements and kinetic studies, the spectrophotometric assay is rapid and convenient. For validation and analysis in complex mixtures, HPLC or LC-MS methods are more specific and powerful. Careful consideration of controls and optimization of reaction conditions are essential for obtaining accurate and reproducible results.
References
- 1. Kinetic and structural features of this compound dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single-step purification for glycine betaine determination in plant extracts by isocratic HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unipub.uni-graz.at [unipub.uni-graz.at]
- 9. Structure-Based Mutational Studies of Substrate Inhibition of this compound Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycine this compound dehydrogenase from Bacillus subtilis: characterization of an enzyme required for the synthesis of the osmoprotectant glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound dehydrogenase kinetics partially account for oyster population differences in glycine betaine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Substrate Feeding Experiments with Betaine Aldehyde in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betaine (B1666868) aldehyde is a key intermediate in the metabolism of choline (B1196258) and a direct precursor to the synthesis of betaine (trimethylglycine).[1] Betaine is a crucial osmoprotectant and methyl donor, playing a significant role in cellular homeostasis, particularly under conditions of osmotic and oxidative stress.[2] Substrate feeding experiments with betaine aldehyde in cell culture are therefore valuable for investigating cellular metabolism, stress response mechanisms, and the efficacy of this compound or its derivatives as potential therapeutic agents. These notes provide detailed protocols and data presentation guidelines for such experiments.
Data Presentation
Quantitative data from substrate feeding experiments should be organized for clarity and comparative analysis.
Table 1: Kinetic Parameters of this compound Dehydrogenase (BADH)
| Organism/Tissue | Km for this compound (µM) | Vmax (U/mg protein) | Coenzyme | Reference |
| Pseudomonas aeruginosa | 453 ± 52 | 121 ± 4 (NADP+), 133 ± 4 (NAD+) | NADP+/NAD+ | [1] |
| Aspergillus fumigatus | Not specified | Not specified | NAD+ | [3] |
| Oyster (Atlantic) | 100 | Not specified | Not specified | [4] |
| Oyster (Chesapeake Bay) | 360 | Not specified | Not specified | [4] |
| Staphylococcus aureus | 150 (substrate inhibition) | Not specified | NAD+ | [5] |
| Carrot (Transgenic) | Not specified | 8-fold increase vs. untransformed | NAD+ | [6] |
Table 2: Hypothetical Dose-Response of this compound on Cell Viability (Example)
| Concentration (mM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 0.1 | 98 | ± 4.8 |
| 0.5 | 95 | ± 5.1 |
| 1.0 | 85 | ± 6.3 |
| 2.5 | 60 | ± 7.9 |
| 5.0 | 40 | ± 8.2 |
| 10.0 | 15 | ± 4.5 |
Table 3: Intracellular Betaine Concentration Following this compound Feeding (Example)
| Treatment | Time Point | Intracellular Betaine (nmol/mg protein) | Standard Deviation |
| Control | 24h | 5.2 | ± 1.1 |
| 1 mM this compound | 6h | 25.8 | ± 3.4 |
| 1 mM this compound | 12h | 48.2 | ± 5.1 |
| 1 mM this compound | 24h | 65.7 | ± 6.8 |
Note: This table is illustrative. Experimental determination is necessary.
Signaling Pathways and Experimental Workflows
This compound Metabolism and Downstream Signaling
This compound is metabolized to betaine by the enzyme this compound dehydrogenase (BADH).[1] Betaine then influences several signaling pathways, primarily related to mitigating cellular stress.
References
- 1. Effects of betaine on ethanol-stimulated secretion of IGF-I and IGFBP-1 in rat primary hepatocytes: Involvement of p42/44 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betaine protects against heat exposure-induced oxidative stress and apoptosis in bovine mammary epithelial cells via regulation of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betaine suppresses proinflammatory signaling during aging: the involvement of nuclear factor-kappaB via nuclear factor-inducing kinase/IkappaB kinase and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plastid-Expressed this compound Dehydrogenase Gene in Carrot Cultured Cells, Roots, and Leaves Confers Enhanced Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20110053265A1 - Cell Culture Performance with Betaine - Google Patents [patents.google.com]
Genetic Manipulation of the Betaine Aldehyde Pathway in Arabidopsis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the genetic manipulation of the betaine (B1666868) aldehyde pathway in Arabidopsis thaliana. This pathway is of significant interest for its role in stress tolerance, particularly in response to osmotic and salt stress, through the synthesis of the compatible solute glycine (B1666218) betaine. While Arabidopsis does not naturally accumulate significant levels of glycine betaine, it possesses the necessary genetic components, making it an excellent model system for studying the effects of pathway engineering.
Overview of the Betaine Aldehyde Pathway in Arabidopsis
In plants that accumulate glycine betaine, its synthesis is a two-step oxidation of choline (B1196258). The final step, the conversion of this compound to glycine betaine, is catalyzed by this compound dehydrogenase (BADH). Arabidopsis thaliana contains two genes encoding for BADH homologs, ALDH10A8 and ALDH10A9 .[1][2][3] These enzymes are targeted to different subcellular locations, with ALDH10A8 localized to leucoplasts and ALDH10A9 to peroxisomes.[1][2] Although Arabidopsis is not a natural accumulator of glycine betaine, overexpression of these endogenous genes or heterologous expression of BADH genes from other species can lead to the synthesis of glycine betaine and enhanced stress tolerance.[4][5][6][7][8] The availability of choline appears to be a limiting factor in glycine betaine synthesis in engineered Arabidopsis.[4][9]
Signaling Pathway Diagram
Caption: The this compound pathway in Arabidopsis.
Genetic Manipulation Strategies
Standard molecular biology techniques can be employed to manipulate the this compound pathway in Arabidopsis. These include gene overexpression, gene knockout, and site-directed mutagenesis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for genetic manipulation.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the genetic manipulation of the this compound pathway in Arabidopsis.
Table 1: Glycine Betaine and Malondialdehyde (MDA) Content in Transgenic Arabidopsis Overexpressing SgBADH under Drought Stress.
| Plant Line | Glycine Betaine (µg/g FW) | MDA (nmol/g FW) |
| Control (CK) | ~1.5 | ~8.0 |
| SgBADH-B1 | ~4.5 | ~5.0 |
| SgBADH-B2 | ~4.0 | ~5.5 |
| SgBADH-B3 | ~3.5 | ~6.0 |
| Data is approximated from graphical representations in the source literature and is intended for comparative purposes.[8] |
Table 2: Relative Gene Expression of ALDH10A8 and ALDH10A9 in Arabidopsis under Abiotic Stress.
| Stress Condition | ALDH10A8 Expression (Fold Change) | ALDH10A9 Expression (Fold Change) |
| ABA | Weakly Induced | Weakly Induced |
| Salt | Weakly Induced | Weakly Induced |
| Chilling (4°C) | Weakly Induced | Weakly Induced |
| Methyl Viologen | Weakly Induced | Weakly Induced |
| Dehydration | Weakly Induced | Weakly Induced |
| Qualitative summary based on described expression patterns.[1][2] |
Experimental Protocols
Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)
This protocol is a widely used and effective method for generating transgenic Arabidopsis plants.[10][11][12][13]
Materials:
-
Healthy, flowering Arabidopsis thaliana plants
-
Agrobacterium tumefaciens strain (e.g., GV3101, EHA105) carrying the desired binary vector
-
LB medium with appropriate antibiotics
-
5% (w/v) sucrose (B13894) solution (freshly prepared)
-
Silwet L-77
-
Selection medium (e.g., MS medium with appropriate antibiotic or herbicide)
Procedure:
-
Grow healthy Arabidopsis plants until they are flowering. Clipping the first bolts can encourage the growth of more secondary bolts.[12]
-
Prepare a saturated culture of the Agrobacterium strain carrying your gene of interest in LB medium with the appropriate antibiotics.
-
Subculture the Agrobacterium in a larger volume of LB with antibiotics until the OD600 reaches approximately 1.5-2.0.[13]
-
Pellet the Agrobacterium cells by centrifugation and resuspend them in a 5% sucrose solution to an OD600 of about 0.8.[12]
-
Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05% (v/v) and mix well.[12][13]
-
Invert the Arabidopsis plants and dip the above-ground parts, especially the inflorescences, into the Agrobacterium solution for a few seconds with gentle agitation.[12][13]
-
Place the dipped plants under a dome or cover for 16-24 hours to maintain high humidity.[12][13]
-
Return the plants to normal growing conditions and allow them to set seed.
-
Harvest the dry seeds.
-
Sterilize the seeds and plate them on a selection medium containing the appropriate antibiotic or herbicide to select for transformants.[12]
-
Transplant putative transformants to soil and allow them to grow.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of gene expression levels.[14][15][16][17]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Reference gene primers
-
qPCR instrument
Procedure:
-
Harvest plant tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a total volume of 10-20 µL, containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the cDNA template.[16][17]
-
Perform the qPCR using a thermal cycler with the following general conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[16][17]
-
Analyze the results using the 2-ΔΔCt method to determine the relative gene expression levels.[17]
HPLC for Glycine Betaine and this compound Quantification
This protocol outlines a method for the quantification of glycine betaine.[18][19][20][21][22]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
MilliQ water
-
Cation-exchange resin (e.g., AG1, OH- form)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., 13 mM sodium heptane (B126788) sulfonate and 5 mM Na2SO4, adjusted to pH 3.7 with H2SO4)[19]
-
Glycine betaine standard
Procedure:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Suspend the powder in MilliQ water and subject it to a freeze-thaw cycle.[19]
-
Centrifuge the samples and collect the supernatant.
-
Purify the extract by passing it through a cation-exchange resin to remove interfering compounds like proline.[18][19]
-
Filter the purified extract.
-
Inject the sample into the HPLC system.
-
Detect glycine betaine by measuring the absorbance at approximately 200 nm.[19]
-
Quantify the glycine betaine content by comparing the peak area to a standard curve generated with known concentrations of a glycine betaine standard.[19]
Site-Directed Mutagenesis
For more targeted genetic modifications, such as introducing specific point mutations, techniques like CRISPR/Cas9 or Zinc Finger Nucleases (ZFNs) can be utilized.[23][24][25][26][27] These methods allow for precise editing of the plant genome. The general workflow involves designing guide RNAs (for CRISPR/Cas9) or ZFNs that target the specific genomic locus of interest. These components are then delivered into plant cells, often via Agrobacterium-mediated transformation, to induce a double-strand break at the target site. The cell's natural DNA repair mechanisms, either non-homologous end joining (NHEJ) or homology-directed repair (HDR), can then be harnessed to introduce the desired mutation.
Subcellular Localization of Proteins
Determining the subcellular localization of proteins is crucial for understanding their function. Several methods can be employed:
-
GFP Fusion Proteins: The gene of interest is fused with a reporter gene, such as Green Fluorescent Protein (GFP), and the fusion protein is transiently or stably expressed in plant cells. The localization of the fluorescence can then be observed using microscopy.[28]
-
Proteomics: Organelles can be purified from plant cells, and their protein content can be analyzed by mass spectrometry to identify the proteins present in each compartment.[28][29][30]
-
Bioinformatics Prediction: Various online tools can predict the subcellular localization of a protein based on its amino acid sequence.[31][32]
References
- 1. This compound dehydrogenase genes from Arabidopsis with different sub-cellular localization affect stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Aldehyde Dehydrogenases in Arabidopsis thaliana: Biochemical Requirements, Metabolic Pathways, and Functional Analysis [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Plastid-Expressed this compound Dehydrogenase Gene in Carrot Cultured Cells, Roots, and Leaves Confers Enhanced Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simplified Agrobacterium-mediated Transformation of Arabidopsis thaliana [bio-protocol.org]
- 12. plantpath.wisc.edu [plantpath.wisc.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 15. 4.2. PCR Genotyping and qRT-PCR for Gene Expression Analysis [bio-protocol.org]
- 16. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A single-step purification for glycine betaine determination in plant extracts by isocratic HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. unipub.uni-graz.at [unipub.uni-graz.at]
- 22. Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Site-directed mutagenesis in Arabidopsis thaliana using dividing tissue-targeted RGEN of the CRISPR/Cas system to generate heritable null alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increasing frequencies of site-specific mutagenesis and gene targeting in Arabidopsis by manipulating DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Site-directed mutagenesis in Arabidopsis using custom-designed zinc finger nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | SLocX: Predicting subcellular localization of Arabidopsis proteins leveraging gene expression data [frontiersin.org]
- 29. Protein Subcellular Localization in Plants - Lifeasible [lifeasible.com]
- 30. SUBA: the Arabidopsis Subcellular Database - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Subcellular Localization Prediction Tools [bioinformatics.ysu.edu]
- 32. SUBA5 [suba.live]
Application Notes and Protocols: Utilizing Betaine Aldehyde as a Selectable Marker for Transgenic Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of genetically modified (GM) crops often relies on the use of selectable marker genes to distinguish transformed cells from non-transformed ones. While antibiotic and herbicide resistance genes have been widely used, there are public and regulatory concerns regarding their presence in commercialized transgenic plants. The betaine (B1666868) aldehyde dehydrogenase (BADH) system offers a robust and environmentally benign alternative for selecting transgenic plants. This system utilizes the BADH gene, which encodes the enzyme betaine aldehyde dehydrogenase. This enzyme detoxifies the cytotoxic this compound (BA) by converting it into the non-toxic osmoprotectant, glycine (B1666218) betaine (GB).[1][2] Non-transformed cells lack sufficient BADH activity and are killed by the presence of this compound in the growth medium, while cells successfully expressing the transgene survive and regenerate into whole plants.
This technology is particularly advantageous for chloroplast transformation, where it has been shown to yield significantly higher transformation efficiencies and more rapid regeneration compared to traditional antibiotic selection methods.[1] Furthermore, the accumulation of glycine betaine in transgenic plants can confer enhanced tolerance to abiotic stresses such as salinity and drought, providing an additional agronomic benefit.[3][4][5][6][7]
Principle of Selection
The selection process is based on the metabolic conversion of a toxic compound into a non-toxic, beneficial one.
-
Toxicity of this compound: this compound is toxic to plant cells at effective concentrations.
-
Detoxification by BADH: Transgenic cells expressing the BADH gene produce the BADH enzyme.
-
Conversion to Glycine Betaine: BADH catalyzes the NAD+-dependent oxidation of this compound to glycine betaine.[2]
-
Survival and Growth: The resulting glycine betaine is not only non-toxic but also acts as an osmoprotectant, protecting cells from osmotic stress. This allows the transformed cells to thrive on a selection medium containing this compound.[1][2]
Advantages of the this compound Selection System
-
Antibiotic-Free Selection: Eliminates the need for antibiotic resistance genes, addressing biosafety concerns.[2][8]
-
High Efficiency: Demonstrated to increase transformation efficiency significantly, especially in chloroplast transformation.[1]
-
Rapid Regeneration: Transgenic shoots can appear much faster compared to conventional selection methods.[1]
-
Added Agronomic Benefits: The accumulation of glycine betaine can enhance the tolerance of transgenic plants to various abiotic stresses.[3][5][6][7]
-
Clear Selection: Provides a distinct and scorable phenotype, as non-transformed tissues typically bleach and die.
Data Presentation
Table 1: Comparative Transformation Efficiency and Regeneration Time
| Plant Species | Transformation Method | Selectable Marker | Selection Agent | Transformation Efficiency | Regeneration Time | Reference |
| Tobacco (Nicotiana tabacum) | Chloroplast Transformation | badh | This compound | 25-fold higher than spectinomycin | 12 days | [1] |
| Tobacco (Nicotiana tabacum) | Chloroplast Transformation | aadA | Spectinomycin | Baseline | 45 days | [1] |
| Carrot (Daucus carota) | Plastid Transformation (Somatic Embryogenesis) | badh | This compound | 1 transgenic event per ~7 bombarded plates | Not specified | [4][9] |
Table 2: Biochemical Analysis of Transgenic Tissues
| Plant Tissue | Parameter | Transgenic (with BA selection) | Untransformed Control | Fold Increase | Reference |
| Tobacco (Nicotiana tabacum) | BADH Activity | 15- to 18-fold higher | Baseline | 15-18x | [1] |
| Carrot (Daucus carota) cell cultures (grown in 100 mM NaCl) | BADH Enzyme Activity | ~8-fold higher | Baseline | ~8x | [10] |
| Carrot (Daucus carota) cell cultures (grown in 100 mM NaCl) | Betaine Accumulation (µmol g⁻¹ dry weight) | 93-101 | Not detected | 50-54x | [10] |
| Carrot (Daucus carota) cell cultures (grown in 100 mM NaCl) | Growth | ~7-fold more | Baseline | ~7x | [10] |
Experimental Protocols
Protocol 1: Plant Transformation using Agrobacterium tumefaciens
This protocol provides a general framework for Agrobacterium-mediated transformation. Optimization of media components and hormone concentrations is essential for different plant species and explant types.
1. Vector Construction:
- Clone the BADH gene (e.g., from spinach) into a plant transformation vector under the control of a suitable promoter (e.g., CaMV 35S for nuclear expression or a plastid-specific promoter like Prrn for chloroplast expression).
- The vector should also contain the gene of interest.
2. Agrobacterium Preparation:
- Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105).
- Grow a single colony of Agrobacterium in liquid LB medium with appropriate antibiotics overnight at 28°C with shaking.
- Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium (e.g., MS medium with acetosyringone). Adjust the optical density (OD600) to the optimal level for the target plant species (typically 0.4-0.8).
3. Explant Preparation and Co-cultivation:
- Prepare suitable explants (e.g., leaf discs, cotyledons, calli) from sterilely grown plants.
- Immerse the explants in the Agrobacterium suspension for a specified time (e.g., 10-30 minutes).
- Blot the explants dry on sterile filter paper and place them on a co-cultivation medium.
- Incubate in the dark for 2-3 days at 22-25°C.
4. Selection and Regeneration:
- After co-cultivation, wash the explants with sterile water containing a bacteriostatic agent (e.g., cefotaxime, timentin) to remove excess Agrobacterium.
- Transfer the explants to a selection medium. This medium should contain the appropriate plant growth regulators for shoot induction and the selective agent, this compound. The optimal concentration of this compound needs to be determined empirically for each plant species but is often in the range of 5-10 mM.[2]
- Subculture the explants to fresh selection medium every 2-3 weeks.
- Observe for the development of green, healthy shoots from the transformed tissues, while non-transformed tissues will bleach and die.
5. Rooting and Acclimatization:
- Excise the regenerated shoots and transfer them to a rooting medium (typically MS medium without growth regulators or with an auxin like IBA).
- Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
Protocol 2: Confirmation of Transformation
1. PCR Analysis:
- Extract genomic DNA from the putative transgenic plants and untransformed controls.
- Perform PCR using primers specific for the BADH transgene to confirm its presence.
2. Southern Blot Analysis:
- To confirm the integration of the transgene into the plant genome and to determine the copy number, perform Southern blot analysis on genomic DNA digested with appropriate restriction enzymes. A probe specific to the BADH gene should be used.
3. Gene Expression Analysis (RT-qPCR):
- Extract total RNA from the transgenic and control plants.
- Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) using primers specific for the BADH gene to quantify its expression level.
4. Enzyme Activity Assay:
- Extract crude protein from plant tissues.
- Measure BADH activity spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of this compound.[4]
Visualizations
References
- 1. Marker free transgenic plants: engineering the chloroplast genome without the use of antibiotic selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | this compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity [frontiersin.org]
- 4. Plastid-Expressed this compound Dehydrogenase Gene in Carrot Cultured Cells, Roots, and Leaves Confers Enhanced Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. This compound dehydrogenase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.upenn.edu]
Application Notes and Protocols for a Radioenzymatic Assay of Betaine Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine (B1666868) aldehyde is a key intermediate in the metabolic pathway of choline (B1196258), serving as the immediate precursor to the essential osmoprotectant and methyl donor, betaine.[1][2][3][4] The quantification of betaine aldehyde is crucial for studying choline metabolism, cellular stress responses, and the efficacy of drugs targeting these pathways. This document provides a detailed protocol for a sensitive and specific radioenzymatic assay for this compound.
The assay is based on the enzymatic conversion of radiolabeled choline to radiolabeled this compound by choline dehydrogenase. The product, [¹⁴C]this compound, is then separated from the substrate and other metabolites by high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.[5] This method offers high specificity and sensitivity, making it ideal for detailed kinetic studies and the analysis of complex biological samples.
Metabolic Pathway of Choline to Betaine
The synthesis of betaine from choline is a two-step enzymatic process primarily occurring in the mitochondria of liver and kidney cells.[1] First, choline is oxidized to this compound by the enzyme choline dehydrogenase (EC 1.1.99.1). Subsequently, this compound is irreversibly oxidized to betaine by this compound dehydrogenase (EC 1.2.1.8).[1][4]
Data Presentation
The following table summarizes the kinetic properties of choline dehydrogenase, the key enzyme in this assay. This data is essential for optimizing the enzymatic reaction conditions.
| Kinetic Parameter | Value | Organism/Tissue | Reference |
| Apparent Km for Choline | 0.14-0.27 mM | Rat Liver Mitochondria | [5] |
| Km for Choline | 7 mM | Rat Liver | [1] |
| Optimal pH | 7.5-8.5 | Various | [6] |
Experimental Protocols
This section provides a detailed methodology for the radioenzymatic assay of this compound.
Experimental Workflow
The overall workflow of the assay is depicted in the following diagram.
Materials and Reagents
-
[methyl-¹⁴C]Choline Chloride: Specific activity of 40-60 mCi/mmol. Commercially available from suppliers such as PerkinElmer and American Radiolabeled Chemicals, Inc.
-
Choline Chloride (unlabeled)
-
This compound Chloride (for standard)
-
Betaine Hydrochloride (for standard)
-
Choline Dehydrogenase: Partially purified from rat liver mitochondria or a commercial source.
-
Potassium Phosphate Buffer: 100 mM, pH 8.0
-
Perchloric Acid (PCA): 1 M
-
Potassium Hydroxide (KOH): 2 M
-
HPLC Grade Acetonitrile (B52724)
-
HPLC Grade Water
-
Scintillation Cocktail (suitable for aqueous samples)
-
Biological Sample: e.g., isolated mitochondria from liver or kidney tissue.
Protocol 1: Preparation of Mitochondrial Fraction
-
Homogenize fresh tissue (e.g., rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer to a protein concentration of 5-10 mg/mL.
Protocol 2: Radioenzymatic Assay
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Potassium Phosphate Buffer (pH 8.0): 50 µL
-
[methyl-¹⁴C]Choline Chloride (e.g., 1 µCi): 10 µL
-
Unlabeled Choline Chloride (to achieve desired final concentration, e.g., 0.2 mM): 10 µL
-
Mitochondrial Protein (or purified enzyme): 20 µL
-
Nuclease-free water: to a final volume of 100 µL
-
-
Initiate Reaction: Start the reaction by adding the mitochondrial protein and incubate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding 25 µL of 1 M perchloric acid.
-
Neutralization: Place the tubes on ice for 10 minutes, then add 25 µL of 2 M KOH to neutralize the mixture. Centrifuge at 10,000 x g for 5 minutes to pellet the potassium perchlorate (B79767) precipitate.
-
Sample for HPLC: Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 3: HPLC Separation
-
HPLC System: A standard HPLC system equipped with a UV detector (optional, for monitoring standards) and a fraction collector is required.
-
Column: A normal-phase silica (B1680970) gel column is suitable for separating the polar compounds choline, this compound, and betaine.[7]
-
Mobile Phase: A gradient of ammonium formate in acetonitrile and water is effective. For example:
-
Mobile Phase A: 15 mM Ammonium Formate in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 25% A / 75% B
-
5-15 min: Linear gradient to 80% A / 20% B
-
15-20 min: Re-equilibrate at 25% A / 75% B
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Fraction Collection: Collect fractions (e.g., 0.5 mL) throughout the run. The retention times for choline, this compound, and betaine should be predetermined using unlabeled standards.
Protocol 4: Liquid Scintillation Counting
-
Sample Preparation: Add an appropriate volume of scintillation cocktail to each collected HPLC fraction.
-
Counting: Place the vials in a liquid scintillation counter and count for a sufficient time to obtain good statistical data (e.g., 1-5 minutes per sample).
-
Efficiency Correction: Use a quench correction curve to determine the counting efficiency for ¹⁴C in your samples.[8] Modern liquid scintillation counters can achieve counting efficiencies of up to 95% for ¹⁴C.[9][10]
Data Analysis
-
Plot the radioactivity (in disintegrations per minute, DPM) for each fraction against the elution time.
-
Identify the peaks corresponding to [¹⁴C]choline, [¹⁴C]this compound, and [¹⁴C]betaine based on the retention times of the standards.
-
Calculate the total radioactivity in the this compound peak.
-
The amount of this compound formed can be calculated using the specific activity of the [¹⁴C]choline and the total radioactivity in the this compound peak.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive enzyme | Prepare fresh enzyme/mitochondrial fraction. Ensure proper storage conditions. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Poor separation of peaks in HPLC | Inappropriate mobile phase or column | Optimize the HPLC gradient and mobile phase composition. Ensure the column is in good condition. |
| High background in scintillation counting | Contamination | Use fresh scintillation cocktail. Check for chemiluminescence. |
| Variable results | Pipetting errors | Use calibrated pipettes and ensure accurate pipetting. |
| Inconsistent incubation times | Use a timer and be precise with reaction start and stop times. |
References
- 1. bevital.no [bevital.no]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. youtube.com [youtube.com]
- 5. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csun.edu [csun.edu]
- 9. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Purification of Betaine Aldehyde Dehydrogenase from Bacterial Sources: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of betaine (B1666868) aldehyde dehydrogenase (BADH) from various bacterial sources. BADH is a key enzyme in the biosynthesis of the osmoprotectant glycine (B1666218) betaine, making it a crucial area of study for understanding bacterial stress response and a potential target for novel antimicrobial drug development.
Introduction
Betaine aldehyde dehydrogenase (EC 1.2.1.8) catalyzes the irreversible oxidation of this compound to glycine betaine, the final step in the synthesis of this important osmoprotectant from choline (B1196258).[1] In many bacteria, the accumulation of glycine betaine is a primary defense mechanism against osmotic stress. In some pathogenic bacteria, such as Pseudomonas aeruginosa, this pathway is also involved in carbon and nitrogen assimilation, highlighting its importance for bacterial survival in diverse environments.[1][2] The purification and characterization of BADH from different bacterial species are essential for understanding its structure, function, and regulation, which can inform the development of specific inhibitors as potential therapeutic agents.
Data Presentation: Comparative Properties of Bacterial BADH
The following tables summarize the key quantitative data from the purification and characterization of BADH from several bacterial species, allowing for easy comparison.
Table 1: Purification Summary of Bacterial this compound Dehydrogenase
| Parameter | Pseudomonas aeruginosa | Bacillus subtilis (recombinant GbsA) | Pseudomonas aeruginosa A-16 |
| Purification Fold | - | 23 | ~620 |
| Specific Activity (U/mg) | 74.5 | - | - |
| Overall Recovery (%) | - | - | 2.6 |
| Purification Steps | Ion-exchange chromatography (Q-Sepharose), Affinity chromatography (2',5'-ADP-Sepharose) | Ammonium (B1175870) sulfate (B86663) precipitation, Ion-exchange chromatography (Q-Sepharose), Hydrophobic interaction chromatography (Phenyl-Sepharose) | - |
Table 2: Molecular and Kinetic Properties of Purified Bacterial this compound Dehydrogenase
| Parameter | Pseudomonas aeruginosa | Bacillus subtilis (GbsA) | Escherichia coli (AldB) | Pseudomonas aeruginosa A-16 |
| Native Molecular Weight (kDa) | ~122 (homodimer) | ~107.4 (homodimer) | 220 ± 8 (tetramer) | ~145 |
| Subunit Molecular Weight (kDa) | 61 | 53.7 | ~55 | - |
| Optimal pH | 8.0 - 8.5 | 8.0 | - | - |
| Km (this compound) (µM) | 453 ± 52 | 125 | - | 380 |
| Km (NAD+) (µM) | 229 ± 5 | 143 | - | 220 |
| Km (NADP+) (µM) | 62 ± 7 | - | - | 89 |
| Vmax (U/mg) | 133 ± 4 (with NAD+), 121 ± 4 (with NADP+) | - | - | - |
| Coenzyme Preference | NADP+ and NAD+ | NAD+ >> NADP+ | NADP+ | NADP+ and NAD+ |
Experimental Protocols
Detailed methodologies for the key experiments in the purification and characterization of bacterial BADH are provided below.
Protocol 1: Purification of this compound Dehydrogenase from Pseudomonas aeruginosa
This protocol is adapted from a rapid purification method yielding a high amount of pure enzyme.[1]
1. Cell Lysis and Preparation of Cell Extract: a. Harvest P. aeruginosa cells grown in a minimal medium with choline as the sole carbon and nitrogen source by centrifugation. b. Resuspend the cell pellet in 50 mM potassium phosphate (B84403) buffer (pH 6.5) containing 0.1 mM EDTA and 20 mM β-mercaptoethanol. c. Disrupt the cells by sonication. d. Centrifuge the sonicate at 14,500 x g for 30 minutes to remove cell debris. The resulting supernatant is the cell extract.
2. Ion-Exchange Chromatography (Q-Sepharose): a. Equilibrate a Q-Sepharose Fast Flow column with 50 mM potassium phosphate buffer (pH 6.5) containing 20% (w/v) sucrose. b. Apply the cell extract to the equilibrated column. c. Wash the column with the equilibration buffer. d. Elute the bound proteins with a linear gradient of 0 to 250 mM KCl in the same buffer. e. Collect fractions and assay for BADH activity. Pool the active fractions.
3. Affinity Chromatography (2',5'-ADP-Sepharose): a. Adjust the pH of the pooled active fractions from the previous step to 6.0. b. Equilibrate a 2',5'-ADP-Sepharose column with 10 mM potassium phosphate (pH 6.0) containing 5 mM DTT, 20% (w/v) sucrose, 0.1 mM EDTA, and 25 mM KCl. c. Apply the pH-adjusted sample to the column. d. Wash the column with the equilibration buffer. e. Elute the enzyme with a linear pH gradient from 6.0 to 8.5 in the same buffer. f. Collect fractions and assay for BADH activity. Pool the fractions containing purified BADH. g. Store the purified enzyme at -20°C.
Protocol 2: Purification of Recombinant Bacillus subtilis this compound Dehydrogenase (GbsA) from E. coli
This protocol describes the purification of overproduced GbsA from an E. coli expression system.[3]
1. Ammonium Sulfate Precipitation: a. To the crude cell extract of E. coli expressing GbsA, slowly add solid ammonium sulfate to achieve a final saturation of 45%. b. Stir for 30 minutes at 4°C and then centrifuge to remove the precipitate. c. Add additional ammonium sulfate to the supernatant to reach 65% saturation. d. Stir for 30 minutes at 4°C and collect the precipitate by centrifugation. e. Resuspend the pellet in a minimal volume of buffer.
2. Ion-Exchange Chromatography (Q-Sepharose): a. Dialyze the resuspended pellet against the ion-exchange buffer. b. Apply the dialyzed sample to a Q-Sepharose column. c. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). d. Collect fractions and identify those with BADH activity.
3. Hydrophobic Interaction Chromatography (Phenyl-Sepharose): a. Pool the active fractions and add ammonium sulfate to a final concentration that promotes binding to the hydrophobic matrix (this needs to be determined empirically). b. Apply the sample to a Phenyl-Sepharose column. c. Elute the enzyme by applying a decreasing gradient of ammonium sulfate. d. Collect fractions, assay for activity, and pool the pure fractions.
Protocol 3: this compound Dehydrogenase Enzyme Assay
This spectrophotometric assay is commonly used to determine BADH activity.[1]
1. Assay Mixture Preparation: a. Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer, pH 8.0
- 1.0 mM this compound
- 0.3 mM NADP+ (or NAD+, depending on the enzyme's preference) b. The total volume of the assay mixture is typically 0.5 ml or 1.0 ml.
2. Measurement: a. Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C). b. Initiate the reaction by adding a small volume of the enzyme-containing solution. c. Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH (or NADH). d. One unit of BADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH (or NADH) per minute under the specified conditions.
Visualizations
Glycine Betaine Synthesis Pathway
The synthesis of glycine betaine from choline is a two-step enzymatic process. The first step is the oxidation of choline to this compound, and the second, irreversible step is the oxidation of this compound to glycine betaine, catalyzed by BADH.
Caption: Bacterial synthesis pathway of glycine betaine from choline.
Experimental Workflow for BADH Purification
The general workflow for the purification of BADH from bacterial sources typically involves cell disruption followed by a series of chromatography steps to isolate the enzyme based on its physical and chemical properties.
Caption: General experimental workflow for the purification of BADH.
References
- 1. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid purification and properties of this compound dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine this compound dehydrogenase from Bacillus subtilis: characterization of an enzyme required for the synthesis of the osmoprotectant glycine betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Betaine Aldehyde Dehydrogenase (BADH) Activity Assay in Crude Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betaine (B1666868) aldehyde dehydrogenase (BADH; EC 1.2.1.8) is a key enzyme in the biosynthesis of glycine (B1666218) betaine, a crucial osmoprotectant accumulated by a wide range of organisms, from bacteria to plants and animals, to cope with osmotic and salt stress.[1][2][3] BADH catalyzes the irreversible NAD(P)+-dependent oxidation of betaine aldehyde to glycine betaine.[2][3][4] The activity of this enzyme is a critical determinant of an organism's ability to withstand environmental stressors. Therefore, the accurate measurement of BADH activity in crude extracts is essential for studies in plant physiology, microbiology, and drug development targeting stress response pathways.
These application notes provide a detailed protocol for a reliable and widely used spectrophotometric assay to determine BADH activity in crude biological samples.
Biochemical Pathway
The synthesis of glycine betaine from choline (B1196258) involves a two-step oxidation process. Choline is first converted to this compound, which is then oxidized to glycine betaine by BADH.[5]
Caption: The enzymatic conversion of choline to glycine betaine.
Experimental Protocols
Principle of the Assay
The activity of BADH is determined by monitoring the reduction of NAD⁺ (or NADP⁺) to NADH (or NADPH) spectrophotometrically. The increase in absorbance at 340 nm is directly proportional to the amount of NADH (or NADPH) produced, which in turn is stoichiometric with the amount of this compound oxidized.[6][7]
Preparation of Crude Extract
-
Homogenization: Homogenize fresh or frozen tissue samples (e.g., plant leaves, bacterial cells) in a pre-chilled extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5-8.0) containing protease inhibitors.[6]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,500 x g) for 30 minutes at 4°C to pellet cellular debris.[6]
-
Collection: Carefully collect the supernatant, which represents the crude extract containing the BADH enzyme. Keep the extract on ice.
Spectrophotometric Assay Protocol
-
Reaction Mixture: Prepare the reaction mixture in a 1.0 cm path-length cuvette. The final volume is typically 1.0 mL.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[6]
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the crude extract (e.g., 50-100 µL) to the cuvette. Mix gently by inverting the cuvette.
-
Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 340 nm for several minutes. The initial linear portion of the reaction progress curve should be used for activity calculation.[6]
-
Control: A blank reaction without the crude extract or without the substrate (this compound) should be run to account for any non-enzymatic reduction of NAD(P)⁺.
Calculation of Enzyme Activity
One unit (U) of BADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified assay conditions.[6]
The activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀ / min) / (ε * l)
Where:
-
ΔA₃₄₀ / min: The initial linear rate of absorbance change at 340 nm per minute.
-
ε: The molar extinction coefficient of NADH or NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).[7]
-
l: The path length of the cuvette (typically 1 cm).
The specific activity is then calculated by dividing the activity by the protein concentration of the crude extract (mg/mL).
Experimental Workflow
Caption: A typical workflow for the BADH activity assay.
Data Presentation
The following table summarizes representative kinetic parameters for BADH from different sources. Note that these values can vary depending on the specific organism and assay conditions.
| Organism Source | Coenzyme Preference | Apparent Kₘ for this compound (mM) | Apparent Kₘ for Coenzyme (mM) | Optimal pH |
| Pseudomonas aeruginosa | NADP⁺ | Not specified in provided text | Not specified in provided text | 8.0 - 8.5[6] |
| Staphylococcus aureus | NAD⁺ | Not specified in provided text | Not specified in provided text | ~8.0[7] |
| Spinach (Spinacia oleracea) | NAD⁺ | 0.208[8] | 0.0946[8] | Not specified in provided text |
| Oyster (Crassostrea virginica) | Not specified | 0.1 - 0.36[9] | Not specified in provided text | 7.5 - 9.0[9] |
| Avena sativa | NAD⁺ | 0.005[10] | Not specified in provided text | Not specified in provided text |
Considerations and Troubleshooting
-
Substrate Inhibition: Some BADH enzymes exhibit substrate inhibition at high concentrations of this compound.[6] It is advisable to perform initial experiments to determine the optimal substrate concentration.
-
Interfering Dehydrogenases: Crude extracts may contain other dehydrogenases that can use this compound as a substrate or that can reduce NAD(P)⁺ non-specifically.[5] Proper controls are crucial to minimize these interferences.
-
Enzyme Stability: The stability of BADH can be affected by factors such as pH, temperature, and the presence of ions like K⁺.[6][11] It is important to handle the crude extract appropriately and perform assays promptly.
-
Non-enzymatic Reaction: A non-enzymatic interaction between NAD(P)⁺ and aldehydes can lead to an increase in absorbance at 340 nm.[12] Running a substrate blank (without the enzyme) is recommended to correct for this.[12]
By following these detailed protocols and considering the potential challenges, researchers can obtain reliable and reproducible measurements of this compound dehydrogenase activity in crude extracts, facilitating a deeper understanding of its role in stress physiology and its potential as a target for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and structural features of this compound dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Mutational Studies of Substrate Inhibition of this compound Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound dehydrogenase kinetics partially account for oyster population differences in glycine betaine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic analysis of coenzyme binding to this compound dehydrogenase dependent on potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Betaine Aldehyde Visualization using Hyperpolarized Magnetic Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized magnetic resonance (MR) is a powerful imaging modality that enhances the sensitivity of magnetic resonance imaging (MRI) and spectroscopy (MRS) by over 10,000-fold, enabling real-time monitoring of metabolic pathways. This technology offers a unique window into cellular metabolism by tracking the fate of hyperpolarized substrates. This document provides detailed application notes and protocols for the visualization of betaine (B1666868) aldehyde, a key intermediate in choline (B1196258) metabolism, using hyperpolarized ¹³C-labeled choline analogs.
The oxidation of choline to betaine is a critical metabolic process. In mammals, this occurs in two steps catalyzed by distinct enzymes: choline dehydrogenase (CHDH) and betaine aldehyde dehydrogenase (BADH).[1][2] this compound is an important, yet transient, intermediate in this pathway.[1] Dysregulation of this pathway has been implicated in various diseases, making the in vivo visualization of this compound metabolism a valuable tool for researchers and drug development professionals.[1]
Principle of the Technique
The method relies on the hyperpolarization of a ¹³C-labeled choline analog, [1,1,2,2-D₄, 2-¹³C]choline chloride (CMP2), via dissolution dynamic nuclear polarization (d-DNP).[1] The hyperpolarized CMP2 is then introduced into an in vitro system containing the enzymes responsible for choline oxidation. As CMP2 is metabolized, the hyperpolarized ¹³C label is transferred to its metabolic products, this compound and subsequently betaine.[1] The distinct chemical shifts of these molecules in the ¹³C MR spectrum allow for their real-time detection and quantification.[1] This technique provides high temporal resolution (on the order of seconds), enabling the study of enzyme kinetics in a non-invasive manner.[1]
Data Presentation
The following table summarizes the key quantitative data from the in vitro visualization of this compound synthesis and oxidation using hyperpolarized magnetic resonance spectroscopy.[1]
| Parameter | Value | Description |
| Hyperpolarized Substrate | [1,1,2,2-D₄, 2-¹³C]choline chloride (CMP2) | A deuterated and ¹³C-labeled choline analog used as the MR probe. |
| ¹³C Chemical Shift of CMP2 | 69.89 ppm | The resonance frequency of the hyperpolarized choline analog in the ¹³C MR spectrum. |
| ¹³C Chemical Shift of [D₃, ¹³C]this compound Hydrate (B1144303) ([D₃, ¹³C]BAH) | 71.13 ppm | The resonance frequency of the hyperpolarized this compound hydrate intermediate. |
| ¹³C Chemical Shift of [D₂, ¹³C]Betaine ([D₂, ¹³C]Bet) | 68.87 ppm | The resonance frequency of the final hyperpolarized betaine product. |
| Enzyme Used | Choline Oxidase (from Alcaligenes sp.) | In bacteria, this single enzyme catalyzes both the oxidation of choline to this compound and the subsequent oxidation to betaine.[1] |
| Temporal Resolution | 1 second | The time resolution at which the enzymatic reaction was monitored using hyperpolarized ¹³C-NMR.[1] |
Experimental Protocols
I. Synthesis of [1,1,2,2-D₄, 2-¹³C]choline chloride (CMP2)
While the specific synthesis protocol for CMP2 is not detailed in the primary reference, isotopically labeled choline analogs can be synthesized from commercially available starting materials. For instance, [1,1,2,2-D₄, 1-¹³C]choline chloride is commercially available and similar synthetic routes can be adapted for the 2-¹³C labeled variant. The general approach involves the methylation of a deuterated and ¹³C-labeled ethanolamine (B43304) precursor.
II. Hyperpolarization of CMP2 using d-DNP
This protocol is based on standard d-DNP procedures.
Materials:
-
[1,1,2,2-D₄, 2-¹³C]choline chloride (CMP2)
-
Glassing agent (e.g., glycerol/water mixture)
-
Free radical (e.g., OX063)
-
d-DNP polarizer (e.g., HyperSense®)
-
Dissolution medium (e.g., heated buffer or water)
Procedure:
-
Prepare a sample of CMP2 containing the glassing agent and the free radical.
-
Load the sample into the DNP polarizer.
-
Cool the sample to approximately 1.2 K in a high magnetic field (e.g., 3.35 T).
-
Irradiate the sample with microwaves at a frequency specific to the free radical to transfer polarization from the electron spins to the ¹³C nuclear spins. This process typically takes 1-2 hours.
-
Once maximum polarization is achieved, rapidly dissolve the hyperpolarized sample in a pre-heated dissolution medium.
-
Quickly transfer the dissolved, hyperpolarized CMP2 solution for immediate injection into the NMR spectrometer.
III. In Vitro Visualization of this compound Metabolism
Materials:
-
Hyperpolarized [1,1,2,2-D₄, 2-¹³C]choline chloride (CMP2) solution
-
Choline oxidase from Alcaligenes sp.
-
Phosphate buffered saline (PBS) or other suitable buffer
-
High-resolution NMR spectrometer equipped for ¹³C detection
Procedure:
-
Prepare a solution of choline oxidase in the desired buffer within an NMR tube.
-
Place the NMR tube in the spectrometer and acquire background spectra if necessary.
-
Inject the hyperpolarized CMP2 solution into the NMR tube containing the enzyme solution.
-
Immediately begin acquiring a series of single-shot ¹³C NMR spectra with high temporal resolution (e.g., every 1 second).
-
Continue data acquisition until the hyperpolarized signal has decayed.
IV. Data Analysis
-
Process the acquired ¹³C NMR spectra (e.g., Fourier transformation, phase correction, and baseline correction).
-
Identify the resonance peaks corresponding to CMP2 (69.89 ppm), [D₃, ¹³C]BAH (71.13 ppm), and [D₂, ¹³C]Bet (68.87 ppm).[1]
-
Integrate the peak areas for each metabolite at each time point to obtain a time course of the reaction.
-
Perform kinetic analysis on the time-course data to determine enzyme kinetic parameters such as reaction rates.
Visualizations
Metabolic Pathway of Choline Oxidation
Caption: Enzymatic oxidation of choline to betaine in mammals and bacteria.
Experimental Workflow for Hyperpolarized MR Visualization
Caption: Workflow for visualizing this compound metabolism with hyperpolarized MR.
References
Application Notes and Protocols for Creating Betaine Aldehyde-Resistant Transgenic Plant Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiotic stresses such as salinity, drought, and extreme temperatures represent significant threats to global agricultural productivity. Plants have evolved various mechanisms to cope with these challenges, including the accumulation of compatible solutes like glycine (B1666218) betaine (B1666868) (GB). GB is a quaternary ammonium (B1175870) compound that plays a crucial role in osmotic adjustment, protection of cellular structures, and detoxification of reactive oxygen species.[1][2] The biosynthesis of GB from choline (B1196258) occurs in a two-step process, with the final step, the oxidation of betaine aldehyde to GB, being catalyzed by the enzyme this compound dehydrogenase (BADH).[3]
Genetic engineering to enhance the production of GB by overexpressing the BADH gene has emerged as a promising strategy to improve stress tolerance in various plant species.[1][2][4] This document provides detailed application notes and protocols for the development of this compound-resistant transgenic plant lines through the overexpression of the BADH gene.
Signaling Pathway for this compound Detoxification and Stress Response
The overexpression of the BADH gene enhances a plant's ability to convert toxic this compound into the beneficial osmoprotectant glycine betaine. This metabolic pathway is integrated with broader stress signaling networks, such as the mitogen-activated protein kinase (MAPK) cascade, which orchestrates a wide range of cellular responses to environmental stresses.[1][4][5]
Caption: Glycine Betaine Biosynthesis and Stress Signaling Pathway.
Experimental Workflow for Generating Transgenic Plants
The generation of this compound-resistant transgenic plants involves a series of steps, from the initial isolation of the BADH gene to the analysis of the resulting transgenic lines. The most common method for plant transformation is Agrobacterium-mediated transformation.[6][7]
Caption: Workflow for Creating BADH Transgenic Plants.
Data Presentation
The following tables summarize quantitative data from studies on transgenic plants overexpressing the BADH gene, demonstrating their enhanced resistance to this compound and other abiotic stresses.
Table 1: Performance of BADH Transgenic Plants Under Stress Conditions
| Plant Species | Transgene Source | Stress Condition | Improvement in Transgenic Line vs. Wild Type | Reference |
| Tobacco | Ophiopogon japonicus | 400 mM NaCl | 60-85% increase in survival rate | [8] |
| Tobacco | Ophiopogon japonicus | 400 mM NaCl | 2-2.5 fold increase in glycine betaine content | [8] |
| Carrot (plastid transformation) | Spinach | 100 mM NaCl | 8-fold increase in BADH enzyme activity | [9] |
| Carrot (plastid transformation) | Spinach | 100 mM NaCl | 7-fold more growth | [9] |
| Carrot (plastid transformation) | Spinach | 100 mM NaCl | 50-54 fold increase in betaine accumulation | [9] |
| Arabidopsis | Ammopiptanthus nanus | High salt and drought | Higher glycine betaine and proline content | [10] |
| Arabidopsis | Ammopiptanthus nanus | High salt and drought | Lower relative electrolyte leakage and malondialdehyde content | [10] |
| Arabidopsis | Suaeda glauca | 200 mM D-mannitol (drought simulation) | Enhanced tolerance and longer roots | [11] |
| Arabidopsis | Suaeda glauca | Drought | Increased glycine betaine accumulation and decreased malondialdehyde | [11] |
| Maize | Suaeda liaotungensis | Salt stress | 73.9-100% survival of transgenic seedlings vs. 8.9% in wild-type | [12] |
Experimental Protocols
Protocol 1: Construction of the BADH Expression Vector
This protocol describes the cloning of a BADH gene into a binary vector for Agrobacterium-mediated transformation.
Materials:
-
BADH cDNA (e.g., from spinach, barley, or a stress-tolerant plant)
-
Binary vector (e.g., pBI121)
-
Restriction enzymes (compatible with the vector and insert)
-
T4 DNA Ligase
-
E. coli competent cells (e.g., DH5α)
-
LB medium and plates with appropriate antibiotics
Procedure:
-
Gene Amplification: Amplify the full-length coding sequence of the BADH gene from cDNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest both the amplified BADH gene and the binary vector with the selected restriction enzymes.
-
Ligation: Ligate the digested BADH insert into the linearized binary vector using T4 DNA Ligase. The BADH gene should be placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
Transformation of E. coli: Transform competent E. coli cells with the ligation mixture and select for transformed colonies on LB plates containing the appropriate antibiotic for the binary vector.
-
Plasmid Isolation and Verification: Isolate the plasmid DNA from the selected E. coli colonies and verify the correct insertion of the BADH gene by restriction digestion and DNA sequencing.
Protocol 2: Agrobacterium-mediated Transformation of Plant Explants
This protocol provides a general procedure for transforming plant tissues using Agrobacterium tumefaciens. The specifics may need to be optimized for the target plant species.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101, AGL-1)
-
Binary vector containing the BADH gene construct
-
Plant explants (e.g., leaf discs, cotyledons, embryos)
-
Co-cultivation medium
-
Selection medium containing a selective agent (e.g., kanamycin) and hormones for regeneration
-
Rooting medium
Procedure:
-
Transformation of Agrobacterium: Introduce the BADH binary vector into a suitable Agrobacterium tumefaciens strain by electroporation or heat shock.
-
Preparation of Agrobacterium Culture: Grow the transformed Agrobacterium in a liquid culture with appropriate antibiotics to an optimal density (e.g., OD₆₀₀ of 0.6-0.8).
-
Infection of Explants: Harvest and surface-sterilize the plant explants. Inoculate the explants with the Agrobacterium culture for a specified time (e.g., 30 minutes).
-
Co-cultivation: Transfer the infected explants to a co-cultivation medium and incubate in the dark for 2-3 days.
-
Selection and Regeneration: Move the explants to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent to select for transformed plant cells (e.g., kanamycin). Subculture the explants periodically until calli and shoots develop.
-
Rooting and Acclimatization: Transfer the regenerated shoots to a rooting medium. Once roots are well-developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
Protocol 3: Molecular Analysis of Transgenic Plants
This protocol outlines the steps to confirm the presence and expression of the BADH transgene in the putative transgenic plants.
Materials:
-
Genomic DNA and total RNA isolation kits
-
PCR and RT-PCR reagents
-
Primers specific for the BADH gene and a housekeeping gene (for RT-PCR)
-
Agarose gel electrophoresis system
Procedure:
-
Genomic DNA PCR: Isolate genomic DNA from the leaves of putative transgenic and wild-type plants. Perform PCR using primers specific to the BADH transgene to confirm its integration into the plant genome.
-
RT-PCR Analysis: Isolate total RNA from the leaves of transgenic and wild-type plants. Synthesize cDNA and perform PCR with BADH-specific primers to confirm the expression of the transgene. Use a housekeeping gene as an internal control.
-
Southern Blot (Optional): To determine the copy number of the integrated transgene, perform a Southern blot analysis on the genomic DNA.
Protocol 4: Biochemical Analysis of Transgenic Plants
This protocol describes how to measure BADH enzyme activity and glycine betaine content in transgenic plants.
A. BADH Enzyme Activity Assay
Materials:
-
Plant tissue
-
Extraction buffer
-
This compound
-
NAD⁺
-
Spectrophotometer
Procedure:
-
Protein Extraction: Homogenize plant tissue in an extraction buffer and centrifuge to obtain a crude protein extract.
-
Enzyme Assay: The activity of BADH is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.[9] The reaction mixture should contain the protein extract, this compound, and NAD⁺.
B. Glycine Betaine Quantification
Materials:
-
Dried plant tissue
-
Potassium iodide
-
Iodine
-
1,2-dichloroethane
-
Spectrophotometer
Procedure:
-
Extraction: Extract glycine betaine from dried and finely ground plant material.
-
Quantification: Glycine betaine can be quantified by measuring the absorbance of the periodide crystals formed in the reaction with potassium iodide and iodine, after dissolving them in 1,2-dichloroethane.
Protocol 5: Stress Tolerance Assay
This protocol provides a framework for assessing the performance of transgenic plants under abiotic stress conditions.
Materials:
-
Transgenic and wild-type plants
-
Stress-inducing agents (e.g., NaCl for salt stress, mannitol (B672) or withholding water for drought stress)
-
Equipment for measuring physiological parameters (e.g., chlorophyll (B73375) content, electrolyte leakage, relative water content)
Procedure:
-
Stress Application: Subject both transgenic and wild-type plants to the desired stress condition (e.g., irrigate with a high concentration of NaCl solution or withhold water).
-
Phenotypic Evaluation: Regularly observe and document the phenotypic differences between transgenic and wild-type plants under stress, such as survival rate, growth, and biomass.
-
Physiological Measurements: At the end of the stress period, measure key physiological parameters that indicate stress tolerance, including:
By following these protocols, researchers can successfully generate and characterize this compound-resistant transgenic plant lines with enhanced tolerance to various abiotic stresses.
References
- 1. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | this compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. intactgenomics.com [intactgenomics.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Plastid-Expressed this compound Dehydrogenase Gene in Carrot Cultured Cells, Roots, and Leaves Confers Enhanced Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a Drought-Induced this compound Dehydrogenase Gene SgBADH from Suaeda glauca [mdpi.com]
- 12. Degradation of this compound dehydrogenase transgenic maize BZ-136 straw and its effects on soil nutrients and fungal community - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
instability of betaine aldehyde in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betaine (B1666868) aldehyde in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary form of betaine aldehyde in an aqueous solution?
A1: In aqueous solutions, this compound exists predominantly (about 99%) as its gem-diol (hydrate) form.[1][2][3] This is a reversible equilibrium between the aldehyde and the diol. This hydration is a key factor to consider, as the gem-diol is generally less reactive than the free aldehyde.
Q2: What are the main stability concerns when working with this compound in solution?
A2: The primary stability concerns are its propensity to polymerize and the aldehyde-hydrate equilibrium. Historically, the "rapid and progressive polymerization" of this compound has made its isolation as a pure crystalline solid challenging.[4] While the quaternary ammonium (B1175870) group itself is generally stable, aldehydes can be susceptible to oxidation and other reactions, especially under non-optimal pH or temperature conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: For maximum stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary:
-
Use a high-quality, anhydrous solvent initially if possible (e.g., DMSO) before making final dilutions in aqueous buffers.
-
For aqueous stocks, use a neutral or slightly acidic buffer (e.g., pH 6.0-7.4).
-
Prepare concentrated stocks to minimize the volume added to your experiment.
-
Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for solid this compound chloride?
A4: Solid this compound chloride should be stored desiccated at 2-8°C for short-term storage or at -20°C for long-term storage.[1][5] Commercial suppliers indicate that the solid compound is stable for at least four years when stored correctly.[5]
Q5: At what pH is the this compound dehydrogenase (BADH) enzyme assay typically performed?
A5: Enzymatic assays for BADH are commonly performed in a pH range of 7.5 to 9.0, with optimal activity often observed between pH 8.0 and 8.5.[6] This indicates that this compound is sufficiently stable under these conditions to serve as a substrate for the enzymatic reaction.
II. Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in enzymatic assays. | 1. Degradation of this compound stock: The stock solution may have degraded due to improper storage (e.g., prolonged storage at 4°C, multiple freeze-thaw cycles). 2. Polymerization: Over time or under certain conditions, the aldehyde may have polymerized, reducing the concentration of the monomeric substrate. | 1. Prepare fresh this compound solution for each experiment from the solid compound. 2. If using a frozen stock, use a fresh aliquot that has not been previously thawed. 3. Visually inspect the solution for any cloudiness or precipitate which might indicate polymerization. If observed, discard the solution. |
| Precipitate or cloudiness forms in the aqueous solution. | 1. Polymerization: Aldehydes can self-polymerize, especially at high concentrations or during long-term storage. This is analogous to the formation of paraformaldehyde from formaldehyde.[4] 2. Low Solubility: The concentration may exceed the solubility limit in the specific buffer and temperature, though this is less likely given its reported high water solubility (50 mg/mL).[1] | 1. Filter the solution through a 0.22 µm syringe filter. Note that this will remove polymers but will also lower the effective concentration of the active monomer. 2. Prepare a more dilute solution immediately before use. 3. Avoid storing aqueous solutions for extended periods, especially at room temperature. |
| Difficulty in quantifying this compound via HPLC. | 1. Aldehyde-Hydrate Equilibrium: The presence of two forms (aldehyde and hydrate) in equilibrium can potentially lead to complex chromatography (e.g., peak broadening or split peaks) depending on the column and mobile phase conditions. 2. On-column degradation or interaction. | 1. Optimize HPLC conditions: Adjust the mobile phase pH and composition. Acidic conditions can sometimes favor one form. 2. Use a suitable standard: Ensure the standard is treated the same way as the sample to account for the equilibrium. 3. Consider derivatization: If direct measurement is problematic, consider derivatizing the aldehyde to a more stable compound before analysis. |
III. Data Summary
| Factor | Effect on this compound | Notes |
| Water | Promotes the formation of the gem-diol (hydrate) form. The equilibrium heavily favors the hydrate (B1144303) (~99%).[1][2][3] | The hydrate is generally less reactive than the free aldehyde. The equilibrium is reversible. |
| Temperature (Storage) | Low temperatures (2-8°C or -20°C) are recommended for storing the solid salt to ensure long-term stability (≥ 4 years).[5] | High temperatures can accelerate degradation reactions, including polymerization and oxidation. |
| pH | The aldehyde-hydrate equilibrium can be catalyzed by acid or base.[7][8] Strong alkaline conditions (high pH) can degrade quaternary ammonium compounds, though this typically requires harsh conditions. | For experimental use, neutral to slightly alkaline buffers (pH 7.0-9.0) are common, suggesting sufficient stability for the duration of most assays. |
| Concentration / Time | High concentrations and long storage times in solution can favor polymerization.[4] | Prepare solutions fresh and avoid long-term storage of dilute aqueous solutions. |
IV. Key Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Allow the solid this compound chloride salt to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of the solid in a fume hood.
-
Dissolve the solid directly in the desired aqueous buffer (e.g., 100 mM Potassium Phosphate, pH 7.5). To aid dissolution, vortex briefly.
-
If not for immediate use, filter the solution through a 0.22 µm sterile filter into a sterile, nuclease-free tube.
-
For short-term storage, keep the solution on ice. For longer-term storage (not recommended), aliquot and freeze at -20°C or below. Discard after the first thaw.
Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase (BADH) Activity
This protocol is based on monitoring the NAD(P)H production at 340 nm.
-
Prepare the Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 8.0)
-
0.5 mM NADP⁺ (or NAD⁺, depending on the enzyme's specificity)
-
Appropriate amount of enzyme extract or purified BADH
-
-
Initiate the Reaction: Add this compound solution to a final concentration of 1.0 mM to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
Calculate Activity: The rate of reaction is proportional to the rate of change in absorbance. Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.[6]
V. Visualizations
Caption: Equilibrium of this compound in aqueous solution.
Caption: Potential non-enzymatic degradation pathways for this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. synthetic (organic), ≥99% (TLC), Choline metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Mechanistic studies of choline oxidase with this compound and its isosteric analogue 3,3-dimethylbutyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Identification of Betaine Aldehyde Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with betaine (B1666868) aldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary degradation product of betaine aldehyde?
The primary and most well-documented degradation product of this compound in biological systems is glycine (B1666218) betaine (GB) . This conversion is an oxidation reaction catalyzed by the enzyme This compound Dehydrogenase (BADH) .[1] This enzymatic reaction is generally considered irreversible.
FAQ 2: Does this compound degrade non-enzymatically?
Yes, this compound can undergo non-enzymatic degradation. In aqueous solutions, this compound exists predominantly in a hydrated (diol) form.[2] While this is a reversible equilibrium, the aldehyde group is inherently reactive and can be susceptible to degradation under certain conditions, such as prolonged storage at inappropriate pH or temperature. While specific, definitive non-enzymatic breakdown products of this compound are not extensively documented in the literature, aliphatic aldehydes, in general, can undergo auto-oxidation.[3] This can lead to the formation of various byproducts. For troubleshooting purposes, it is crucial to use freshly prepared solutions of this compound whenever possible.
FAQ 3: What are the optimal conditions for storing this compound solutions?
For optimal stability, this compound chloride should be stored as a solid at -20°C, where it can be stable for at least four years.[4] Once in solution, it is recommended to prepare it fresh for each experiment. If short-term storage of a stock solution is necessary, it should be kept at 4°C in the dark for no longer than a few days.[5] The stability of betaine in solution is known to be affected by pH, with acidic conditions (pH 2.3 and 4.5) showing good stability for the related compound betaine.[6]
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Results in BADH Enzyme Assays
Problem: You are observing variable or lower-than-expected activity of this compound Dehydrogenase (BADH) in your in vitro assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Sub-optimal pH | Ensure the assay buffer pH is between 8.0 and 8.5.[7] | BADH from Pseudomonas aeruginosa shows optimal activity in this pH range. Activity decreases significantly at lower or higher pH values. |
| Incorrect Temperature | Perform the assay at the optimal temperature for your specific BADH enzyme. For example, BADH from P. aeruginosa has an optimal temperature of around 30°C.[7] | Enzyme activity is highly dependent on temperature. Temperatures above 40°C can lead to inactivation of some BADHs.[7] |
| Enzyme Instability | Check for the presence of required co-factors or ions in your assay buffer. For some BADHs, monovalent cations like K+ are necessary for maintaining the active conformation.[8] | The absence of necessary ions can lead to enzyme dissociation and inactivation.[8] |
| Substrate Inhibition | Titrate the concentration of this compound in your assay. Some BADH enzymes exhibit substrate inhibition at high concentrations of this compound.[7] | High substrate concentrations can paradoxically decrease the rate of reaction. Determine the optimal substrate concentration for your specific enzyme. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment from a solid stock stored at -20°C. | This compound in solution can degrade over time, leading to lower effective concentrations and the presence of inhibitory byproducts. |
| Interference from Buffers | Be aware that some buffer components can interact with aldehydes. For instance, primary amine-containing buffers (e.g., Tris) can potentially form Schiff bases with aldehydes. | While Tris buffer has been used in BADH assays, consider using a non-amine-based buffer like phosphate (B84403) or pyrophosphate if you suspect interference.[7][9] |
Troubleshooting Guide 2: Unexpected Cellular Responses in this compound Experiments
Problem: You are observing unexpected or inconsistent results when treating cell cultures with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Formation of Protein Adducts | Minimize incubation times and use the lowest effective concentration of this compound. Include appropriate controls. | Aldehydes are reactive molecules that can form adducts with proteins, potentially altering their function and leading to off-target effects.[10][11][12] |
| Cellular Metabolism to Glycine Betaine | Measure the intracellular and extracellular levels of both this compound and glycine betaine over time using a suitable analytical method like HPLC-MS. | Cells may rapidly metabolize this compound to glycine betaine via endogenous aldehyde dehydrogenases. The observed cellular effects may be due to glycine betaine and not this compound itself. |
| Interference with Signaling Pathways | Investigate the phosphorylation status of key signaling proteins, such as those in the MAPK pathway. | The metabolic product of this compound, glycine betaine, is known to influence signaling pathways like the AKT/ERK1/2/p38 MAPK pathway.[13][14][15] While direct effects of this compound are less characterized, this is a potential area of investigation. |
| Purity of this compound | Ensure the purity of your this compound stock. If possible, obtain a certificate of analysis from the supplier or perform your own quality control. | Impurities in the this compound stock could be responsible for the observed cellular effects. |
Data Presentation
Table 1: Stability of this compound and Related Compounds under Various Conditions
| Compound | Condition | Stability/Observation | Reference |
| This compound Chloride (Solid) | -20°C | Stable for ≥ 4 years | [4] |
| This compound in Aqueous Solution | Room Temperature | Prone to degradation; fresh preparation recommended. | General chemical principles |
| Betaine in Aqueous Solution | 4°C and 25°C (dark) | Stable for at least 30 days. | [5] |
| Betaine in Acidic Solution | pH 2.3 and 4.5 | Stable, allowing for LC-MS analysis. | [6] |
Table 2: Kinetic Parameters of this compound Dehydrogenase (BADH) from Pseudomonas aeruginosa
| Parameter | Value | Conditions | Reference |
| Optimal pH | 8.0 - 8.5 | 100 mM potassium phosphate or pyrophosphate buffer | [7] |
| Apparent Km for this compound | 453 ± 52 µM | 0.5 mM NADP+, pH 7.5, 37°C | [7] |
| Apparent Km for NADP+ | 62 ± 7 µM | 1.0 mM this compound, pH 7.5, 37°C | [7] |
| Apparent Km for NAD+ | 229 ± 5 µM | 1.0 mM this compound, pH 7.5, 37°C | [7] |
| Temperature for Inactivation | > 40°C | - | [7] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay of this compound Dehydrogenase (BADH) Activity
This protocol is adapted from a method used for the purification and characterization of BADH from Pseudomonas aeruginosa.[7]
Materials:
-
Purified BADH enzyme or cell lysate containing BADH
-
This compound chloride
-
NADP+ or NAD+
-
100 mM Potassium phosphate buffer, pH 8.0
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes with a 1.0-cm path length
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
100 mM potassium phosphate buffer, pH 8.0
-
1.0 mM this compound
-
0.3 mM NADP+ (or NAD+)
-
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the enzyme solution or cell lysate to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH (or NADH).
-
Determine the initial linear rate of the reaction (ΔA340/minute).
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 2: HPLC Method for the Quantification of this compound and Glycine Betaine
This protocol is a general guideline based on methods for analyzing related compounds.[5][16] Optimization will be required for specific sample matrices and instrumentation.
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
This compound and glycine betaine standards
-
Mobile phase components (e.g., acetonitrile, ammonium (B1175870) acetate (B1210297) buffer)
-
Sample extracts (e.g., deproteinized cell lysates or plasma)
Procedure:
-
Sample Preparation:
-
Deproteinize samples by adding a threefold volume of acetonitrile, followed by centrifugation to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions (Example for HILIC):
-
Column: Atlantis HILIC Silica column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 20:80 (v/v) 30 mM ammonium acetate buffer and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
-
Detection:
-
UV Detection: Monitor at a low wavelength (e.g., ~200-210 nm). Note that this may have low sensitivity and be prone to interference.
-
Mass Spectrometry (MS) Detection: Use electrospray ionization in positive ion mode (ESI+). Monitor for the specific m/z of this compound and glycine betaine. This method offers higher specificity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and glycine betaine standards.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Logical Relationships
The primary role of this compound is as an intermediate in the biosynthesis of glycine betaine, a crucial osmoprotectant. The expression of the BADH gene is upregulated in response to abiotic stress, and this process is linked to signaling pathways such as the MAPK pathway in plants. Glycine betaine itself has been shown to modulate the AKT/ERK1/2/p38 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of porcine kidney this compound dehydrogenase by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of various betaine sources and investigations on… | Orffa [orffa.com]
- 7. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monovalent cations requirements for the stability of this compound dehydrogenase from Pseudomonas aeruginosa, porcine kidney and amaranth leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldehyde-protein adducts in the liver as a result of ethanol-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and immunological properties of aldehyde-derived protein adducts following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betaine alleviates high glucose‑induced mesangial cell proliferation by inhibiting cell proliferation and extracellular matrix deposition via the AKT/ERK1/2/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of the formation of this compound and betaine in rat liver mitochondria by a high pressure liquid chromatography-radioenzymatic assay [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Betaine Aldehyde Dehydrogenase (BADH) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and temperature for betaine (B1666868) aldehyde dehydrogenase (BADH) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a BADH assay?
A1: The optimal pH for BADH activity typically falls within a range of 7.5 to 9.0.[1] For instance, BADH from Pseudomonas aeruginosa exhibits optimal activity between pH 8.0 and 8.5.[2][3] It is crucial to determine the optimal pH for the specific enzyme source empirically. The velocity-versus-pH profile often presents as a bell-shaped curve.[2][3]
Q2: What is the optimal temperature for a BADH assay?
A2: The optimal temperature for BADH assays can vary significantly depending on the organism from which the enzyme is derived. For example, BADH from Pseudomonas aeruginosa is often assayed at 30°C, as it can be inactivated at 40°C, though activity may be regained upon cooling.[2] In contrast, BADH from certain oyster populations functions optimally at a much higher temperature range of 50-55°C.[1] For a thermostable ALDH from Anoxybacillus geothermalis, the optimum temperature was found to be 60°C.[4] It is recommended to determine the optimal temperature experimentally for your specific enzyme.
Q3: How is BADH activity typically measured?
A3: BADH activity is commonly assayed spectrophotometrically. The assay monitors the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH resulting from the NAD(P)+-dependent oxidation of betaine aldehyde.[2]
Q4: What are the key components of a standard BADH assay reaction mixture?
A4: A standard reaction mixture for a BADH assay generally includes:
-
A buffer solution to maintain the optimal pH (e.g., potassium phosphate (B84403) or potassium pyrophosphate).[2]
-
This compound as the substrate.
-
NAD+ or NADP+ as the coenzyme.[5]
-
The enzyme sample.[2]
Q5: My BADH activity is lower than expected. What are some potential causes?
A5: Lower than expected BADH activity can stem from several factors:
-
Suboptimal pH or temperature: Ensure your assay is being conducted at the optimal conditions for your specific enzyme.
-
Substrate inhibition: High concentrations of this compound can inhibit the activity of some BADHs.[2][6]
-
Enzyme instability: The enzyme may lose activity due to improper storage, dilution, or the absence of stabilizing agents like K+ ions for some BADHs.[2]
-
Presence of inhibitors: Contaminants in your sample or assay components could be inhibiting the enzyme.
Troubleshooting Guides
Problem: Low or No Detectable BADH Activity
| Possible Cause | Suggested Solution |
| Incorrect pH | Determine the optimal pH for your enzyme by performing the assay over a range of pH values (e.g., 6.0 to 9.5).[2] Use appropriate buffers for the desired pH range. |
| Incorrect Temperature | Determine the optimal temperature by assaying enzyme activity across a range of temperatures (e.g., 20°C to 70°C).[4][7] |
| Enzyme Denaturation | Ensure proper storage conditions for the enzyme. Avoid repeated freeze-thaw cycles. Perform a protein concentration assay to confirm the amount of active enzyme. |
| Inactive Coenzyme | Prepare fresh NAD+ or NADP+ solutions. Ensure they are stored correctly. |
| Degraded Substrate | Use freshly prepared this compound solution. |
| Presence of Inhibitors | Dialyze the enzyme preparation to remove potential small molecule inhibitors. Known inhibitors of aldehyde dehydrogenases include disulfiram (B1670777) and 4-Diethylaminobenzaldehyde.[8] |
Problem: High Background Signal
| Possible Cause | Suggested Solution |
| Contaminating Dehydrogenase Activity | If using a crude lysate, other dehydrogenases may be present that can reduce NAD(P)+. Purify the BADH to remove contaminating enzymes. |
| Non-enzymatic Reduction of NAD(P)+ | Run a control reaction without the enzyme to measure the rate of non-enzymatic NAD(P)+ reduction. Subtract this rate from your sample measurements. |
| Substrate Impurity | Ensure the purity of the this compound. Impurities could be substrates for other enzymes in the sample. |
Optimal Conditions for BADH from Various Sources
| Organism | Optimal pH | Optimal Temperature (°C) | Coenzyme | Reference |
| Pseudomonas aeruginosa | 8.0 - 8.5 | 30 | NADP+ | [2] |
| Atlantic & Chesapeake Bay Oysters | 7.5 - 9.0 | 50 - 55 | Not Specified | [1] |
| Staphylococcus aureus (BetB) | 8.0 | Not Specified | NAD+ | [6] |
| Anoxybacillus geothermalis (ALDH) | Not Specified | 60 | Not Specified | [4] |
| Avena sativa | Not Specified | Not Specified | NAD+ | [9] |
Experimental Protocols
Protocol: Determination of Optimal pH for BADH Activity
-
Prepare a series of buffers covering a pH range from 6.0 to 9.5 (e.g., potassium phosphate for pH 6.0-8.0 and potassium pyrophosphate for pH 8.0-9.5).[2]
-
Prepare reaction mixtures in separate cuvettes, each containing the same concentration of this compound, NAD(P)+, and one of the prepared buffers.
-
Equilibrate the cuvettes to the standard assay temperature (e.g., 30°C).[2]
-
Initiate the reaction by adding a constant amount of the BADH enzyme preparation to each cuvette.
-
Monitor the increase in absorbance at 340 nm over a set period.
-
Calculate the initial reaction velocity for each pH value.
-
Plot the reaction velocity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Protocol: Determination of Optimal Temperature for BADH Activity
-
Prepare a series of reaction mixtures , each containing the optimal buffer pH, this compound, and NAD(P)+.
-
Incubate the reaction mixtures at various temperatures (e.g., in a temperature-controlled spectrophotometer or water bath) ranging from 20°C to 70°C.
-
Initiate the reactions by adding a constant amount of the BADH enzyme preparation to each mixture.
-
Monitor the increase in absorbance at 340 nm at each temperature.
-
Calculate the initial reaction velocity for each temperature.
-
Plot the reaction velocity against the temperature to identify the optimal temperature for enzyme activity. An Arrhenius plot can also be generated to determine the activation energy of the reaction.[3]
Visualizations
Caption: Workflow for determining optimal pH and temperature for BADH assays.
Caption: Troubleshooting logic for low or no BADH activity.
References
- 1. This compound dehydrogenase kinetics partially account for oyster population differences in glycine betaine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure Prediction and Characterization of Thermostable Aldehyde Dehydrogenase from Newly Isolated Anoxybacillus geothermalis Strain D9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Structure-Based Mutational Studies of Substrate Inhibition of this compound Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
sources of interference in betaine aldehyde quantification
Welcome to the technical support center for betaine (B1666868) aldehyde quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable measurements of betaine aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
A1: this compound is typically quantified using enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Enzymatic assays often involve the use of this compound dehydrogenase (BADH) and measurement of the resulting product. Chromatographic methods, such as HPLC with UV detection and LC-MS/MS, offer higher specificity and are suitable for complex biological samples.
Q2: Why is derivatization sometimes necessary for this compound analysis?
A2: this compound itself has a poor ultraviolet (UV) chromophore, making it difficult to detect with high sensitivity using HPLC-UV.[1][2] Derivatization with an agent that attaches a chromophore to the this compound molecule significantly enhances its detectability.[1][2]
Q3: What are the primary sources of interference in this compound quantification?
A3: The main sources of interference include:
-
Structurally similar aldehydes and ketones: These can cross-react with derivatization agents or co-elute with this compound in chromatographic methods.
-
Sample matrix effects: Components in biological samples like salts, proteins, and lipids can suppress or enhance the analytical signal, particularly in mass spectrometry.[3][4]
-
Reagent-related issues: Impurities in solvents, instability of derivatized products, and side reactions with excess derivatization agents can all lead to inaccurate results.
Q4: How can I minimize matrix effects in my biological samples?
A4: To minimize matrix effects, several strategies can be employed:
-
Sample dilution: This is a simple and effective first step to reduce the concentration of interfering substances.[4]
-
Protein precipitation: This is crucial for plasma and serum samples to remove proteins that can interfere with the analysis.
-
Solid-phase extraction (SPE): SPE can be used to clean up the sample and isolate this compound from interfering matrix components.[4]
-
Use of an internal standard: A stable isotope-labeled internal standard that behaves similarly to this compound can help to correct for matrix effects.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Calibrate pipettes regularly.- Use appropriate pipette tips and ensure they are sealed correctly.- For small volumes, consider preparing a master mix. |
| Inconsistent Sample Preparation | - Ensure uniform homogenization of tissue or cell samples.- Follow a standardized protocol for all samples.- For plant tissues, ensure consistent washing and drying procedures.[5][6] |
| Variable Incubation Times or Temperatures | - Use a calibrated incubator or water bath.- Ensure all samples are incubated for the same duration. |
| Reagent Degradation | - Prepare fresh reagents, especially derivatization agents and enzyme solutions.- Store reagents at the recommended temperature and protect from light if necessary. |
Issue 2: High Background or Blank Signal
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents or Glassware | - Use HPLC-grade solvents and high-purity water.- Thoroughly clean all glassware, preferably by baking to remove organic contaminants. |
| Interfering Substances in the Blank | - Analyze the source of the blank (e.g., buffer, solvent) for potential contaminants.- If using a derivatization agent, check for impurities that might contribute to the background signal. |
| Carryover in Chromatographic System | - Implement a thorough wash cycle for the HPLC or LC-MS/MS system between sample injections.- Inject a blank solvent after a high-concentration sample to check for carryover. |
Issue 3: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Process samples quickly and store them at low temperatures (-80°C) to prevent degradation.- Avoid repeated freeze-thaw cycles. |
| Inefficient Derivatization | - Optimize the derivatization reaction conditions (pH, temperature, reaction time, and reagent concentration).- Ensure the derivatization agent is not expired or degraded. |
| Suboptimal Instrumental Parameters | - For HPLC-UV, ensure the detection wavelength is appropriate for the derivatized this compound.- For LC-MS/MS, optimize the ionization source parameters and select the appropriate precursor and product ions for multiple reaction monitoring (MRM). |
| Inactive Enzyme (for Enzymatic Assays) | - Use a fresh enzyme solution.- Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity. |
Potential Interferences in this compound Quantification
The following table summarizes potential interfering substances, their likely sources, the analytical methods they are most likely to affect, and suggested mitigation strategies.
| Interfering Substance | Potential Source | Analytical Method(s) Affected | Potential Impact | Mitigation Strategy |
| Formaldehyde, Acetaldehyde | Biological processes, environmental contamination | HPLC-UV (with derivatization), LC-MS/MS | Co-elution, competition for derivatization agent leading to underestimation of this compound. | Optimize chromatographic separation to resolve peaks. Use a more selective derivatization agent if available. |
| Other short-chain aldehydes and ketones | Biological matrix, metabolic pathways | HPLC-UV (with derivatization), LC-MS/MS | Cross-reactivity with derivatization agents, leading to overestimation. Co-elution. | Improve chromatographic resolution. Use mass spectrometry for more specific detection. |
| Salts (e.g., NaCl, KCl) | Sample matrix (especially biological fluids and plant extracts) | LC-MS/MS | Ion suppression, leading to underestimation of this compound. | Dilute the sample. Use solid-phase extraction (SPE) for desalting. |
| Proteins | Biological fluids (plasma, serum), tissue homogenates | HPLC, LC-MS/MS, Enzymatic Assays | Column fouling, ion suppression (MS), enzyme inhibition. | Protein precipitation (e.g., with acetonitrile (B52724) or methanol). Ultrafiltration. |
| Lipids and Phospholipids | Biological membranes, plasma | LC-MS/MS | Significant ion suppression. | Liquid-liquid extraction or solid-phase extraction to remove lipids. |
| Choline (B1196258) | Precursor to this compound in biological systems | Enzymatic Assays, Chromatographic methods | Potential substrate inhibition of choline oxidase if used in a coupled assay. May co-elute if not properly separated. | Optimize enzyme concentrations. Ensure chromatographic separation from this compound. |
Experimental Protocols & Visualizations
Protocol 1: Enzymatic Quantification of this compound using this compound Dehydrogenase (BADH)
This protocol describes an indirect spectrophotometric assay that measures the formation of NADPH, which is proportional to the amount of this compound oxidized by BADH.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 8.0
-
1.0 mM this compound solution
-
0.3 mM NADP+ solution
-
This compound Dehydrogenase (BADH) enzyme solution
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Potassium Phosphate Buffer (pH 8.0)
-
1.0 mM this compound
-
0.3 mM NADP+
-
-
Initiate the reaction by adding the BADH enzyme solution to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction is proportional to the BADH activity, which in turn is dependent on the this compound concentration.
-
A standard curve can be generated using known concentrations of this compound to quantify the amount in the sample.
Protocol 2: General Workflow for LC-MS/MS Quantification of this compound
This protocol outlines a general workflow for the quantification of this compound in biological samples using LC-MS/MS. Specific parameters will need to be optimized for the instrument and matrix being used.
1. Sample Preparation:
-
Plasma/Serum:
-
Add a known amount of a suitable internal standard (e.g., deuterated this compound) to the sample.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Plant Tissue:
-
Homogenize the plant tissue in a suitable extraction buffer.
-
Centrifuge to remove cell debris.
-
The supernatant may require further cleanup using solid-phase extraction (SPE) to remove interfering compounds like pigments and salts.
-
Proceed with derivatization if necessary, or directly analyze the extract by LC-MS/MS.
-
2. HPLC Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.
Troubleshooting Logic Diagram
This diagram illustrates a logical flow for troubleshooting common issues during this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. waypointanalytical.com [waypointanalytical.com]
- 6. agphd.com [agphd.com]
Technical Support Center: Recombinant BADH Protein Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression and purification of recombinant Betaine Aldehyde Dehydrogenase (BADH) protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or Very Low Yield of Recombinant BADH Protein
Q: I've performed an expression trial, but I'm seeing little to no BADH protein on my SDS-PAGE or Western blot. What are the common causes and how can I fix this?
A: Low or no expression of recombinant BADH can stem from several factors, from the genetic construct to the culture conditions. Here’s a breakdown of potential causes and solutions:
-
Codon Usage Bias: The gene sequence for BADH from your source organism (e.g., a plant or a different bacterial species) may contain codons that are rarely used by your expression host, such as E. coli.[1] This can slow down or stall protein translation.
-
Protein Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and reduced protein yield.[3][4]
-
Solutions:
-
Use a Tightly Regulated Promoter: Promoters like pBAD offer tighter control over expression than standard T7 promoters, reducing basal ("leaky") expression before induction.[5]
-
Lower Inducer Concentration: High concentrations of inducers like IPTG can sometimes be detrimental to cell growth.[6][7] Titrate your IPTG concentration to find the optimal balance between induction and cell health.
-
Switch to a Specialized Host Strain: Strains like C41(DE3) or C43(DE3) are engineered to tolerate the expression of toxic proteins.
-
-
-
Inefficient Transcription or Translation: Issues with the plasmid vector or mRNA secondary structure can impede the expression machinery.
-
Solutions:
-
Verify Your Construct: Sequence your expression vector to ensure the BADH gene is in the correct reading frame and that there are no mutations in the promoter, ribosome binding site, or terminator sequences.
-
Choose a Strong Promoter: For maximal expression, ensure you are using a strong, inducible promoter such as T7 or tac.[2]
-
-
Issue 2: Recombinant BADH is Expressed but Insoluble (Inclusion Bodies)
Q: I can see a strong band for my BADH protein on SDS-PAGE of the total cell lysate, but it's all in the insoluble pellet after lysis. How can I increase the yield of soluble BADH?
A: The formation of insoluble protein aggregates, known as inclusion bodies, is a common challenge in recombinant protein production, especially when the protein is overexpressed rapidly.[8][9] Here are strategies to improve the solubility of your recombinant BADH:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the temperature (e.g., to 16-25°C) after induction slows down the rate of protein synthesis, which can give the BADH protein more time to fold correctly.[3][10]
-
Reduce Inducer Concentration: A lower concentration of IPTG can decrease the rate of protein expression, which may favor proper folding over aggregation.[11]
-
Use a Weaker Promoter or Lower Copy Number Plasmid: This can also reduce the overall rate of protein synthesis.[3]
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.
-
Solution: Co-express your BADH protein with chaperone systems like GroEL/GroES or DnaK/DnaJ. This often requires a second compatible plasmid.
-
-
Solubility-Enhancing Fusion Tags: Fusing another protein or peptide tag to your BADH can improve its solubility.
-
Inclusion Body Solubilization and Refolding: If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and then attempt to refold the protein into its active conformation.[12][13]
Issue 3: The Purified BADH Protein is Degraded or Shows Low Activity
Q: I have successfully purified my recombinant BADH, but I'm seeing multiple smaller bands on my gel, or the enzyme activity is lower than expected. What could be the cause?
A: Protein degradation and low specific activity can be due to proteolysis during purification or improper folding.
-
Proteolysis: Host cell proteases can degrade your protein during cell lysis and purification.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer.[8] Perform all purification steps at 4°C to minimize protease activity.
-
-
Cofactor Availability: BADH enzymes require a cofactor, typically NAD+ or NADP+, for their catalytic activity.[14][15]
-
Solution: Ensure that your activity assay buffer contains the appropriate cofactor. Some BADH enzymes have a strong preference for NAD+.[14]
-
-
Improper Folding or Disulfide Bonds: Even if the protein is soluble, it may not be correctly folded.
-
Solution: If your BADH contains cysteine residues, consider using an expression host strain with a more oxidizing cytoplasm (e.g., SHuffle®) to promote correct disulfide bond formation. Also, ensure your purification buffers have a pH and ionic strength that are optimal for your specific BADH protein's stability.
-
Quantitative Data Summary
The following tables summarize key parameters that can be optimized to improve recombinant BADH protein yield.
Table 1: Effect of Induction Temperature on Protein Solubility
| Induction Temperature (°C) | Typical Induction Time | Expected Outcome on BADH Solubility |
| 37 | 2-4 hours | Higher total protein yield, but increased risk of inclusion body formation.[16][17] |
| 30 | 3-5 hours | Moderate protein yield, often with improved solubility compared to 37°C. |
| 25 | 5-8 hours | Lower total protein yield, but often a significant increase in the soluble fraction.[10] |
| 16-20 | 12-24 hours (overnight) | Lowest total protein yield, but typically the highest proportion of soluble, correctly folded protein.[3][18] |
Table 2: Effect of IPTG Concentration on Protein Expression
| IPTG Concentration (mM) | Expected Effect on BADH Expression |
| 0.5 - 1.0 | Strong induction, but may lead to rapid protein accumulation and inclusion body formation. Can also increase metabolic burden on the cells.[11] |
| 0.1 - 0.4 | Often provides a good balance between high-level expression and maintaining cell health, potentially improving soluble yield.[6] |
| 0.01 - 0.1 | Weaker induction, which can be beneficial for toxic proteins or to further optimize soluble expression.[7] |
Table 3: Kinetic Properties of BADH from Different Organisms
| Organism | Substrate | K_m (µM) | Cofactor Preference |
| Pseudomonas aeruginosa | This compound | 453 ± 52 | NADP+ (K_m = 62 µM), NAD+ (K_m = 229 µM)[15] |
| Bacillus subtilis | This compound | 125 | NAD+ (strongly preferred)[14] |
| Staphylococcus aureus | This compound | Exhibits substrate inhibition at >150 µM | NAD+[19] |
Experimental Protocols
Protocol 1: Codon Optimization Strategy
-
Obtain the amino acid sequence of your target BADH protein.
-
Use a codon optimization software tool or a commercial gene synthesis service. Input the amino acid sequence and select your expression host (e.g., E. coli K-12).
-
Review the optimized gene sequence. The software will replace rare codons with those frequently used by the host, which can significantly enhance translational efficiency.[2][20]
-
Synthesize the optimized gene and clone it into your expression vector.
-
Verify the sequence of the new construct before proceeding to expression trials.
Protocol 2: SDS-PAGE and Western Blot for BADH Expression Analysis
-
Sample Preparation:
-
SDS-PAGE:
-
Load 10-15 µL of your prepared samples onto a polyacrylamide gel (a 12% gel is a good starting point for BADH, which is typically around 50-60 kDa).
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to your BADH protein or its fusion tag (e.g., anti-His antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein using a chemiluminescent substrate and image the blot.[21][23]
-
Protocol 3: Affinity Purification of His-tagged Recombinant BADH
-
Cell Lysis:
-
Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet insoluble debris. Collect the supernatant (soluble fraction).
-
-
Binding to Resin:
-
Washing:
-
Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[24]
-
-
Elution:
-
Elute the His-tagged BADH protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing your purified protein.
-
-
Buffer Exchange:
-
Pool the fractions containing pure BADH and perform buffer exchange (e.g., by dialysis or using a desalting column) into a suitable storage buffer without imidazole.
-
Protocol 4: Solubilization and Refolding of BADH from Inclusion Bodies
-
Isolate Inclusion Bodies: After cell lysis, collect the insoluble pellet. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and membrane fragments.[9]
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT) to fully unfold the protein.[3][12]
-
Refolding:
-
Slowly remove the denaturant to allow the protein to refold. This is often done by rapid dilution or dialysis into a refolding buffer.
-
The refolding buffer should be at a specific pH and may contain additives like L-arginine or glycerol (B35011) to suppress aggregation and assist in proper folding.[3]
-
-
Purification: Purify the refolded, soluble BADH using standard chromatography techniques as described in Protocol 3.
Visualizations
Caption: Troubleshooting workflow for low recombinant BADH protein yield.
Caption: Experimental workflow for recombinant BADH protein production.
Caption: MAPK signaling pathway leading to BADH expression under abiotic stress.[14][26][27]
References
- 1. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Solubility, Purification, and Inclusion Body Refolding of Active Human Mitochondrial Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. His-tag purification [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound dehydrogenase from Pseudomonas aeruginosa: cloning, over-expression in Escherichia coli, and regulation by choline and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Levels of major proteins of Escherichia coli during growth at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Production of the Escherichia coli betaine-aldehyde dehydrogenase, an enzyme required for the synthesis of the osmoprotectant glycine betaine, in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. langdalelab.com [langdalelab.com]
- 22. researchgate.net [researchgate.net]
- 23. Levels of major proteins of Escherichia coli during growth at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protenova.com [protenova.com]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Managing Betaine Aldehyde Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing betaine (B1666868) aldehyde toxicity in cell culture studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for assessing and mitigating cellular damage.
Frequently Asked Questions (FAQs)
Q1: What is betaine aldehyde and why is it toxic to cells in culture?
A1: this compound is a reactive aldehyde and a metabolic intermediate in the synthesis of glycine (B1666218) betaine from choline.[1] Its toxicity stems from the high reactivity of the aldehyde group, which can readily form adducts with essential biomolecules such as proteins, RNA, and DNA.[2][3] This adduction can lead to enzyme inactivation, impaired cellular homeostasis, DNA damage, and ultimately, cell death.[2] Accumulation of this compound, for instance in cells with deficient this compound dehydrogenase (BADH) activity, has been shown to be detrimental to cell growth.[4][5]
Q2: What is the primary cellular mechanism for detoxifying this compound?
A2: The primary mechanism for detoxifying this compound is its oxidation to the non-toxic osmolyte glycine betaine. This reaction is catalyzed by the enzyme this compound dehydrogenase (BADH), which is a member of the aldehyde dehydrogenase (ALDH) superfamily.[2][4][6] This enzymatic conversion is an irreversible step and is crucial for protecting cells from the toxic effects of this compound accumulation.[4][6]
Q3: What are the observable signs of this compound toxicity in my cell cultures?
A3: Observable signs of this compound toxicity can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased apoptosis: Evidence of programmed cell death, which can be confirmed using specific assays.
-
Increased oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[2][7]
Q4: How can I measure the activity of this compound dehydrogenase (BADH) in my cells?
A4: BADH activity can be measured spectrophotometrically by monitoring the formation of NADH or NADPH at 340 nm.[4] The assay mixture typically contains the cell lysate, a buffer, NAD(P)+ as a cofactor, and this compound as the substrate.[4] Commercially available aldehyde dehydrogenase activity assay kits can also be adapted for this purpose.[8][9][10]
Q5: Are there any strategies to protect my cells from this compound-induced toxicity?
A5: Yes, several strategies can be employed:
-
Enhance BADH activity: Overexpression of BADH can increase the cell's capacity to detoxify this compound.
-
Supplement with antioxidants: Since aldehyde toxicity is often associated with oxidative stress, supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.[7][11]
-
Modulate upstream pathways: If this compound is being generated from an exogenous precursor like choline, consider titrating the precursor concentration to a non-toxic level.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death after treatment with a compound suspected to generate this compound. | 1. High concentration of the precursor compound leading to excessive this compound formation. 2. Low endogenous BADH activity in the cell line. 3. Increased oxidative stress. | 1. Perform a dose-response curve to determine a sub-lethal concentration of the precursor. 2. Measure the basal BADH activity of your cell line. Consider using a cell line with higher known BADH activity or overexpressing BADH. 3. Measure markers of oxidative stress (e.g., ROS levels, lipid peroxidation). Co-treat with an antioxidant. |
| Inconsistent results in cell viability assays (e.g., MTT, WST-1). | 1. Interference of the aldehyde with the assay chemistry. Aldehydes can react with the tetrazolium salts. 2. Timing of the assay does not capture the peak toxic effect. | 1. Use an alternative viability assay that is not based on metabolic reduction, such as a trypan blue exclusion assay or a CyQUANT assay. 2. Perform a time-course experiment to identify the optimal endpoint for measuring cytotoxicity. |
| Difficulty in detecting a significant increase in BADH activity after a specific treatment. | 1. Insufficient substrate (this compound) concentration in the assay. 2. Suboptimal assay conditions (pH, temperature). 3. Presence of inhibitors in the cell lysate. | 1. Optimize the this compound concentration in your assay. Refer to published Km values.[4] 2. Ensure the assay buffer pH is optimal for BADH activity (typically around 8.0-8.5).[4] 3. Prepare fresh cell lysates and consider using a protein purification step to remove potential inhibitors. |
Experimental Protocols & Data
Table 1: Quantitative Parameters for this compound Dehydrogenase Kinetics
| Parameter | Value | Organism/Source | Reference |
| Apparent Km for this compound | 453 ± 52 µM | Pseudomonas aeruginosa | [4] |
| Apparent Km for NADP+ | 62 ± 7 µM | Pseudomonas aeruginosa | [4] |
| Apparent Km for NAD+ | 229 ± 5 µM | Pseudomonas aeruginosa | [4] |
| Apparent Vmax (with NADP+) | 121 ± 4 U/mg | Pseudomonas aeruginosa | [4] |
| Apparent Vmax (with NAD+) | 133 ± 4 U/mg | Pseudomonas aeruginosa | [4] |
| Optimal pH | 8.0 - 8.5 | Pseudomonas aeruginosa | [4] |
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
Cells cultured in a 96-well plate
-
This compound or precursor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or the precursor compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of this compound Dehydrogenase (BADH) Activity
This protocol describes a spectrophotometric assay to determine BADH activity in cell lysates.[4]
Materials:
-
Cultured cells
-
Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing protease inhibitors)
-
This compound solution (e.g., 10 mM stock in water)
-
NADP+ or NAD+ solution (e.g., 10 mM stock in water)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using the lysis buffer and mechanical disruption (e.g., sonication) on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell extract) and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Prepare the reaction mixture in a UV-transparent plate or cuvette. For a 200 µL final volume, add:
-
150 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
20 µL of cell extract (diluted to an appropriate concentration)
-
10 µL of 10 mM NADP+ (final concentration 0.5 mM)
-
-
Initiate the reaction by adding 20 µL of 10 mM this compound (final concentration 1 mM).
-
Immediately measure the increase in absorbance at 340 nm every minute for 10-20 minutes at 30°C.
-
Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
Express the BADH activity as units per milligram of protein (1 unit = 1 µmol of NADPH formed per minute).
Visualizations
Caption: Metabolic pathway and toxicity mechanisms of this compound.
Caption: Troubleshooting workflow for high cell death in experiments.
References
- 1. Glycine this compound - Wikipedia [en.wikipedia.org]
- 2. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Betaine protects against heat exposure-induced oxidative stress and apoptosis in bovine mammary epithelial cells via regulation of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Betaine attenuates oxidative stress and cognitive dysfunction in an amyloid β-induced rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Peak Separation of Betaine Aldehyde and Choline
Welcome to the technical support center for the HPLC analysis of betaine (B1666868) aldehyde and choline (B1196258). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of betaine aldehyde and choline challenging using standard reversed-phase HPLC?
This compound and choline are small, highly polar quaternary amine compounds.[1] On traditional reversed-phase columns (like C18), which have a nonpolar stationary phase, these polar analytes have limited interaction and are often poorly retained, leading to elution near the column's void volume and co-elution.[1]
Q2: What are the recommended alternative HPLC modes for separating this compound and choline?
Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are highly effective for retaining and separating polar compounds like this compound and choline.[1][2] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. Mixed-mode chromatography combines reversed-phase and ion-exchange or HILIC functionalities on a single column, offering unique selectivity for polar and ionizable compounds.[1][3]
Q3: My detector response for betaine is very low when using UV detection. How can I improve it?
Betaine has low molar absorptivity in the UV-visible region, making it difficult to detect with a standard UV detector.[4] To overcome this, you can:
-
Use a universal detector: Detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable for non-chromophoric compounds.
-
Employ Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique for detecting betaine and choline without the need for derivatization.
-
Derivatization: Betaine can be derivatized with a UV-absorbing agent, such as 2-bromoacetophenone, to enhance its detection by a UV detector.[4] Choline typically does not react with this agent, allowing for simultaneous analysis of both compounds.[4]
Q4: Are there any special considerations for sample preparation when analyzing this compound and choline?
Yes, the sample solvent can significantly impact peak shape, especially in HILIC. It is crucial to dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[5] Injecting a sample in a much stronger (more aqueous in HILIC) solvent can lead to peak distortion, including broadening and splitting.[6] For biological samples, protein precipitation is a common and effective sample preparation step.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Poor peak shape is a common issue that can compromise resolution and the accuracy of quantification. The following sections address specific peak shape problems.
Peak tailing, an asymmetry with a prolonged trailing edge, is often observed for basic compounds like choline.
-
Potential Cause: Secondary interactions between the positively charged choline and residual acidic silanol (B1196071) groups on silica-based columns.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these interactions.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 10-50 mM) can help mask the residual silanol groups and improve peak symmetry.[7]
-
Column Selection: Utilize a column with a deactivated silica (B1680970) surface or a non-silica-based column. HILIC columns with chemistries like diol or zwitterionic phases can also provide better peak shapes for basic compounds.[1]
-
Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), can block the active silanol sites. However, be aware that TEA is not MS-friendly.
-
Peak fronting, the inverse of tailing with a leading edge, can also occur.
-
Potential Cause:
-
Sample Overload: Injecting too much sample can saturate the column.
-
Sample Solvent Mismatch: The sample is dissolved in a solvent stronger than the mobile phase.
-
-
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
-
Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.
-
Broad peaks can lead to decreased resolution and sensitivity.
-
Potential Cause:
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.
-
Column Degradation: Loss of stationary phase or creation of voids in the column packing.
-
Slow Gradient: A gradient that is too shallow may not effectively focus the analytes.
-
-
Solutions:
-
Minimize Tubing: Use shorter, narrower internal diameter tubing.
-
Column Maintenance: Replace the column if it is old or has been subjected to harsh conditions. Using a guard column can help extend the analytical column's lifetime.
-
Optimize Gradient: Increase the gradient slope for sharper peaks.
-
Problem 2: Unstable Retention Times
Drifting retention times can make peak identification and quantification unreliable.
-
Potential Cause:
-
Insufficient Column Equilibration: This is particularly critical for HILIC, which requires a stable water layer on the stationary phase for reproducible retention.
-
Mobile Phase Instability: Evaporation of the organic solvent or changes in pH over time.
-
Temperature Fluctuations: Changes in column temperature affect retention.
-
-
Solutions:
-
Adequate Equilibration: Equilibrate the HILIC column with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.[6]
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent reservoirs tightly sealed.
-
Use a Column Oven: Maintain a constant and stable column temperature.[6]
-
Problem 3: Poor Resolution Between this compound and Choline
Inadequate separation between the two analytes of interest.
-
Potential Cause:
-
Suboptimal Mobile Phase Composition: Incorrect organic solvent percentage, buffer type, or pH.
-
Inappropriate Column Chemistry: The selected stationary phase does not provide sufficient selectivity.
-
-
Solutions:
-
Optimize Mobile Phase:
-
In HILIC: Adjust the percentage of acetonitrile. A lower percentage of the aqueous component will generally increase retention. Experiment with different buffer salts (e.g., ammonium (B1175870) formate (B1220265) vs. ammonium acetate) and pH values to alter selectivity.[1]
-
In Mixed-Mode: Modify the ionic strength of the mobile phase to fine-tune the ion-exchange interactions.
-
-
Change Column: Screen different HILIC stationary phases (e.g., bare silica, diol, amide, zwitterionic) or consider a mixed-mode column with a different chemistry.[1]
-
Experimental Protocols
Below are examples of detailed methodologies for the separation of choline and related compounds.
Table 1: HILIC Method for Choline and Betaine Separation
| Parameter | Method 1 | Method 2 |
| Column | Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm | Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 90% B | Gradient: 85% to 40% B over 3 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 2 µL | 5 µL |
| Detection | MS/MS | MS/MS |
| Reference | [1] |
Table 2: Ion-Pair Chromatography for Choline Analysis (Conceptual)
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 5 mM Heptanesulfonic Acid, pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm or ELSD/CAD/MS |
| Note | This is a representative method; optimization is required. |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. Simultaneous determination of betaine and choline using derivatization by HPLC with UV detection -Analytical Science and Technology [koreascience.kr]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.com [phenomenex.com]
Technical Support Center: Substrate Inhibition of Betaine Aldehyde Dehydrogenase (BADH)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing substrate inhibition of Betaine (B1666868) Aldehyde Dehydrogenase (BADH) by its substrate, betaine aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition of BADH by this compound?
A1: Substrate inhibition is a phenomenon where the rate of the enzymatic reaction catalyzed by BADH decreases at high concentrations of its substrate, this compound. Instead of the reaction rate reaching a maximum and plateauing with increasing substrate concentration (as described by Michaelis-Menten kinetics), the rate peaks and then declines. This is a common characteristic for about 20-25% of all known enzymes.
Q2: At what concentration does this compound start to inhibit BADH?
A2: The concentration of this compound that induces substrate inhibition varies depending on the source of the BADH enzyme. For instance, BADH from Amaranthus hypochondriacus leaves shows inhibition at this compound concentrations above 500 µM.[1] In contrast, the BetB enzyme from Staphylococcus aureus, a highly specific this compound dehydrogenase, exhibits substrate inhibition at concentrations as low as 0.15 mM.[2]
Q3: What is the kinetic mechanism behind this substrate inhibition?
A3: The mechanism of substrate inhibition can be complex and may differ between BADH orthologs. Proposed mechanisms include:
-
Formation of an abortive ternary complex : Studies on BADH from Amaranthus hypochondriacus suggest the formation of a non-productive complex consisting of the enzyme, NADH, and a molecule of this compound (Enzyme-NADH-betaine aldehyde).[1]
-
Non-productive binding : In Staphylococcus aureus BetB, substrate docking analyses indicate that this compound can bind to the active site in both productive and non-productive conformations. At high concentrations, the non-productive binding mode becomes more prevalent, leading to inhibition.[2]
-
Alternative reaction pathway : For the Amaranthus enzyme, a slower alternative reaction route may be initiated by the binding of this compound to the free enzyme.[1]
-
Thiohemiacetal formation with a non-catalytic cysteine : In Spinacia oleracea BADH, crystallographic evidence shows that at high concentrations and in the absence of NAD+, this compound can form a thiohemiacetal with a non-essential cysteine residue (Cys450), which blocks the productive binding of the substrate.[3][4]
Q4: How does the cofactor NAD+ influence substrate inhibition by this compound?
A4: The concentration of NAD+ can influence the degree of substrate inhibition. For BADH from Amaranthus hypochondriacus, this compound acts as a non-competitive inhibitor against NAD+.[1] The formation of the abortive Enzyme-NADH-betaine aldehyde complex is a key part of the inhibition mechanism, and this is favored by high concentrations of NADH.[3] Therefore, maintaining an optimal NAD+-to-NADH ratio is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during BADH activity assays that may be related to substrate inhibition.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reaction rate decreases at high this compound concentrations. | Substrate inhibition by this compound. | 1. Confirm the phenomenon : Perform a full substrate titration curve, ensuring you test a wide range of this compound concentrations, both below and significantly above the expected Km. This will help to clearly visualize the characteristic bell-shaped curve of substrate inhibition. 2. Determine kinetic parameters : Fit your data to a substrate inhibition model (e.g., the Haldane equation) to determine the Vmax, Km, and the inhibition constant (Ki). 3. Optimize substrate concentration : For routine assays, use a this compound concentration that gives the maximal reaction rate and is below the concentration where inhibition becomes significant. |
| Inconsistent or non-linear reaction progress curves. | 1. Substrate instability : this compound may be unstable in the assay buffer. 2. Product inhibition : Accumulation of the product, glycine (B1666218) betaine, or NADH may be inhibiting the enzyme. 3. Assay conditions are not optimal : pH, temperature, or buffer composition may be affecting enzyme stability or activity. | 1. Prepare fresh substrate solutions : Always prepare this compound solutions fresh for each experiment. 2. Measure initial rates : Ensure you are measuring the initial linear portion of the reaction progress curve to minimize the effects of product inhibition. 3. Optimize assay conditions : Verify that the pH and temperature are optimal for your specific BADH. Test different buffer systems if necessary, as high ionic strength can sometimes be inhibitory. |
| High background signal or apparent inhibition unrelated to this compound. | 1. Contaminants in the substrate : The this compound preparation may contain impurities that inhibit the enzyme. 2. Interference with the detection method : If using a coupled assay, high concentrations of this compound might inhibit the coupling enzyme. | 1. Check substrate purity : If possible, verify the purity of your this compound. Consider purchasing from a different supplier or purifying the substrate. 2. Run controls for coupled assays : If a coupled enzyme system is used, test the effect of high concentrations of this compound on the coupling enzyme(s) in the absence of BADH. |
Quantitative Data Summary
The following tables summarize key kinetic parameters related to the substrate inhibition of BADH by this compound from various sources.
Table 1: this compound Concentrations Leading to Substrate Inhibition
| Enzyme Source | This compound Concentration for Onset of Inhibition | Reference |
| Amaranthus hypochondriacus | > 500 µM | [1] |
| Staphylococcus aureus (BetB) | > 0.15 mM | [2] |
| Pseudomonas aeruginosa | Apparent Ki of 4.6 ± 1.4 mM | [5] |
Experimental Protocols
Key Experiment: Determining Substrate Inhibition Kinetics of BADH
This protocol describes a spectrophotometric assay to measure BADH activity and determine the kinetic parameters for substrate inhibition by this compound. The assay monitors the production of NADH by measuring the increase in absorbance at 340 nm.
Materials:
-
Purified BADH enzyme
-
This compound solution (prepare fresh)
-
NAD+ solution
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well UV-transparent plate
-
Temperature-controlled cuvette holder or plate reader
Methodology:
-
Preparation of Reagents :
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a series of this compound dilutions in assay buffer, covering a wide concentration range (e.g., from 0.1 x expected Km to 100 x expected Km).
-
Dilute the purified BADH enzyme in assay buffer to a concentration that will produce a linear rate of absorbance change for at least 5 minutes.
-
-
Assay Setup :
-
In a cuvette or well of a 96-well plate, combine the assay buffer, NAD+ solution (at a fixed, saturating concentration), and the this compound solution for a specific concentration point. The final volume should be consistent for all reactions (e.g., 1 mL).
-
Prepare a blank for each this compound concentration containing all components except the enzyme.
-
-
Enzyme Reaction and Data Acquisition :
-
Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the diluted BADH enzyme to the reaction mixture. Mix quickly but gently.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Data Analysis :
-
Calculate the initial reaction velocity (v₀) for each this compound concentration from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production.
-
Plot the initial velocity (v₀) against the this compound concentration ([S]).
-
If substrate inhibition is present, the plot will show an initial rise followed by a decrease at higher substrate concentrations.
-
Fit the data to the substrate inhibition equation (e.g., Y = VmaxX / (Km + X(1 + X/Ki))) using non-linear regression analysis software to determine the kinetic parameters Vmax, Km, and Ki.
-
Visualizations
Caption: Kinetic model of substrate inhibition in BADH.
References
long-term storage and stabilization of betaine aldehyde solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and stabilization of betaine (B1666868) aldehyde solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for betaine aldehyde solid and its solutions?
A1: For long-term storage, solid this compound chloride should be stored at -20°C, where it is stable for at least four years.[1] Once in solution, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The main degradation pathway for this compound is oxidation to its corresponding carboxylic acid, betaine (N,N,N-trimethylglycine).[1] Aldehydes are also susceptible to polymerization, especially in aqueous solutions, which can lead to a loss of reactivity and the appearance of insoluble matter.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: this compound chloride has good solubility in aqueous buffers such as PBS (pH 7.2) at concentrations up to 5 mg/mL.[1] For organic stock solutions, Dimethyl Sulfoxide (DMSO) can be used at concentrations up to 1 mg/mL.[1] The choice of solvent may impact long-term stability, and it is advisable to prepare fresh solutions or conduct a stability study for solutions stored for extended periods.
Q4: How can I prevent the degradation of my this compound solution?
A4: To enhance stability, it is recommended to:
-
Store solutions at low temperatures (-20°C or -80°C).
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Minimize exposure to air by purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Use buffers to maintain a stable pH, as significant shifts in pH can accelerate degradation.
-
Consider the use of antioxidants, although their compatibility and effectiveness should be experimentally verified.
Q5: Is this compound toxic to cells in culture?
A5: Yes, the accumulation of this compound can be toxic to cells. This is particularly relevant in studies involving cell lines that may not efficiently metabolize it to betaine. It is crucial to determine the cytotoxic concentration range for your specific cell line and experimental conditions.
Data Presentation: Stability of this compound Solutions
The stability of this compound in solution is influenced by temperature, pH, and the solvent used. Below are illustrative data from a hypothetical long-term stability study of a 1 mg/mL this compound solution in a phosphate-buffered saline (PBS, pH 7.2).
Table 1: Illustrative Long-Term Stability of this compound (1 mg/mL in PBS, pH 7.2)
| Storage Temperature | % of Initial Concentration Remaining | |||
| 1 Month | 3 Months | 6 Months | 12 Months | |
| -80°C | >99% | >99% | >98% | >97% |
| -20°C | >98% | >95% | >92% | >88% |
| 4°C | ~94% | ~85% | ~75% | ~60% |
| 25°C (Room Temp) | ~80% | ~60% | <40% | <20% |
Note: This data is for illustrative purposes only. It is strongly recommended that researchers perform their own stability studies for their specific solution composition and storage conditions.
Experimental Protocols
Protocol 1: Conducting a Long-Term Stability Study
This protocol outlines the steps to assess the stability of a this compound solution under various storage conditions.
1. Materials:
- This compound chloride (solid)
- Selected solvents/buffers (e.g., PBS pH 7.2, DMSO)
- Amber glass vials with airtight caps
- Calibrated analytical balance and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
- Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
2. Procedure:
- Prepare a stock solution of this compound at the desired concentration in the chosen solvent.
- Aliquot the solution into multiple amber vials, ensuring each vial is filled to minimize headspace.
- If desired, purge the vials with an inert gas before sealing.
- Designate time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 12 months).
- Place the vials for each time point in the different temperature-controlled units.
- At each designated time point, remove one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Analyze the concentration of this compound using a validated stability-indicating HPLC method (see Protocol 2).
- Calculate the percentage of the initial concentration remaining at each time point.
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a general method for the quantitative analysis of this compound. This method should be fully validated for your specific application.
1. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar compounds like this compound. An example is a silica-based column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
- Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., 30 mM ammonium (B1175870) acetate) in a ratio of approximately 80:20 (v/v) is a good starting point.[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 30°C.
- Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 200-210 nm) can be used.
- Injection Volume: 10-20 µL.
2. Sample and Standard Preparation:
- Standard Stock Solution: Accurately weigh and dissolve this compound chloride in the mobile phase or a compatible solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the stability samples.
- Sample Preparation: Dilute the stability study samples with the mobile phase to fall within the calibration curve range.
3. Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the calibration standards, followed by the stability samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the stability samples using the calibration curve.
Visualizations
References
Technical Support Center: Measurement of Betaine Aldehyde in Biological Samples
Welcome to the technical support center for the analysis of betaine (B1666868) aldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the measurement of betaine aldehyde in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound in biological samples?
A1: The primary methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection, and enzymatic assays.[1]
-
HPLC-based methods (HPLC-UV, LC-MS/MS): These methods offer high specificity and sensitivity. They often require a derivatization step to improve the chromatographic properties and detectability of the aldehyde.[2][3] LC-MS/MS is generally the most sensitive and specific method.[3]
-
Enzymatic Assays: These assays typically measure the activity of this compound Dehydrogenase (BADH) by monitoring the production of NADH or NADPH at 340 nm.[4] They can be adapted for quantifying the substrate, this compound.
Q2: Why is sample handling so critical for accurate this compound measurement?
A2: this compound is a reactive metabolite that can be easily oxidized or degraded. Improper sample collection, processing, or storage can lead to significant measurement errors. Key considerations include:
-
Enzymatic Activity: Endogenous enzymes like this compound Dehydrogenase (BADH) can rapidly convert this compound to betaine.[5][6] Samples should be processed quickly and at low temperatures to minimize enzymatic degradation.
-
Analyte Stability: Like many metabolites, this compound concentrations can change depending on storage time and temperature. For optimal stability, it is recommended to immediately process samples and store them at -80°C.[7][8]
Q3: What is "matrix effect" in LC-MS/MS analysis and how can I mitigate it?
A3: The matrix effect is the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting compounds from the biological sample (e.g., salts, lipids, phospholipids).[9] This can significantly impact the accuracy and reproducibility of your results.
Mitigation Strategies:
-
Effective Sample Cleanup: Use protein precipitation followed by solid-phase extraction (SPE) to remove interfering components.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from matrix components.
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Guide 1: Sample Preparation and Extraction Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Low or no recovery of this compound. | Inefficient extraction: this compound is polar; the chosen extraction solvent may be inappropriate. | For tissue samples, homogenize in a polar solvent like methanol (B129727) or a methanol/water mixture. Consider accelerated solvent extraction (ASE) for robust extraction. For plasma/serum, perform protein precipitation with cold acetonitrile (B52724). |
| Analyte degradation during extraction: Enzymatic activity may still be present, or the sample may have been at room temperature for too long. | Keep samples on ice at all times during processing. Add enzyme inhibitors to the homogenization buffer if enzymatic degradation is suspected. Process samples as quickly as possible.[10] | |
| High variability between replicate samples. | Inconsistent sample homogenization: Incomplete homogenization of tissue samples leads to non-uniform distribution of the analyte. | Ensure tissue is thoroughly homogenized using a suitable mechanical disruptor. Visually inspect for any remaining particulate matter before proceeding. |
| Precipitation issues: Incomplete protein precipitation in plasma or serum samples. | Ensure the correct ratio of cold solvent (e.g., 3:1 acetonitrile to plasma) is used. Vortex thoroughly and ensure adequate incubation time at a low temperature before centrifugation.[1] |
Guide 2: HPLC and LC-MS/MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Poor peak shape or peak splitting. | Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for the polar, charged nature of this compound. | Use a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar analytes. Optimize the mobile phase, often a mix of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate). |
| Sample solvent mismatch: The solvent used to reconstitute the sample extract is too different from the mobile phase. | Whenever possible, dissolve the final extract in the initial mobile phase. | |
| Shifting retention times. | Inconsistent mobile phase composition: Issues with the HPLC pump or improper solvent mixing. | Prime and purge the pump. If mixing solvents online, try pre-mixing the mobile phase manually to diagnose the issue. |
| Column degradation: The column chemistry has been compromised, for example, by pH outside the recommended range. | Ensure the mobile phase pH is within the column's specified limits. Use a guard column to protect the analytical column. | |
| Signal suppression or enhancement (LC-MS/MS). | Matrix effects: Co-eluting endogenous compounds are interfering with ionization. | Improve sample cleanup using solid-phase extraction (SPE). Adjust the chromatographic gradient to better separate the analyte from the interfering peaks. The use of a stable isotope-labeled internal standard for this compound is highly recommended for the most accurate quantification.[9] |
Guide 3: Enzymatic Assay Issues
| Problem | Potential Cause | Troubleshooting Solution |
| No or very low enzyme activity detected. | Incorrect buffer pH or temperature: BADH activity is pH-dependent, with an optimum typically around pH 8.0-8.5.[4] | Ensure the assay buffer is at the correct pH and the reaction is run at the specified temperature (e.g., 25-30°C).[4] |
| Degraded reagents: The enzyme (BADH), cofactor (NAD+), or substrate (this compound) may have degraded due to improper storage. | Prepare fresh reagents. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles.[11] | |
| High background signal (high absorbance in blank). | Contaminated reagents: Reagents may be contaminated with NADH or other substances that absorb at 340 nm. | Use high-purity reagents and water. Run a "no substrate" and "no enzyme" control to pinpoint the source of the background. |
| Non-linear reaction rate. | Substrate Inhibition: Some BADH enzymes are inhibited by high concentrations of this compound (e.g., >0.15 mM).[12] | Perform a substrate titration curve to determine the optimal this compound concentration and identify the onset of substrate inhibition. |
| Insufficient cofactor (NAD+): The reaction rate may become limited by the availability of NAD+. | Ensure NAD+ is present in excess. Check the literature for optimal cofactor concentrations for your specific enzyme source. | |
| Inconsistent results. | Interfering substances in the sample: The biological sample may contain inhibitors of BADH or other dehydrogenases that consume NAD+. | Deproteinize samples before the assay. Be aware of potential interferents like EDTA (>0.5 mM) or high concentrations of other aldehydes.[13] Lactate (B86563) and lactate dehydrogenase have been shown to interfere with other NAD+-dependent assays and represent a potential source of interference.[14] |
Data Presentation
Table 1: Comparison of Analytical Method Performance for Aldehyde Quantification
This table provides representative performance metrics for common analytical techniques used for aldehyde analysis. Actual values for this compound may vary based on the specific matrix, instrumentation, and protocol.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | Enzymatic Assay (Colorimetric) |
| Specificity | Moderate to High | Very High | Moderate (potential for cross-reactivity) |
| Linearity (r²) | > 0.99[2] | > 0.999[15] | > 0.99 |
| Accuracy (% Recovery) | 95 - 105%[2] | 98 - 102%[15] | 90 - 110% |
| Precision (% RSD) | < 10%[2] | < 5%[15] | < 15% |
| Limit of Detection (LOD) | ~1 µmol/L[2] | Low nmol/L to pmol/L | ~0.01 U/L (for enzyme activity)[16] |
| Limit of Quantification (LOQ) | ~5 µmol/L[2] | nmol/L range | Varies with assay setup |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard: Spike 100 µL of the sample with a stable isotope-labeled internal standard for this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Incubation: Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 10 mM ammonium acetate). Vortex to mix.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Enzymatic Assay for this compound Dehydrogenase (BADH) Activity
This protocol measures the activity of the BADH enzyme, which can be adapted to quantify this compound if the enzyme is in excess and the substrate is limiting.
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM potassium phosphate (B84403) buffer, pH 8.0. Warm to the assay temperature (e.g., 30°C).[4]
-
NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer.
-
This compound Solution: Prepare a stock solution of this compound in the assay buffer.
-
-
Reaction Mixture: In a 96-well plate or cuvette, prepare the reaction mixture. For a 200 µL final volume:
-
160 µL Assay Buffer
-
20 µL NAD+ solution (for a final concentration of ~0.5-1 mM)
-
10 µL sample (tissue homogenate supernatant or cell lysate)
-
-
Initiate Reaction: Add 10 µL of this compound solution (for a final concentration of ~1 mM, but should be optimized to avoid substrate inhibition).[4]
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time using a plate reader or spectrophotometer. Record readings every 1-2 minutes for 10-20 minutes.
-
Calculation: Determine the rate of NADH production (Vmax) from the linear portion of the absorbance vs. time curve. The activity is calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Visualizations
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. rr-americas.woah.org [rr-americas.woah.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Structure-Based Mutational Studies of Substrate Inhibition of this compound Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. file.elabscience.com [file.elabscience.com]
strategies to increase the solubility of recombinant BADH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of recombinant Betaine Aldehyde Dehydrogenase (BADH).
Troubleshooting Guide: Improving Recombinant BADH Solubility
Low solubility of recombinant BADH is a common issue, often leading to the formation of inactive inclusion bodies. This guide provides a systematic approach to troubleshoot and enhance the solubility of your expressed protein.
Issue 1: Recombinant BADH is expressed but found in the insoluble fraction (Inclusion Bodies).
Root Causes and Solutions:
High expression levels driven by strong promoters can overwhelm the cellular folding machinery, leading to protein aggregation.[1][2] Additionally, the expression of a non-native protein can sometimes be toxic to the host cell, resulting in the formation of inclusion bodies.[1]
-
Strategy 1: Optimize Expression Conditions.
-
Lower Induction Temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, allowing more time for proper folding.[1][3][4]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression, which may improve solubility.[3][5]
-
Change Host Strain: Some E. coli strains are better suited for expressing certain proteins. Consider strains designed to handle toxic proteins or those that have lower basal expression levels.[1][3]
-
Optimize Culture Media: The composition of the growth media can impact protein solubility.[6] Experimenting with different media formulations may be beneficial. One study reported that the presence of the dipeptide glycylglycine (B550881) in the medium significantly enhanced the solubility of expressed proteins.[7]
-
-
Strategy 2: Utilize Fusion Tags.
-
Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N- or C-terminus of BADH can significantly improve its solubility.[1][8][9][10] While the His-tag is widely used for purification, it does not inherently enhance solubility but can be combined with other solubility tags.[10]
-
Small Peptide Tags: Smaller tags have also been developed to enhance solubility with minimal impact on the final protein product.[11]
-
-
Strategy 3: Co-express with Molecular Chaperones.
-
Chaperone Systems: Co-expressing molecular chaperones, such as DnaK/DnaJ/GrpE or GroEL/GroES, can assist in the proper folding of newly synthesized BADH, preventing aggregation.[12][13][14][15] The choice of chaperone system may need to be empirically determined for optimal results.[13] One study showed that co-expression of the GroEL-GroES complex increased the yield of active BADH.[12]
-
-
Strategy 4: Refolding from Inclusion Bodies.
-
Denaturation and Refolding: If the above strategies are unsuccessful, BADH can be purified from inclusion bodies under denaturing conditions and subsequently refolded into its active conformation.[16][17] This typically involves solubilizing the inclusion bodies with strong denaturants like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea, followed by removal of the denaturant to allow the protein to refold.[3][18][19] A two-step denaturing and refolding method has also been shown to be highly efficient for producing soluble proteins from inclusion bodies.[20]
-
Experimental Workflow for Troubleshooting BADH Insolubility
Caption: Troubleshooting workflow for increasing recombinant BADH solubility.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I induce the expression of recombinant BADH to improve solubility?
A1: It is generally recommended to lower the induction temperature to a range of 15-25°C.[1][4] Lower temperatures slow down the rate of protein synthesis, which can facilitate proper folding and reduce the formation of inclusion bodies.[3] The optimal temperature may need to be determined empirically for your specific construct and expression system.
Q2: Which fusion tag is best for increasing the solubility of BADH?
A2: Large, highly soluble proteins like Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST) are commonly used and have been shown to be effective in enhancing the solubility of their fusion partners.[1][10] The choice of tag can be protein-specific, so it may be beneficial to screen a few different solubility tags. Combining a solubility tag with an affinity tag (like a His-tag) can facilitate both soluble expression and subsequent purification.[8][10]
Q3: Can co-expression of chaperones guarantee soluble BADH?
A3: Co-expression of chaperones can significantly improve the yield of soluble and active BADH by assisting in the folding process.[12][13] However, it is not a guaranteed solution for all proteins. The effectiveness can depend on the specific chaperone system used and the properties of the target protein.[13] It is often used in conjunction with other optimization strategies, such as lowering the expression temperature.[15]
Q4: What are the key steps in refolding BADH from inclusion bodies?
A4: The general workflow for refolding BADH from inclusion bodies involves:
-
Isolation of Inclusion Bodies: After cell lysis, inclusion bodies are separated from the soluble fraction by centrifugation.[18]
-
Solubilization: The isolated inclusion bodies are solubilized using a strong denaturant, such as 6 M GdnHCl or 8 M urea.[3][18]
-
Refolding: The denaturant is removed, typically by dialysis or rapid dilution into a refolding buffer, which allows the protein to refold into its native conformation.[17][21] The composition of the refolding buffer is critical and may require optimization.
Logical Relationship of Solubility Strategies
Caption: Interplay of strategies for achieving soluble recombinant BADH.
Data Summary
Table 1: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Action | Purification Method |
| His-tag | ~0.8 | Facilitates purification.[10] | Immobilized Metal Affinity Chromatography (IMAC) |
| GST | ~26 | Increases solubility and allows for affinity purification.[9] | Glutathione Agarose |
| MBP | ~42 | Significantly enhances the solubility of fused proteins.[1][10] | Amylose Resin |
| SUMO | ~11 | Enhances solubility and can sometimes aid in proper folding.[22] | His-tag based IMAC (if His-tagged) |
| NusA | ~55 | Large, highly soluble protein that can improve the solubility of its fusion partner.[9] | Various (often combined with another tag) |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize Solubility
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3)) with the BADH expression plasmid.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 50 mL of fresh medium with the overnight culture to an OD600 of ~0.1. Grow at 37°C to an OD600 of 0.4-0.6.
-
Split and Induce: Split the culture into smaller, equal volumes. Induce protein expression under a matrix of conditions:
-
Temperature: 18°C, 25°C, 37°C.
-
IPTG Concentration: 0.1 mM, 0.5 mM, 1.0 mM.
-
-
Harvest: Harvest the cells by centrifugation after a set induction period (e.g., 4 hours for 37°C, overnight for lower temperatures).
-
Lysis and Analysis: Resuspend the cell pellets in lysis buffer. Lyse the cells by sonication. Separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the condition that yields the most soluble BADH.
Protocol 2: On-Column Refolding of His-tagged BADH from Inclusion Bodies
-
Isolate Inclusion Bodies: After cell lysis, pellet the inclusion bodies by centrifugation at 10,000 x g for 10 minutes at 4°C. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.[18]
-
Solubilize: Resuspend the washed inclusion body pellet in a binding buffer containing 6 M GdnHCl or 8 M urea.[18]
-
Clarify: Centrifuge at high speed to pellet any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.[18]
-
Bind to Column: Load the solubilized, denatured protein onto an IMAC column (e.g., Ni-NTA) equilibrated with the same denaturing binding buffer.
-
On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (without denaturant) by flowing a linear gradient from 100% denaturing buffer to 100% refolding buffer over several column volumes. This allows the protein to refold while bound to the resin, which can minimize aggregation.
-
Elution: Elute the refolded BADH from the column using a refolding buffer containing imidazole.
-
Analysis: Analyze the eluted fractions for purity (SDS-PAGE) and activity using a suitable enzyme assay.
References
- 1. neb.com [neb.com]
- 2. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 3. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for enhancing solubility of the expressed recombinant proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Signal Peptide and Chaperone Co-Expression on Heterologous Protein Production in Escherichia coli | MDPI [mdpi.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. youtube.com [youtube.com]
- 15. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 19. Enhancement of Solubility, Purification, and Inclusion Body Refolding of Active Human Mitochondrial Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. biotechrep.ir [biotechrep.ir]
- 22. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the impact of proteases during BADH purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the impact of proteases during the purification of Betaine Aldehyde Dehydrogenase (BADH).
Frequently Asked Questions (FAQs)
Q1: What are proteases and why are they a problem during BADH purification?
A1: Proteases are enzymes that break down proteins into smaller peptides or single amino acids.[1] During the purification of BADH from its natural source (e.g., plant tissues), the disruption of cells releases these proteases from their cellular compartments.[1] If not properly managed, these proteases can degrade the target BADH protein, leading to lower yields, reduced activity, and the presence of unwanted fragments in the final purified sample.[2][3]
Q2: What are the common signs of protease-mediated degradation of my BADH sample?
A2: Common indicators of proteolytic degradation include:
-
Low final yield: A significant loss of your target protein throughout the purification steps.[3][4]
-
Appearance of multiple lower molecular weight bands on SDS-PAGE: These bands represent fragments of your degraded BADH protein.[2]
-
Smearing on SDS-PAGE gels: This can indicate random degradation of your protein.
-
Loss of enzymatic activity: Degraded protein may no longer be functional.[2]
Q3: What is a protease inhibitor cocktail and why is it recommended for BADH purification from plant sources?
A3: A protease inhibitor cocktail is a mixture of several different compounds that inhibit the activity of various classes of proteases.[5] Plant cells contain a diverse range of proteases, including serine, cysteine, metallo-, and aspartic proteases.[6] A single protease inhibitor is often insufficient to block all of these.[5] Therefore, a broad-spectrum cocktail is recommended to provide comprehensive protection for your BADH protein during extraction and purification.[5]
Q4: Can I make my own protease inhibitor cocktail?
A4: Yes, it is possible to prepare a custom protease inhibitor cocktail. This can be a cost-effective approach, especially for large-scale purifications.[5] However, it requires careful consideration of the types of proteases present in your sample and the specific inhibitors that target them. Commercial cocktails offer a convenient and reliable alternative with optimized concentrations of a broad range of inhibitors.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your BADH purification experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified BADH | Proteolytic degradation: Your BADH is being broken down by endogenous proteases.[3] | Incorporate a broad-spectrum protease inhibitor cocktail specifically designed for plant extracts into your lysis buffer.[5] Work quickly and at low temperatures (4°C) to minimize protease activity.[5] Optimize the pH of your buffers , as BADH from Pseudomonas aeruginosa has an optimal pH of 8.0-8.5 and is stable in the pH range of 6.0-9.5.[7] |
| Inefficient cell lysis: Not all of the BADH is being released from the cells.[3] | Ensure your lysis method is effective for the specific plant tissue you are using. This may involve optimizing mechanical disruption methods or enzymatic digestion. | |
| Protein precipitation: Your BADH may be aggregating and precipitating out of solution. | Check the solubility of your protein at different buffer concentrations and consider adding stabilizing agents like glycerol (B35011). | |
| Multiple bands on SDS-PAGE after purification | Partial protein degradation: Proteases are cleaving your BADH into smaller fragments.[2] | Add a fresh aliquot of protease inhibitor cocktail before each chromatography step, as some inhibitors may be removed during the purification process. Analyze samples from each purification step by SDS-PAGE to identify where the degradation is occurring. |
| Contaminating proteins: Other proteins are co-eluting with your BADH. | Optimize your chromatography protocol. This may involve adjusting the salt gradient in ion-exchange chromatography or the imidazole (B134444) concentration in affinity chromatography for His-tagged proteins. | |
| Loss of BADH activity | Proteolytic cleavage: Even minor cleavage can sometimes inactivate an enzyme.[2] | Use a comprehensive protease inhibitor cocktail from the very beginning of your purification. |
| Unstable protein: The purified BADH may be inherently unstable under your storage conditions. | Store your purified BADH in small aliquots at -80°C. Consider adding stabilizing agents such as glycerol to the storage buffer. |
Experimental Protocols
General Workflow for BADH Purification from Plant Tissue with Protease Inhibition
This workflow provides a general overview of the steps involved in purifying BADH while minimizing protease activity.
Caption: General workflow for BADH purification.
Preparation of Lysis Buffer with Protease Inhibitors
For the purification of BADH from a plant source like spinach, a suitable lysis buffer is crucial.
Components:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1 mM EDTA (Note: Omit if performing metal affinity chromatography for His-tagged proteins)
-
10% (v/v) Glycerol
-
1X Plant Protease Inhibitor Cocktail (add fresh just before use)
Procedure:
-
Prepare the buffer with all components except the protease inhibitor cocktail.
-
Chill the buffer to 4°C.
-
Immediately before use, add the appropriate volume of the concentrated protease inhibitor cocktail to achieve a 1X final concentration.
Assessing Protease Contamination
A simple method to check for residual protease activity in your purified sample is to incubate an aliquot at room temperature and analyze it by SDS-PAGE at different time points (e.g., 0, 1, 4, and 24 hours). If protease contamination is present, you will observe a decrease in the intensity of the full-length BADH band and an increase in lower molecular weight degradation products over time.
Quantitative Data Summary
The following table summarizes the typical components of a commercially available plant protease inhibitor cocktail and the classes of proteases they target.
| Inhibitor | Target Protease Class |
| AEBSF | Serine Proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| 1,10-Phenanthroline | Metalloproteases |
This table is a composite based on information from various commercial suppliers.
Visualizing the Logic of Troubleshooting
The following diagram illustrates a logical approach to troubleshooting common problems encountered during BADH purification.
Caption: Troubleshooting flowchart for BADH purification.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buffer System Selection for BADH Kinetic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate buffer system for kinetic studies of Betaine (B1666868) Aldehyde Dehydrogenase (BADH).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during BADH kinetic experiments and provides solutions related to buffer selection and optimization.
| Problem | Possible Cause(s) Related to Buffer | Troubleshooting Steps & Solutions |
| Low or no enzyme activity | Suboptimal pH: The buffer pH may be outside the optimal range for BADH activity. Most BADH enzymes exhibit optimal activity in a slightly alkaline environment.[1][2] | 1. Verify Buffer pH: Calibrate your pH meter and measure the pH of your buffer at the experimental temperature. The pH of some buffers, like Tris, is temperature-sensitive.[3] 2. Test a pH Range: Prepare a series of buffers with varying pH values (e.g., from 7.0 to 9.0) to determine the optimal pH for your specific BADH enzyme. A common starting point is a potassium phosphate (B84403) buffer at pH 8.0.[1] |
| Buffer Interference: Components of the buffer system may be inhibiting the enzyme. For example, phosphate buffers can sometimes inhibit kinases, and Tris can chelate metal ions, which might be relevant depending on the specific BADH isozyme and its cofactors.[3] | 1. Switch Buffer System: If you suspect buffer interference, try a different buffer with a similar pKa. Good's buffers, such as HEPES, are often a good alternative as they are designed to have minimal interaction with biological systems.[4] 2. Consult Literature: Review published kinetic studies for your specific or a closely related BADH to see which buffer systems have been used successfully. | |
| High background noise or assay instability | Buffer Reactivity: The buffer may be reacting with one of the assay components, such as the substrate or the coenzyme (NAD⁺/NADP⁺). | 1. Run Blank Reactions: Perform control experiments without the enzyme to check for any non-enzymatic reactions. 2. Choose an Inert Buffer: Consider using a buffer known for its low reactivity, such as HEPES. |
| Poor reproducibility of kinetic data | Inadequate Buffering Capacity: The buffer may not be effectively maintaining a constant pH throughout the reaction, especially if the reaction produces or consumes protons. | 1. Check pKa: Ensure the buffer's pKa is close to the desired experimental pH. A buffer is most effective within ±1 pH unit of its pKa.[5] 2. Increase Buffer Concentration: A higher buffer concentration can provide greater buffering capacity. However, be mindful of potential ionic strength effects. |
| Ionic Strength Effects: The ionic strength of the buffer can influence enzyme conformation and activity.[3] Inconsistent preparation of the buffer can lead to variations in ionic strength. | 1. Standardize Buffer Preparation: Use a consistent protocol for buffer preparation, ensuring accurate measurements of all components. 2. Maintain Constant Ionic Strength: If you are comparing different buffer concentrations or types, consider adjusting the ionic strength with a neutral salt (e.g., NaCl or KCl) to keep it constant across all experiments. | |
| Substrate inhibition observed at lower than expected concentrations | Buffer-Substrate Interaction: The buffer might be interacting with the substrate, betaine aldehyde, potentially altering its effective concentration or promoting the formation of an inhibitory species. | 1. Test Different Buffers: Evaluate the kinetic parameters in a different buffer system to see if the substrate inhibition profile changes. 2. Vary Buffer Concentration: Investigate the effect of buffer concentration on the substrate inhibition constant (Ki). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for BADH kinetic studies?
A1: The optimal pH for BADH activity is typically in the range of 8.0 to 8.5.[1][2] However, this can vary depending on the source of the enzyme. It is always recommended to experimentally determine the optimal pH for your specific BADH.
Q2: Which buffer systems are commonly used for BADH assays?
A2: Several buffer systems have been successfully used for BADH kinetic studies, including:
-
Potassium Phosphate: Often used at a pH of around 8.0.[1]
-
Potassium Pyrophosphate: Can be used for pH ranges from 8.0 to 9.5.[1]
-
HEPES: A common choice for many enzyme assays due to its minimal interaction with biological components and a pKa suitable for the optimal pH of BADH.[4][6]
-
Tris-HCl: Another widely used buffer in molecular biology with a buffering range suitable for BADH assays.[6][7]
Q3: How does temperature affect buffer selection?
A3: The pKa of some buffers, notably Tris, is significantly affected by temperature.[3] It is crucial to adjust the pH of your buffer at the temperature you will be conducting your kinetic assays. Buffers like HEPES and phosphate have a lower temperature dependence.[3][8]
Q4: Can the buffer choice influence the kinetic parameters (Km and Vmax) of BADH?
A4: Yes, the buffer composition, pH, and ionic strength can all influence the kinetic parameters of an enzyme.[3][9] Therefore, it is important to maintain a consistent and well-defined buffer system throughout your experiments to ensure the reliability and comparability of your results.
Q5: Are there any known inhibitors of BADH that I should be aware of when preparing my assay?
A5: Besides potential inhibition from buffer components, BADH can be subject to substrate inhibition by high concentrations of this compound.[1][10] The coenzyme product, NADH, can also act as an inhibitor.[11] It is important to be aware of these potential inhibitory effects when designing your experiments and analyzing your kinetic data.
Data Presentation
Table 1: Common Biological Buffers for Enzyme Kinetics
| Buffer | pKa at 25°C | Effective pH Range | Temperature Dependence (dpKa/°C) | Notes |
| Phosphate (KH₂PO₄/K₂HPO₄) | 7.21 | 6.2 - 8.2 | -0.0028 | Widely used, but can inhibit some enzymes and precipitate with divalent cations.[3][8] |
| Tris | 8.06 | 7.1 - 9.1 | -0.028 | High temperature dependence; can interact with some electrodes and chelate metal ions.[3] |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Good's buffer, low metal ion binding, and minimal interference in many biological reactions.[3][6] |
| Potassium Pyrophosphate | 8.79 | 8.0 - 9.5 | -0.015 | Useful for maintaining a more alkaline pH. |
| Bicine | 8.26 | 7.6 - 9.0 | -0.018 | Can form complexes with copper ions.[5] |
| Tricine | 8.05 | 7.4 - 8.8 | -0.021 | Can also bind divalent metal ions, particularly Cu²⁺.[5] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for BADH Activity
-
Buffer Preparation: Prepare a series of 100 mM buffers with different pH values (e.g., Potassium Phosphate for pH 6.0-8.0 and Potassium Pyrophosphate for pH 8.0-9.5) at the desired experimental temperature.[1]
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, a saturating concentration of the substrate (this compound), and the coenzyme (NAD⁺ or NADP⁺).
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified BADH enzyme.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.[1]
-
Initial Rate Calculation: Determine the initial velocity (rate) of the reaction from the linear portion of the absorbance versus time plot.
-
Data Analysis: Plot the initial reaction rates against the corresponding pH values to determine the optimal pH for enzyme activity.
Mandatory Visualization
Caption: Figure 1. Decision-making workflow for selecting a BADH buffer system.
Caption: Figure 2. General experimental workflow for a BADH kinetic assay.
References
- 1. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Mutational Studies of Substrate Inhibition of this compound Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. msesupplies.com [msesupplies.com]
- 5. Buffers - ITW Reagents [itwreagents.com]
- 6. dalochem.com [dalochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional analysis of this compound dehydrogenase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate inhibition by this compound of this compound dehydrogenase from leaves of Amaranthus hypochondriacus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
addressing matrix effects in mass spectrometry analysis of betaine aldehyde
Welcome to the technical support center for the mass spectrometry analysis of betaine (B1666868) aldehyde. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2] The "matrix" itself refers to all components within a sample other than the specific analyte of interest, such as proteins, salts, lipids, and phospholipids (B1166683).[2][3][4]
Q2: Why might betaine aldehyde be susceptible to matrix effects?
A: this compound is a small, polar quaternary ammonium (B1175870) compound.[5][6][7] Molecules with these characteristics can be challenging to retain and separate from other polar endogenous compounds in complex biological samples using standard reversed-phase liquid chromatography. This co-elution with matrix components, especially in complex matrices like plasma or serum, makes this compound analysis susceptible to ion suppression.[4]
Q3: How can I detect and quantify matrix effects in my this compound analysis?
A: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard this compound solution into the mass spectrometer after the analytical column.[8] A separate injection of a blank, extracted sample matrix is then performed. Any dip or rise in the constant signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[8]
-
Post-Extraction Spike: This is the "gold standard" quantitative method.[3] It compares the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat (clean) solvent at the same concentration.[1][3][8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[3]
Q4: What are the most common sources of matrix effects in biological samples?
A: In biological fluids like plasma and serum, the most notorious contributors to matrix effects are phospholipids.[4][9] These molecules are major components of cell membranes and are often co-extracted with analytes of interest during sample preparation, particularly with simple methods like protein precipitation. They can co-elute with the target analyte, causing significant ion suppression and fouling the mass spectrometer source. Other sources include salts, proteins, and anticoagulants used during sample collection.[3][4]
Q5: What is an internal standard and why is it crucial for this compound analysis?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample before processing.[10] Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume differences, and, most importantly, matrix effects.[2][10] Since the IS and the analyte are affected similarly by ion suppression or enhancement, the ratio of their signals remains consistent, leading to more accurate and reliable quantification.[2]
Q6: What type of internal standard is best for this compound quantification?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing deuterium, ¹³C, or ¹⁵N).[11][12][13] A SIL-IS is chemically and physically almost identical to the analyte, meaning it co-elutes perfectly and experiences the exact same degree of matrix effect.[13][14] This provides the most effective compensation for signal variations.[11][14] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute or ionize identically, offering less reliable correction.
Troubleshooting Guide
Problem: Poor sensitivity or low signal intensity for this compound.
| Potential Cause | Recommended Solution |
| Ion Suppression | This is the most common cause. Co-eluting matrix components, particularly phospholipids, compete with this compound for ionization in the MS source, reducing its signal.[15] |
| 1. Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering compounds.[9][16] Specialized phospholipid removal plates are also highly effective.[9] | |
| 2. Optimize Chromatography: Modify the LC gradient to improve the separation between this compound and the interfering matrix components.[2][16] Reducing the ramp speed of the organic solvent around the analyte's retention time can help.[16] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like this compound.[17] | |
| 3. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components entering the MS source, thereby lessening the suppression effect.[1][18] | |
| Analyte Adsorption | This compound may interact with metal surfaces in the HPLC system, such as the column housing, leading to sample loss. |
| Consider Metal-Free Columns: For chelating compounds, interactions with the stainless steel in standard columns can cause signal suppression. Using a metal-free or bio-inert column can significantly improve peak shape and signal intensity.[19] |
Problem: Inconsistent and irreproducible results for this compound quantification.
| Potential Cause | Recommended Solution |
| Variable Matrix Effects | The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression and inconsistent results.[4] |
| 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variation in matrix effects.[1][11] The SIL-IS co-elutes and experiences the same ionization suppression as the analyte, ensuring the analyte/IS ratio remains constant and reliable.[14] | |
| 2. Enhance Sample Preparation: A more robust and consistent sample preparation method, such as automated SPE, will remove a greater and more consistent amount of matrix interferences across all samples, improving reproducibility.[4] | |
| Inconsistent Sample Handling | Variations in extraction time, temperature, or solvent volumes can lead to inconsistent analyte recovery. |
| Standardize Protocols: Ensure all samples, standards, and QCs are treated identically throughout the entire workflow. The use of an internal standard added at the very beginning of the process will help correct for minor handling inconsistencies.[13] |
Problem: High background noise or interfering peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | The sample extract is not clean enough, and many endogenous compounds are being injected into the LC-MS system. |
| 1. Implement a More Selective Extraction: Solid-Phase Extraction (SPE) is generally more selective than LLE or PPT and can yield a much cleaner final extract.[4][18] | |
| 2. Use a Divert Valve: Program the divert valve to send the highly polar, unretained components (including salts and some phospholipids) that elute at the beginning of the run to waste instead of the MS source.[18] This reduces source contamination and background noise. | |
| Contaminated Mobile Phase or System | Impurities in solvents or buildup from previous injections can contribute to high background. |
| 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. | |
| 2. System Wash: Implement a robust column wash at the end of each run and perform regular system cleaning to prevent the buildup of contaminants like phospholipids. |
Quantitative Data Summary
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The following table summarizes the effectiveness of common sample preparation techniques in removing phospholipids, a primary source of matrix effects in plasma samples. A lower percentage of remaining phospholipids indicates a cleaner extract and a reduced potential for ion suppression.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Resulting Matrix Effect | Reference |
| Protein Precipitation (PPT) | Good | Poor (significant phospholipids remain) | High Ion Suppression | [4][18] |
| Liquid-Liquid Extraction (LLE) | Variable (may be low for polar analytes) | Good | Reduced Matrix Effect | [9][18] |
| Solid-Phase Extraction (SPE) | Good | Very Good | Minimal Matrix Effect | [4][9][18] |
| Phospholipid Depletion Plates | Excellent | Excellent (>99% removal) | Very Low Matrix Effect | [9] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general methodology for cleaning up plasma samples to minimize matrix effects prior to LC-MS/MS analysis of this compound. Note: This protocol should be optimized for your specific application and SPE cartridge type (e.g., mixed-mode cation exchange).
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the Stable Isotope-Labeled (SIL) internal standard working solution. Vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to the sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place a mixed-mode cation exchange SPE plate or cartridge on a vacuum manifold.
-
Condition the cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water under low vacuum. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (from step 1) onto the conditioned SPE cartridge.
-
Apply a slow, steady vacuum to pull the sample through the sorbent bed at approximately 1 mL/min.
-
-
Washing (Interference Removal):
-
Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. These steps remove salts and less-retained interferences like phospholipids.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection plate or tube inside the manifold.
-
Elute the this compound and internal standard by adding 500 µL of 5% ammonium hydroxide (B78521) in methanol to the cartridge.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortex, centrifuge briefly, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0001252) [hmdb.ca]
- 6. This compound | C5H12NO+ | CID 249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Betaines from Marine Algae Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. waters.com [waters.com]
- 15. lctsbible.com [lctsbible.com]
- 16. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 17. uvadoc.uva.es [uvadoc.uva.es]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Betaine Aldehyde and Glycine Betaine as Osmoprotectants
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular protection against osmotic stress, the roles of betaine (B1666868) aldehyde and its derivative, glycine (B1666218) betaine, are fundamentally distinct. While both are key players in the same metabolic pathway, their efficacy and physiological impact are worlds apart. This guide provides a comprehensive comparison, supported by experimental data, to elucidate why glycine betaine is a potent osmoprotectant while betaine aldehyde is a transient and potentially toxic intermediate.
Glycine Betaine: The Proven Osmoprotectant
Glycine betaine is a quaternary ammonium (B1175870) compound that accumulates in a wide range of organisms, from bacteria to plants and animals, in response to environmental stresses such as high salinity, drought, and extreme temperatures.[1][2] Its primary function is to act as a "compatible solute," a small organic molecule that can accumulate to high concentrations in the cytoplasm to balance extracellular osmotic pressure without interfering with normal cellular processes.[3]
The protective effects of glycine betaine are multifaceted:
-
Osmotic Adjustment: By increasing the intracellular solute concentration, glycine betaine helps to maintain cell turgor and prevent water loss in hyperosmotic environments.[3]
-
Stabilization of Macromolecules: It stabilizes the structure and function of proteins, enzymes, and biological membranes against the denaturing effects of high ion concentrations and dehydration.[3][4]
-
Protection of Photosynthesis: In plants, glycine betaine has been shown to protect the photosynthetic machinery from stress-induced damage.[5]
This compound: A Toxic Intermediate
In stark contrast to glycine betaine, this compound is not an osmoprotectant but rather a short-lived and toxic intermediate in the biosynthesis of glycine betaine from choline (B1196258).[1][6] The accumulation of this compound within the cell is detrimental to its health.
Aldehydes, in general, are reactive molecules that can cause cellular damage by forming adducts with proteins and DNA.[7] Experimental evidence underscores the toxicity of this compound. In a study on Bacillus subtilis, a mutant strain unable to convert this compound to glycine betaine experienced severe growth impairment when exposed to this compound, demonstrating its toxic effects.[8] Similarly, research on Pseudomonas aeruginosa has shown that the accumulation of this compound in mutants deficient in this compound dehydrogenase (BADH) activity is toxic.[9]
The Biosynthetic Link: A Pathway to Protection
The critical relationship between this compound and glycine betaine is defined by a two-step enzymatic pathway. This pathway is the primary mechanism for endogenous glycine betaine production in many organisms.
-
Choline to this compound: The process begins with the oxidation of choline to this compound, a reaction catalyzed by the enzyme choline monooxygenase (CMO) or choline dehydrogenase.[1][6]
-
This compound to Glycine Betaine: The toxic this compound is then rapidly and irreversibly oxidized to the protective glycine betaine by the enzyme this compound dehydrogenase (BADH).[10][11][12]
The efficiency of the BADH enzyme is crucial for preventing the harmful accumulation of this compound and ensuring a steady supply of glycine betaine for osmoprotection.[3][10]
References
- 1. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound dehydrogenase genes from Arabidopsis with different sub-cellular localization affect stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound dehydrogenase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betaine-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Betaine Aldehyde Dehydrogenase Kinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
Betaine (B1666868) aldehyde dehydrogenase (BADH) is a critical enzyme in the biosynthesis of glycine (B1666218) betaine, a potent osmoprotectant. This guide provides a comparative analysis of the kinetic properties of BADH from various species, offering valuable insights for research and potential therapeutic applications. The data presented herein has been compiled from various experimental studies to facilitate a comprehensive understanding of the enzyme's function across different biological kingdoms.
Kinetic Parameters of Betaine Aldehyde Dehydrogenase
The kinetic parameters of BADH, including the Michaelis constant (Km) for its substrates, this compound and the cofactor NAD(P)+, as well as the maximum velocity (Vmax) or catalytic constant (kcat), vary significantly across species. These variations reflect adaptations to different cellular environments and metabolic demands. The optimal pH and temperature for enzyme activity also show considerable diversity.
| Species | Substrate | K_m_ (µM) | Co-substrate | K_m_ (µM) | V_max_ or k_cat_ | Optimal pH | Optimal Temp. (°C) | Reference |
| Pseudomonas aeruginosa | This compound | 453 ± 52 | NADP+ | 62 ± 7 | 121 ± 4 U/mg | 8.0 - 8.5 | ~30 | [1] |
| NAD+ | 229 ± 5 | 133 ± 4 U/mg | [1] | |||||
| Staphylococcus aureus (BetB) | This compound | 170 | NAD+ | - | 11.0 s⁻¹ (k_cat_) | 8.0 | - | [2] |
| Avena sativa (Oats) | This compound | 5 | - | - | - | - | - | |
| Spinacia oleracea (Spinach) | This compound | - | NAD+ | 20 | - | 7.5 - 9.5 | - | [3] |
| NADP+ | 320 | 75% of V_max_ with NAD+ | [3] | |||||
| Atlantic Oyster | This compound | 100 | - | - | - | 7.5 - 9.0 | 50 - 55 | |
| Chesapeake Bay Oyster | This compound | 360 | - | - | - | 7.5 - 9.0 | 50 - 55 | |
| Homo sapiens (ALDH9A1) | This compound | - | NAD+ | 13 - 32 | - | 7.5 | - | [4] |
| Saccharomyces cerevisiae | - | - | NAD+ | - | - | - | - | [5][6] |
Note: "-" indicates data not available in the cited sources. Kinetic parameters for Saccharomyces cerevisiae aldehyde dehydrogenase are available, but specific data for this compound as a substrate is not provided in the search results.
Experimental Protocols: Kinetic Analysis of this compound Dehydrogenase
The kinetic characterization of BADH is typically performed using a spectrophotometric assay. The following is a generalized protocol based on common methodologies.
Objective: To determine the kinetic parameters (Km and Vmax) of BADH for its substrates, this compound and NAD(P)+.
Principle: The enzymatic activity of BADH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H from the reduction of NAD(P)+ during the oxidation of this compound to glycine betaine.
Materials:
-
Purified BADH enzyme
-
This compound solution
-
NAD+ or NADP+ solution
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, a fixed concentration of one substrate (e.g., NAD+), and varying concentrations of the other substrate (this compound).
-
Enzyme Addition: Initiate the reaction by adding a small, known amount of the purified BADH enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time. The initial linear rate of the reaction is used for calculations.
-
Data Analysis:
-
Convert the rate of change in absorbance to the rate of NAD(P)H formation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Plot the initial reaction velocities against the varying substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear plot such as the Lineweaver-Burk plot.
-
-
Determination of Optimal pH and Temperature: Repeat the assay using a range of pH values and temperatures to determine the optimal conditions for enzyme activity.
Important Considerations:
-
A substrate blank, containing all components except the enzyme, should be run to account for any non-enzymatic reduction of NAD(P)+.[7]
-
The concentration of the enzyme should be chosen so that the reaction rate is linear for a sufficient period.
-
For enzymes that exhibit substrate inhibition, a wider range of substrate concentrations should be tested to accurately model the kinetic behavior.[1]
Signaling and Metabolic Pathways
This compound dehydrogenase is a key enzyme in the choline (B1196258) catabolism and glycine betaine biosynthesis pathways. The regulation of this pathway is crucial for cellular adaptation to osmotic stress.
Caption: Glycine Betaine Biosynthesis Pathway and its Regulation by Osmotic Stress.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of this compound dehydrogenase.
Caption: Experimental Workflow for the Kinetic Analysis of this compound Dehydrogenase.
References
- 1. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceasia.org [scienceasia.org]
- 3. This compound dehydrogenase from spinach leaves: purification, in vitro translation of the mRNA, and regulation by salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overproduction of spinach this compound dehydrogenase in Escherichia coli. Structural and functional properties of wild-type, mutants and E. coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and reaction mechanism of potassium-activated aldehyde dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and reaction mechanism of potassium-activated aldehyde dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var. boulardii - PMC [pmc.ncbi.nlm.nih.gov]
betaine aldehyde versus other aldehydes as substrates for aldehyde dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of betaine (B1666868) aldehyde versus other aldehydes as substrates for aldehyde dehydrogenases (ALDHs). The information presented is supported by experimental data to assist researchers in understanding the substrate specificity of this important enzyme superfamily.
Introduction to Aldehyde Dehydrogenases and Betaine Aldehyde
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for the detoxification of a wide array of endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids.[1] These enzymes exhibit broad substrate specificity, processing various aliphatic, aromatic, and amino aldehydes.[1]
This compound is a key intermediate in choline (B1196258) metabolism and is irreversibly oxidized to glycine (B1666218) betaine by this compound dehydrogenase (BADH), a member of the ALDH superfamily.[2] Glycine betaine serves as a critical osmoprotectant, helping cells to survive under osmotic stress.[2] While some ALDHs, often designated as BADHs, show a high affinity for this compound, many isoforms can metabolize a diverse range of other aldehyde substrates.[3] Understanding the kinetic preferences of different ALDHs for this compound in comparison to other aldehydes is vital for elucidating their physiological roles and for the development of targeted therapeutics.
Comparative Kinetic Analysis of ALDH Substrates
The substrate specificity of ALDHs is determined by the enzyme's active site architecture, which dictates its affinity (Km) and maximum reaction velocity (Vmax) for different aldehydes. A detailed kinetic analysis of human ALDH9A1, an enzyme known to oxidize this compound, reveals its broad substrate range and provides a quantitative comparison with other aldehydes.
The following table summarizes the kinetic parameters of purified human ALDH9A1 for this compound and a selection of other representative aldehyde substrates. The catalytic efficiency of the enzyme is represented by the Vmax/Km ratio.
| Substrate | Aldehyde Class | Km (µM) | Vmax (nmol/s/mg) | Vmax/Km (Relative Efficiency) |
| γ-trimethylaminobutyraldehyde (TMABAL) | Aminoaldehyde | 6 ± 1 | 9.8 | 1 |
| This compound (BAL) | Aminoaldehyde | 216 ± 16 | 6.3 | 0.018 |
| 4-aminobutyraldehyde (ABAL) | Aminoaldehyde | 32 ± 3 | 5.4 | 0.103 |
| 3-aminopropionaldehyde (APAL) | Aminoaldehyde | 11 ± 1 | 4.8 | 0.267 |
| Acetaldehyde | Aliphatic | 8000 ± 1000 | 1.2 | 0.00009 |
| Hexanal | Aliphatic | 1.5 ± 0.2 | 2.1 | 0.859 |
| Benzaldehyde | Aromatic | 100 ± 10 | 1.5 | 0.009 |
Data sourced from the kinetic analysis of human ALDH9A1.[4]
As the data indicates, while ALDH9A1 can efficiently oxidize this compound, it shows a significantly higher affinity and catalytic efficiency for other aminoaldehydes like γ-trimethylaminobutyraldehyde (TMABAL) and even some aliphatic aldehydes such as hexanal.[4] The Km for this compound is notably higher than for several other substrates, suggesting a lower binding affinity under these experimental conditions.[4]
Metabolic Pathway of this compound
This compound is a crucial intermediate in the metabolic pathway converting choline to glycine betaine. This two-step process is essential for osmoregulation and one-carbon metabolism.
Caption: Choline is oxidized to this compound, which is then converted to glycine betaine by ALDH.
Experimental Protocols
The following is a detailed methodology for a typical enzyme kinetic assay used to compare different aldehyde substrates for an ALDH enzyme, based on the protocol used for the kinetic analysis of human ALDH9A1.[4]
Enzyme Activity Assay
This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified ALDH enzyme
-
Assay Buffer: 150 mM sodium pyrophosphate, pH 7.5
-
NAD+ solution (e.g., 1 mM final concentration)
-
Various aldehyde substrate solutions of known concentrations (e.g., this compound, acetaldehyde, hexanal, etc.)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the NAD+ solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the purified ALDH enzyme solution to the cuvette and mix gently.
-
Monitor the baseline absorbance at 340 nm for a short period to ensure no background reaction.
-
Start the enzymatic reaction by adding the aldehyde substrate to the cuvette. Mix quickly and thoroughly.
-
Record the increase in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (V₀).
-
Repeat steps 1-6 for a range of substrate concentrations for each aldehyde being tested.
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
Experimental Workflow
The logical flow of a comparative kinetic study involves several key stages, from enzyme preparation to data interpretation.
Caption: Workflow for comparing ALDH substrate specificity.
Conclusion
The substrate specificity of aldehyde dehydrogenases is broad, and while this compound is a key physiological substrate for certain ALDH isoforms, it is not universally the most efficiently metabolized substrate. Kinetic studies, such as those performed on human ALDH9A1, demonstrate that other aminoaldehydes and even some aliphatic aldehydes can be preferred substrates in vitro.[4] This highlights the importance of empirical kinetic characterization when investigating the specific roles of different ALDH isoforms in various metabolic pathways and disease states. The provided data and protocols offer a framework for researchers to conduct their own comparative studies and further unravel the complexities of ALDH substrate specificity.
References
Unveiling the Substrate Promiscuity of Betaine Aldehyde Dehydrogenase: A Comparative Guide to its Cross-Reactivity with Aminoaldehydes
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of betaine (B1666868) aldehyde dehydrogenase (BADH) with various aminoaldehydes, supported by experimental data and detailed protocols. This information is critical for elucidating the diverse metabolic roles of BADH and for the development of targeted therapeutics.
Betaine aldehyde dehydrogenase (BADH), an NAD(P)+-dependent enzyme, is renowned for its pivotal role in the synthesis of the osmoprotectant glycine (B1666218) betaine. However, a growing body of evidence reveals that this enzyme exhibits a broader substrate-specificity, readily oxidizing various aminoaldehydes. This cross-reactivity implicates BADH in a range of metabolic pathways beyond osmoprotection, including polyamine catabolism and the synthesis of neurotransmitters and carnitine. This guide delves into the kinetic nuances of BADH's interactions with these alternative substrates, offering a clear comparison of its efficiency across different biological sources.
Comparative Kinetic Analysis of this compound Dehydrogenase with Aminoaldehyde Substrates
The catalytic efficiency of this compound dehydrogenase (BADH) with its primary substrate, this compound (BAL), and various aminoaldehydes has been characterized in enzymes from diverse origins, including plants, humans, and bacteria. The following table summarizes key kinetic parameters, providing a quantitative comparison of substrate preference.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Spinach (SoBADH) | This compound (BAL) | 26 ± 2 | 0.9 ± 0.02 | - | 3.5 x 10⁴ | [1] |
| 3-Aminopropionaldehyde (APAL) | 2.1 ± 0.2 | 0.2 ± 0.01 | - | 9.5 x 10⁴ | [1] | |
| 4-Aminobutyraldehyde (ABAL) | 1.0 ± 0.1 | 0.2 ± 0.01 | - | 2.0 x 10⁵ | [1] | |
| 4-Trimethylaminobutyraldehyde (TMABAL) | 1.2 ± 0.1 | 0.5 ± 0.01 | - | 4.2 x 10⁵ | [1] | |
| Human (ALDH9A1) | This compound (BAL) | 182 | - | - | - | |
| 3-Aminopropionaldehyde (APAL) | 130 ± 10 | - | 0.10 ± 0.01 | 7.7 x 10² | ||
| 4-Aminobutyraldehyde (ABAL) | 80 ± 10 | - | 0.11 ± 0.01 | 1.4 x 10³ | ||
| 4-Trimethylaminobutyraldehyde (TMABAL) | 6 ± 1 | - | 0.28 ± 0.01 | 4.7 x 10⁴ | ||
| Pseudomonas aeruginosa | This compound (BAL) | 453 ± 52 | 121 ± 4 (NADP⁺) | - | - | [2] |
| γ-Aminobutyraldehyde | No activity | - | - | - | [2] | |
| Staphylococcus aureus (BetB) | This compound (BAL) | - | >1 µmol/min/mg | - | - | [3] |
| Various other aldehydes | Low to no activity | - | - | - | [3] | |
| Rice (BADH2) | This compound (Bet-ald) | - | - | - | - | [4] |
| γ-aminobutyraldehyde (GAB-ald) | - | More efficient than Bet-ald | - | - | [4] | |
| 3-aminopropionaldehyde (AP-ald) | - | - | - | - | [4] | |
| 4-N-trimethylaminobutyraldehyde (TMAB-ald) | - | - | - | - | [4] |
Note: Kinetic parameters can vary based on experimental conditions. The data presented here is for comparative purposes. A direct comparison between different studies should be made with caution.
Experimental Protocols
A standardized method for determining the kinetic parameters of BADH with various aldehyde substrates is crucial for reproducible and comparable results.
Key Experiment: Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol outlines a continuous spectrophotometric assay to measure the NAD(P)+-dependent oxidation of an aldehyde substrate by BADH. The rate of reaction is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.
Materials:
-
Purified BADH enzyme
-
This compound (BAL) or other aminoaldehyde substrates (e.g., APAL, ABAL, TMABAL)
-
NAD⁺ or NADP⁺
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a 1 cm path-length cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer, pH 8.0
-
0.3 mM NADP⁺ (or NAD⁺)
-
Varying concentrations of the aldehyde substrate (e.g., from 0.1 to 2.0 mM for BAL with P. aeruginosa BADH).[2]
-
-
Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C). Initiate the reaction by adding a small, predetermined amount of purified BADH enzyme. The final enzyme concentration should be in a range where the initial rate is linear over time (e.g., 0.06 to 2.3 µg/ml).[2]
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.[2]
-
To determine the kinetic parameters (Km and Vmax), perform the assay with a range of substrate concentrations and fit the resulting initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizing the Metabolic Context
The cross-reactivity of BADH with aminoaldehydes is not merely a biochemical curiosity but has significant physiological implications. The following diagrams illustrate the experimental workflow for assessing this cross-reactivity and the involvement of BADH in the broader context of polyamine catabolism.
Conclusion
The data clearly demonstrates that this compound dehydrogenase is not a highly specific enzyme. Its ability to efficiently oxidize various aminoaldehydes, in some cases with higher catalytic efficiency than for its eponymous substrate, highlights its versatile role in cellular metabolism. For researchers in drug development, this substrate promiscuity presents both a challenge and an opportunity. While it complicates the design of highly specific inhibitors, it also suggests that modulating BADH activity could have far-reaching effects on multiple metabolic pathways, offering novel therapeutic avenues for a range of disorders. Further investigation into the structural basis of this cross-reactivity will be crucial for the development of next-generation modulators of BADH activity.
References
- 1. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of an Aldehyde Dehydrogenase Encoded by the aldB Gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Betaine Aldehyde Metabolic Pathways Across Kingdoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic pathways involving betaine (B1666868) aldehyde across the major biological kingdoms: Bacteria, Fungi, Plants, and Animals. This crucial intermediate links choline (B1196258) oxidation to the synthesis of the vital osmoprotectant and methyl donor, glycine (B1666218) betaine. Understanding the variations in these pathways is essential for research in agriculture, human health, and drug development.
Key Metabolic Pathways
The primary pathway for betaine aldehyde metabolism is the two-step oxidation of choline to glycine betaine. However, the specific enzymes, their subcellular localization, and the presence of alternative pathways exhibit significant diversity across the kingdoms.
Bacteria
In bacteria, the pathway is primarily utilized for both osmoprotection and as a source of carbon and nitrogen.
-
Choline to this compound: This step is typically catalyzed by choline dehydrogenase (CDH) , a membrane-associated flavoprotein encoded by the betA gene in organisms like Escherichia coli.[1][2] This enzyme transfers electrons to the respiratory chain.
-
This compound to Glycine Betaine: This compound dehydrogenase (BADH) , encoded by the betB gene, catalyzes this irreversible oxidation, utilizing NAD⁺ or NADP⁺ as a cofactor.[1]
Alternative Pathway in Bacteria: Glycine Methylation
Some bacteria, particularly halophilic species, possess an alternative pathway for glycine betaine synthesis that bypasses choline and this compound altogether. This pathway involves the sequential methylation of glycine, catalyzed by enzymes such as glycine sarcosine (B1681465) N-methyltransferase (GSMT) and sarcosine dimethylglycine N-methyltransferase (SDMT) .[3]
Fungi
In fungi, such as Aspergillus fumigatus, this pathway is primarily for the catabolism of choline as a nutrient source, rather than for stress protection.[4]
-
Choline to this compound: This conversion is carried out by a cytosolic, FAD-dependent choline oxidase (CHO) , encoded by the choA gene. This reaction produces hydrogen peroxide as a byproduct.[4]
-
This compound to Glycine Betaine: A cytosolic This compound dehydrogenase (BADH) , encoded by the badA gene, completes the pathway.[4]
Alternative Pathway in Fungi: Reductive Pathway
Interestingly, some fungi possess a reductive pathway that can convert glycine betaine back to choline, a "shortcut" that is not observed in other kingdoms. This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme.[5]
Plants
In many plant species, glycine betaine accumulation is a key response to abiotic stresses like salinity and drought.[6]
-
Choline to this compound: This step is catalyzed by choline monooxygenase (CMO) , a ferredoxin-dependent enzyme located in the chloroplast stroma.[7]
-
This compound to Glycine Betaine: This compound dehydrogenase (BADH) , also found in the chloroplast stroma, carries out the final oxidation. Some plants have multiple BADH genes with different subcellular localizations, suggesting diverse roles.
Animals
In animals, the pathway is important for both osmoregulation and for providing methyl groups for various metabolic reactions, including the synthesis of methionine.
-
Choline to this compound: This oxidation is catalyzed by choline dehydrogenase (CHDH) , an enzyme located in the inner mitochondrial membrane.[2][8]
-
This compound to Glycine Betaine: This compound dehydrogenase (BADH) , a mitochondrial matrix enzyme, completes the synthesis of glycine betaine.[9]
Comparative Data of Key Enzymes
The kinetic properties of the enzymes involved in this compound metabolism vary significantly across different organisms, reflecting their diverse physiological roles.
| Kingdom | Enzyme | Organism | Gene | Subcellular Localization | Kcat (s⁻¹) | Km (mM) | Vmax (µmol/min/mg) |
| Bacteria | Choline Dehydrogenase | Halomonas elongata | betA | Membrane-associated | - | - | 10.9 (with PMS) |
| This compound Dehydrogenase | Escherichia coli | betB | Cytosol | - | 1.6 | - | |
| Fungi | Choline Oxidase | Arthrobacter globiformis | codA | Cytosol | 6.4 | - | - |
| Plants | Choline Monooxygenase | Spinacia oleracea (Spinach) | CMO | Chloroplast Stroma | - | - | - |
| This compound Dehydrogenase | Sorghum bicolor | BADH1/15 | Chloroplast Stroma | - | - | - | |
| Animals | Choline Dehydrogenase | Homo sapiens | CHDH | Inner Mitochondrial Membrane | - | - | - |
| This compound Dehydrogenase | Crassostrea virginica (Oyster) | BADH | Mitochondrial Matrix | - | 0.1 - 0.36 | Similar between populations |
Note: Kinetic parameters are highly dependent on assay conditions and may not be directly comparable across studies. PMS (phenazine methosulfate) is an artificial electron acceptor.
Experimental Protocols
Accurate measurement of enzyme activity is crucial for comparative studies. Below are generalized protocols for the key enzymes.
Experimental Workflow: Enzyme Activity Assays
Choline Oxidase/Dehydrogenase Assay
This assay measures the production of hydrogen peroxide or the reduction of an artificial electron acceptor.
Coupled Spectrophotometric Assay (for Choline Oxidase):
-
Principle: Choline oxidase oxidizes choline, producing this compound and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to catalyze the oxidative coupling of a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol), resulting in a colored product that can be measured spectrophotometrically.[10]
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
Choline chloride (substrate)
-
4-aminoantipyrine
-
Phenol
-
Peroxidase
-
-
Procedure:
-
Prepare the reaction mixture in a cuvette.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 500 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance.
-
Spectrophotometric Assay (for Choline Dehydrogenase):
-
Principle: Choline dehydrogenase activity can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
-
Reaction Mixture:
-
Phosphate (B84403) buffer (pH 7.5)
-
Choline chloride (substrate)
-
DCPIP
-
-
Procedure:
-
Prepare the reaction mixture.
-
Add the enzyme preparation to start the reaction.
-
Measure the decrease in absorbance at 600 nm.
-
This compound Dehydrogenase (BADH) Assay
This is a direct spectrophotometric assay that measures the formation of NAD(P)H.[11]
-
Principle: BADH catalyzes the oxidation of this compound to glycine betaine, with the concomitant reduction of NAD⁺ or NADP⁺ to NAD(P)H. The increase in NAD(P)H concentration is monitored by measuring the absorbance at 340 nm.[11]
-
Reaction Mixture:
-
Potassium phosphate buffer (pH 8.0)
-
This compound (substrate)
-
NAD⁺ or NADP⁺ (cofactor)
-
-
Procedure:
-
Combine the buffer, this compound, and NAD(P)⁺ in a cuvette.
-
Initiate the reaction by adding the enzyme extract.
-
Record the increase in absorbance at 340 nm over time.
-
Calculate the activity using the molar extinction coefficient of NAD(P)H (6.22 mM⁻¹cm⁻¹).
-
Conclusion
The metabolic pathways involving this compound demonstrate remarkable evolutionary divergence across biological kingdoms. While the core two-step oxidation of choline is conserved, the choice of enzymes, their subcellular compartmentalization, and the physiological role of the end-product, glycine betaine, are adapted to the specific needs of the organism. For researchers in drug development, the differences in these pathways, particularly between microbes and humans, may present opportunities for targeted therapeutic interventions. In the agricultural sector, understanding the regulation of this pathway in plants is key to developing crops with enhanced tolerance to environmental stresses. This comparative guide provides a foundational framework for further investigation into this pivotal metabolic crossroads.
References
- 1. Glycine N-methyltransferases: a comparison of the crystal structures and kinetic properties of recombinant human, mouse and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CHDH, a key mitochondrial enzyme, plays a diagnostic role in metabolic disorders diseases and tumor progression [frontiersin.org]
- 3. Frontiers | Identification of the Biosynthetic Pathway of Glycine Betaine That Is Responsible for Salinity Tolerance in Halophilic Thioalkalivibrio versutus D301 [frontiersin.org]
- 4. Subcellular localization of fungal specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular localization of fungal specialized metabolites | NSF Public Access Repository [par.nsf.gov]
- 6. Actinopolyspora halophila has two separate pathways for betaine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dehydrogenase kinetics partially account for oyster population differences in glycine betaine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sarcosine dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Betaine Aldehyde Quantification: HPLC vs. Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of betaine (B1666868) aldehyde, a key intermediate in choline (B1196258) metabolism, is crucial for various physiological and pathological studies. The choice of analytical technique is paramount for obtaining reliable data. This guide provides an objective comparison of two common methods for betaine aldehyde quantification: High-Performance Liquid Chromatography (HPLC) and spectrophotometry, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative metrics for HPLC and spectrophotometric quantification of this compound. Data for HPLC is often derived from methods for similar short-chain aldehydes or betaine, frequently involving a derivatization step to enhance detection. Spectrophotometric data is typically based on enzyme-coupled assays.
| Parameter | HPLC with UV Detection (with Derivatization) | Spectrophotometry (Enzyme-Coupled Assay) |
| Linearity (r²) | > 0.999[1][2] | Typically > 0.99 |
| Limit of Detection (LOD) | 1 - 10 µg/mL (analyte-dependent)[1][3] | ~1 µM |
| Limit of Quantification (LOQ) | 2 - 30 µg/mL (analyte-dependent)[1][3] | ~5 µM |
| Accuracy (% Recovery) | 95 - 105%[4] | 90 - 110% |
| Precision (% RSD) | < 5%[4] | < 10% |
| Sample Throughput | Lower | Higher |
| Specificity | High | Moderate to High (enzyme-dependent) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC and spectrophotometry.
References
A Comparative Guide to the Evolutionary and Phylogenetic Analysis of Betaine Aldehyde Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Betaine (B1666868) Aldehyde Dehydrogenase (BADH) enzymes, focusing on their evolutionary relationships, phylogenetic classification, and functional diversity. We present supporting data from key studies, detailed experimental protocols for analysis, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this crucial enzyme family.
Introduction to Betaine Aldehyde Dehydrogenase (BADH)
This compound Dehydrogenase (EC 1.2.1.8) is a key enzyme in the biosynthesis of glycine (B1666218) betaine (GB), a highly effective osmoprotectant.[1][2][3][4] Glycine betaine accumulates in a wide range of organisms, from bacteria to plants and animals, to protect cells from osmotic and oxidative stress.[4][5] BADH catalyzes the irreversible NAD(P)⁺-dependent oxidation of this compound to glycine betaine, the final step in the primary GB synthesis pathway.[1][6][7] As part of the vast Aldehyde Dehydrogenase (ALDH) superfamily, BADHs are found across all major kingdoms of life, but they do not form a single, homogenous group.[8][9][10] Phylogenetic analysis is therefore essential to unravel their complex evolutionary history and understand the structural and functional divergence that has allowed them to adapt to diverse metabolic roles.
Evolutionary Classification and Phylogenetic Relationships
Phylogenetic studies reveal that the ability to oxidize this compound has evolved multiple times. BADH enzymes are not phylogenetically closer to each other than they are to other ALDH families, suggesting convergent evolution.[8] They are primarily classified into three major groups within the ALDH superfamily.
-
ALDH9 Family: This group includes BADHs from animals, fungi, and proteobacteria.[8] Structurally, these enzymes are typically tetrameric.[8][10] In mammals, ALDH9A1 is involved in various metabolic pathways, including the catabolism of polyamines and the synthesis of the neurotransmitter γ-aminobutyrate (GABA).[10][11]
-
ALDH10 Family: This family contains most plant and some fungal BADHs.[8][9][12] These enzymes are generally dimeric.[8] In plants, ALDH10 enzymes are crucial for stress tolerance through the production of glycine betaine.[7][13]
-
Third Bacterial Family: A distinct family of BADHs has been identified in firmicutes and actinobacteria, which has not yet been formally named.[8][10]
This polyphyletic origin underscores the independent evolution of BADH activity in different lineages, driven by similar selective pressures.
Caption: Simplified phylogenetic tree of major BADH families.
Comparative Performance: Kinetic Properties
The kinetic parameters of BADH enzymes vary significantly across different species, reflecting their adaptation to specific physiological contexts. While few BADHs have been fully biochemically characterized, available data show considerable differences in substrate affinity (Kₘ) and catalytic turnover rate (kcat).[10] Bacterial enzymes, particularly from the ALDH9 family, tend to exhibit the highest catalytic efficiencies.[10][14]
| Enzyme Source | Family | Substrate | Kₘ (µM) | Coenzyme | Kₘ (µM) | Vₘₐₓ or kcat | Reference |
| Homo sapiens (Human) | ALDH9A1 | This compound | 80 | NAD⁺ | 32 | 10.3 U/mg | [11] |
| Pseudomonas aeruginosa | ALDH9 | This compound | 453 | NADP⁺ | 62 | 121 U/mg | [14] |
| Staphylococcus aureus (BetB) | Unclassified | This compound | 170 | NAD⁺ | - | 11.0 s⁻¹ | [15] |
| Spinacia oleracea (Spinach) | ALDH10 | This compound | ~30-60 | NAD⁺ | ~8-20 | ~2-5 U/mg | [16] |
| Xanthomonas translucens | ALDH9 | This compound | - | - | - | ~130 U/mg | [14] |
| Escherichia coli | ALDH9 | This compound | - | - | - | ~40 U/mg | [14] |
Note: Kinetic values are highly dependent on assay conditions (pH, temperature) and should be compared with caution. Data is compiled and estimated from multiple sources for comparative purposes.
Experimental Protocols
This protocol outlines a standard bioinformatics workflow for investigating the evolutionary relationships among BADH proteins.
-
Sequence Retrieval: Homologous protein sequences of BADH are identified and downloaded from public databases such as the National Center for Biotechnology Information (NCBI). A query sequence (e.g., spinach BADH) can be used in a BLASTp search to find related proteins across different taxa.
-
Multiple Sequence Alignment (MSA): The collected sequences are aligned to identify conserved regions and evolutionary relationships.[17] Common algorithms and software for this step include ClustalW and MUSCLE, which are often integrated into larger analysis suites.[18]
-
Phylogenetic Tree Construction: A phylogenetic tree is generated from the aligned sequences.[18] Several methods are widely used:[19][20][21]
-
Neighbor-Joining (NJ): A fast, distance-based method that clusters sequences based on genetic distance.[17][19]
-
Maximum Likelihood (ML): A character-based statistical method that evaluates the probability of the observed sequences under various evolutionary models and tree topologies to find the most likely tree.[18][19]
-
Bayesian Inference (BI): A method that uses a probabilistic model of evolution to generate a distribution of possible trees, providing posterior probabilities for each branch.[19]
-
-
Tree Validation and Visualization: The statistical reliability of the tree's branching points is typically assessed using a bootstrap analysis (e.g., 1000 replicates).[22] The final tree is then visualized and annotated using software like MEGA (Molecular Evolutionary Genetics Analysis) or FigTree.[18][23]
Caption: Experimental workflow for phylogenetic analysis of BADH.
This protocol describes a standard method for measuring the kinetic activity of BADH in vitro.
-
Preparation of Reaction Mixture: A standard reaction mixture (1 mL total volume) is prepared in a quartz cuvette containing:
-
100 mM Potassium Phosphate Buffer (pH 8.0)
-
1 mM NAD⁺ (or NADP⁺, depending on coenzyme preference)
-
Enzyme extract or purified protein (e.g., 5-20 µg)
-
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, this compound, to a final concentration of 1 mM.
-
Spectrophotometric Monitoring: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm (A₃₄₀) at a constant temperature (e.g., 30°C). This absorbance change corresponds to the reduction of NAD(P)⁺ to NAD(P)H.
-
Calculation of Activity: The enzyme activity is calculated using the Beer-Lambert law. One unit (U) of BADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[14] The specific activity is then expressed as U/mg of protein.
-
Kinetic Parameter Determination: To determine Kₘ and Vₘₐₓ, the assay is repeated with varying concentrations of one substrate (e.g., this compound from 0.05 to 2 mM) while keeping the coenzyme concentration saturating, and vice-versa.[11][14]
Metabolic Context: Glycine Betaine Biosynthesis
In most organisms, glycine betaine is synthesized via a conserved two-step oxidation of choline (B1196258).[1][5][24] BADH catalyzes the second and final step of this critical pathway.
-
Step 1: Choline → this compound: Choline is first oxidized to this compound. In higher plants, this reaction is catalyzed by choline monooxygenase (CMO), a ferredoxin-dependent enzyme located in the chloroplasts.[6] In bacteria and mammals, this step is typically carried out by a choline dehydrogenase (CDH).[5]
-
Step 2: this compound → Glycine Betaine: The this compound produced in the first step is then irreversibly oxidized by BADH to form glycine betaine, using NAD⁺ or NADP⁺ as a cofactor.[1][6]
Caption: The two-step biosynthesis pathway of glycine betaine.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a Drought-Induced this compound Dehydrogenase Gene SgBADH from Suaeda glauca [mdpi.com]
- 3. Haplotype Analysis of BADH1 by Next-Generation Sequencing Reveals Association with Salt Tolerance in Rice during Domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and structural features of this compound dehydrogenases: mechanistic and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rapid Purification and Properties of this compound Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Mutational Studies of Substrate Inhibition of this compound Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic engineering of glycine betaine synthesis: plant this compound dehydrogenases lacking typical transit peptides are targeted to tobacco chloroplasts where they confer this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. go.zageno.com [go.zageno.com]
- 20. researchgate.net [researchgate.net]
- 21. microbenotes.com [microbenotes.com]
- 22. Identification of Aldehyde Dehydrogenase Gene Family in Glycyrrhiza uralensis and Analysis of Expression Pattern Under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]
A Comparative Guide to the Substrate Inhibition Kinetics of Betaine Aldehyde Dehydrogenase (BADH) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate inhibition kinetics of Betaine (B1666868) Aldehyde Dehydrogenase (BADH) enzymes from various sources, including bacteria and plants. Understanding the kinetic properties of these enzymes is crucial for applications ranging from metabolic engineering to the development of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols for kinetic analysis, and provides a visual representation of the enzymatic reaction and inhibition mechanism.
Quantitative Comparison of Kinetic Parameters
The kinetic behavior of BADH enzymes varies significantly across different species, particularly concerning their affinity for substrates and their susceptibility to substrate inhibition. The following table summarizes the key kinetic parameters for BADH from several well-studied organisms.
| Enzyme Source | Substrate | Cofactor | K_m | V_max | k_cat (s⁻¹) | K_i (Substrate Inhibition) | Notes |
| Staphylococcus aureus (BetB) | Betaine Aldehyde | NAD⁺ | 0.17 mM[1][2] | 12.1 µmol/min/mg[2] | 11.0[1][2] | 0.35 mM[1][2] | Exhibits strong substrate inhibition at this compound concentrations above 0.15 mM.[1] |
| NAD⁺ | - | 0.43 mM[2] | 6.78 µmol/min/mg[2] | 6.18[2] | - | No inhibition observed at high NAD⁺ concentrations.[1] | |
| Escherichia coli (YdcW) | This compound | NAD⁺ | 32.8 mM[1] | - | 0.55[1] | No inhibition | Shows significantly lower affinity for this compound and no substrate inhibition compared to S. aureus BetB.[1] |
| γ-aminobutyraldehyde | NAD⁺ | 41 µM[3] | - | - | - | Primarily functions as a γ-aminobutyraldehyde dehydrogenase.[3] | |
| NAD⁺ | - | 54 µM[3] | - | - | - | ||
| NADP⁺ | - | 484 µM[3] | - | - | - | ||
| Pseudomonas aeruginosa | This compound | NADP⁺ | - | - | - | Weak partial uncompetitive inhibition[4] | Follows a random Bi Bi mechanism, with a preferred ordered pathway for the NADP⁺-dependent reaction.[4] Also subject to inhibition by the dinucleotide cofactor.[4][5] |
| Amaranthus hypochondriacus | This compound | NAD⁺ | - | - | - | Inhibition > 500 µM[6] | Exhibits a complex Iso Ordered Bi Bi steady-state kinetic mechanism at low substrate concentrations.[6][7] |
Experimental Protocols for Kinetic Analysis of BADH
The following provides a generalized methodology for determining the kinetic parameters of BADH enzymes, synthesized from protocols described in the literature.[1][2]
Enzyme Assay
The activity of BADH is typically measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.
Materials:
-
Purified BADH enzyme
-
This compound (substrate)
-
NAD⁺ or NADP⁺ (cofactor)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
Cuvettes or 96-well microplates
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer, a fixed concentration of the cofactor (e.g., 5 mM NAD⁺), and varying concentrations of this compound.
-
To determine the kinetic parameters for the cofactor, use a fixed, non-inhibitory concentration of this compound while varying the concentration of NAD⁺ or NADP⁺.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding a small, predetermined amount of the purified BADH enzyme.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for several minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH/NADPH formation can be calculated using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Determination of Kinetic Parameters
-
K_m and V_max: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (or linearized plots like Lineweaver-Burk) to determine the Michaelis constant (K_m) and the maximum velocity (V_max).
-
Substrate Inhibition Constant (K_i): For enzymes exhibiting substrate inhibition, the data at higher substrate concentrations will deviate from the Michaelis-Menten model. Fit the complete dataset to an appropriate substrate inhibition model (e.g., the uncompetitive substrate inhibition equation) to determine the inhibition constant (K_i).[1][8]
Signaling Pathways and Experimental Workflows
Enzymatic Reaction and Substrate Inhibition Mechanism
The following diagram illustrates the general enzymatic reaction catalyzed by BADH and a proposed mechanism for substrate inhibition, which involves the non-productive binding of a second substrate molecule to the enzyme-substrate complex.
Caption: BADH reaction pathway and substrate inhibition.
Experimental Workflow for Kinetic Analysis
The logical flow for conducting a kinetic analysis of a BADH enzyme is depicted below.
Caption: Workflow for BADH kinetic analysis.
References
- 1. Structure-Based Mutational Studies of Substrate Inhibition of this compound Dehydrogenase BetB from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Identification of Escherichia coli K12 YdcW protein as a gamma-aminobutyraldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state kinetic mechanism of the NADP+- and NAD+-dependent reactions catalysed by this compound dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate inhibition by this compound of this compound dehydrogenase from leaves of Amaranthus hypochondriacus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betaine-aldehyde dehydrogenase from leaves of Amaranthus hypochondriacus L. exhibits an Iso Ordered Bi Bi steady state mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Stress Tolerance: A Comparative Guide to BADH Gene Expression as a Key Indicator
For researchers, scientists, and drug development professionals, identifying reliable biomarkers of stress tolerance is paramount. This guide provides a comprehensive comparison of Betaine (B1666868) Aldehyde Dehydrogenase (BADH) gene expression as a robust indicator of stress tolerance against other conventional markers. Supported by experimental data, this document delves into the underlying signaling pathways and provides detailed protocols for validation.
The expression of the Betaine Aldehyde Dehydrogenase (BADH) gene is a critical factor in plant and other organisms' responses to abiotic stresses such as drought, salinity, and extreme temperatures.[1][2] BADH is a key enzyme in the biosynthesis of glycine (B1666218) betaine (GB), a powerful osmoprotectant that helps maintain cellular osmotic balance and protects macromolecules under stress conditions.[3][4] Furthermore, BADH expression is intricately linked to the mitogen-activated protein kinase (MAPK) signaling pathway, a central cascade in transducing stress signals into cellular responses.[1][5] This guide will explore the validation of BADH gene expression as a superior indicator of stress tolerance by comparing it with other established markers.
Comparative Analysis of Stress Tolerance Indicators
The overexpression of the BADH gene has been shown to confer enhanced tolerance to a variety of abiotic stresses in numerous plant species.[2] This enhanced tolerance is often correlated with increased levels of glycine betaine, improved physiological parameters, and altered levels of other stress-related molecules. Below is a comparative analysis of BADH with other common stress tolerance indicators.
Table 1: Comparison of BADH Gene Expression with Other Stress Tolerance Markers
| Indicator | Mechanism of Action | Advantages | Disadvantages |
| BADH Gene Expression | Catalyzes the final step in the biosynthesis of the osmoprotectant glycine betaine (GB).[3] | Directly linked to a protective metabolic pathway.[2] Sensitive and early indicator of stress response.[1] | Requires molecular biology techniques for quantification. |
| Proline Content | Acts as an osmolyte, antioxidant, and signaling molecule.[6] | Widely used and well-established marker. Relatively simple to measure. | Can be a general stress response, not always specific.[7] Excessive accumulation can be toxic.[6] |
| Superoxide (B77818) Dismutase (SOD) Activity | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[8] | Key component of the primary antioxidant defense system. | Represents only one aspect of the complex antioxidant network. Activity can be influenced by various factors other than stress. |
| Catalase (CAT) Activity | An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[8] | Important for detoxifying reactive oxygen species (ROS). | Activity levels can fluctuate and may not always correlate directly with overall stress tolerance. |
| Flavodoxin (Fld) | An electron carrier protein that can substitute for ferredoxin under stress conditions, protecting the photosynthetic apparatus.[9] | Enhances photosynthetic efficiency under stress.[9] | Not naturally present in all organisms; often requires genetic engineering for expression in plants. |
Supporting Experimental Data
Numerous studies have demonstrated the efficacy of BADH gene overexpression in enhancing stress tolerance. The following tables summarize quantitative data from experiments on transgenic plants overexpressing the BADH gene, comparing their performance to wild-type (WT) counterparts under various stress conditions.
Table 2: Performance of BADH-Overexpressing Transgenic Plants under Salt Stress
| Plant Species | Transgene Source | Measured Parameter | Wild Type (WT) | Transgenic | Fold Change/Improvement | Reference |
| Arabidopsis thaliana | Triticum aestivum | Root Length (cm) at 150 mM NaCl | 0.24 | 0.54 | 2.25x | [10] |
| Arabidopsis thaliana | Triticum aestivum | Relative Electrolytic Leakage at 150 mM NaCl | 0.63 | 0.33 | 47.6% decrease | [10] |
| Arabidopsis thaliana | Triticum aestivum | Glycine Betaine Content (µg/g FW) | - | Increased | Significant increase | [10] |
| Soybean | Atriplex hortensis | Salt Tolerance Index | Lower | Higher | Significantly higher | [11] |
| Potato | Atriplex canescens | Proline Content | Lower | Higher | Increased | [1] |
| Potato | Atriplex canescens | Chlorophyll (B73375) Content | Lower | Higher | Increased | [1] |
Table 3: Performance of BADH-Overexpressing Transgenic Plants under Drought Stress
| Plant Species | Transgene Source | Measured Parameter | Wild Type (WT) | Transgenic | Fold Change/Improvement | Reference |
| Maize | Suaeda liaotungensis | Germination Rate | Lower | Higher | Improved | [1] |
| Maize | Suaeda liaotungensis | Proline Content | Lower | Higher | Increased | [1] |
| Maize | Suaeda liaotungensis | SOD Activity | Lower | Higher | Increased | [1] |
| Ajowan | Spinacia oleracea | Relative Water Content (RWC) | Lower | Higher | Significantly higher | [9] |
| Ajowan | Spinacia oleracea | Catalase Activity | Lower | Higher | Increased | [9] |
| Ajowan | Spinacia oleracea | Peroxidase Activity | Lower | Higher | Increased | [9] |
Signaling Pathways and Experimental Workflows
The expression of the BADH gene is a downstream event in a complex signaling network initiated by stress perception. The MAPK cascade plays a pivotal role in this process.
The validation of BADH gene expression as a stress tolerance indicator involves a series of well-defined experimental procedures.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Quantitative Real-Time PCR (qRT-PCR) for BADH Gene Expression
This protocol outlines the steps for quantifying BADH gene expression levels in plant tissues.
a. RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial kit or a standard protocol like the TRIzol method.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
b. qRT-PCR:
-
Design or obtain validated primers for the BADH gene and a suitable reference gene (e.g., Actin or Ubiquitin). For Arabidopsis thaliana, specific primers can be designed using tools like Primer-BLAST from NCBI.[12][13] For Oryza sativa (rice), several studies have published primer sequences for BADH1 and BADH2.[14][15]
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression of the BADH gene normalized to the reference gene.
Glycine Betaine (GB) Content Measurement
This protocol describes the quantification of glycine betaine in plant tissues.
-
Freeze-dry plant material and grind it into a fine powder.
-
Extract GB from a known weight of the powdered tissue (e.g., 100 mg) with a methanol:chloroform (B151607):water (12:5:3 v/v/v) solution.
-
After centrifugation, collect the supernatant and add water and chloroform to separate the phases.
-
Analyze the aqueous phase containing GB using High-Performance Liquid Chromatography (HPLC) or a spectrophotometric method after reaction with potassium tri-iodide solution.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay measures the level of lipid peroxidation, an indicator of oxidative stress.
-
Homogenize fresh plant tissue (e.g., 0.5 g) in trichloroacetic acid (TCA).
-
Centrifuge the homogenate and collect the supernatant.
-
Mix the supernatant with thiobarbituric acid (TBA) solution and incubate at 95°C for 30 minutes.
-
Cool the reaction mixture on ice and centrifuge to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculate the MDA concentration using its extinction coefficient (155 mM-1 cm-1).
Relative Water Content (RWC) Measurement
RWC is a measure of the water status of a plant.
-
Excise a leaf or a leaf disc and immediately record its fresh weight (FW).
-
Float the leaf/disc in deionized water for 4-6 hours in the dark to achieve full turgor.
-
Blot the surface dry and record the turgid weight (TW).
-
Dry the sample in an oven at 80°C until a constant weight is achieved to determine the dry weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.
Electrolyte Leakage Assay for Cell Membrane Stability
This assay assesses cell membrane damage by measuring the leakage of electrolytes.
-
Collect leaf discs of a uniform size.
-
Rinse the discs with deionized water to remove surface contaminants.
-
Incubate the discs in a known volume of deionized water at room temperature for a set period (e.g., 2-4 hours).
-
Measure the electrical conductivity of the solution (C1).
-
Autoclave the samples to cause complete electrolyte leakage and measure the final electrical conductivity (C2).
-
Calculate the relative electrolyte leakage as (C1 / C2) x 100.
Chlorophyll Content Measurement
This protocol quantifies the chlorophyll content, which can be affected by stress.
-
Homogenize a known weight of fresh leaf tissue in 80% acetone.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations.
Conclusion
The validation of BADH gene expression as an indicator of stress tolerance is strongly supported by a growing body of experimental evidence. Its direct role in a protective metabolic pathway and its responsiveness at the transcriptional level make it a sensitive and reliable marker. While other indicators such as proline and antioxidant enzyme activities provide valuable information, they often represent more general stress responses. For researchers and professionals in drug development seeking to screen for stress-tolerant genotypes or evaluate the efficacy of stress-mitigating compounds, monitoring BADH gene expression offers a precise and mechanistically informative approach. The detailed protocols provided in this guide offer a standardized framework for the accurate assessment of this key stress tolerance indicator.
References
- 1. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Candidate Genes Associated with Abiotic Stress Response in Plants as Tools to Engineer Tolerance to Drought, Salinity and Extreme Temperatures in Wheat: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proline Tagging for Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Contribution of Exogenous Proline to Abiotic Stresses Tolerance in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative genomic analysis of the aldehyde dehydrogenase gene superfamily in Arabidopsis thaliana – searching for the functional key to hypoxia tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative genomic analysis of the aldehyde dehydrogenase gene superfamily in Arabidopsis thaliana – searching for the functional key to hypoxia tolerance [frontiersin.org]
- 14. Research Portal [researchportal.scu.edu.au]
- 15. researchgate.net [researchgate.net]
Comparative Transcriptomics of Betaine Aldehyde-Accumulating vs. Non-Accumulating Plants: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes of plants that accumulate betaine (B1666868) aldehyde and its downstream product, glycine (B1666218) betaine (GB), versus those that do not. This comparison is crucial for understanding the molecular mechanisms of stress tolerance and for identifying potential gene targets for crop improvement and drug development. The information presented is supported by experimental data from various transcriptomic and metabolomic studies.
Introduction: The Significance of Betaine Aldehyde Accumulation
Under abiotic stress conditions such as high salinity and drought, many plant species accumulate compatible solutes, including glycine betaine. The biosynthesis of glycine betaine is a two-step process initiated by the conversion of choline (B1196258) to this compound, which is then oxidized to glycine betaine. This pathway is pivotal for osmotic adjustment and the protection of cellular machinery from stress-induced damage. Plants can be broadly categorized as accumulators (typically halophytes) and non-accumulators (typically glycophytes) of glycine betaine. Understanding the differential gene expression and metabolic profiles between these two groups provides valuable insights into the genetic basis of stress resilience.
Comparative Analysis of Gene Expression
Transcriptomic studies reveal significant differences in gene expression profiles between this compound-accumulating and non-accumulating plants, particularly under stress conditions. The key genes involved in the glycine betaine biosynthesis pathway are central to this distinction.
Table 1: Comparison of Key Gene Expression in Glycine Betaine Accumulating vs. Non-Accumulating Plants under Salt Stress
| Gene | Function | Accumulating Plants (e.g., Sugar Beet, Spinach) | Non-Accumulating Plants (e.g., Arabidopsis, Rice) |
| CMO (Choline Monooxygenase) | Catalyzes the conversion of choline to this compound. | Significantly upregulated under salt stress.[1] | Low basal expression; may show slight upregulation but generally insufficient for significant GB accumulation. |
| BADH (this compound Dehydrogenase) | Catalyzes the oxidation of this compound to glycine betaine. | Constitutively expressed at a higher level and further induced by salt stress.[1] | Basal expression is present, but induction by stress is often limited. |
| PEAMT (Phosphoethanolamine N-methyltransferase) | Involved in the synthesis of choline, the precursor for glycine betaine. | Expression is often coordinated with CMO and BADH to ensure precursor supply. | Expression is not necessarily linked to the glycine betaine pathway and can be a limiting factor. |
Metabolite Accumulation Profile
The differences in gene expression are directly reflected in the metabolic profiles of accumulating and non-accumulating plants.
Table 2: Comparative Metabolite Analysis in Accumulating vs. Non-Accumulating Plants under Osmotic Stress
| Metabolite | Role | Accumulating Plants (e.g., Suaeda salsa) | Non-Accumulating Plants (e.g., Arabidopsis thaliana) |
| Choline | Precursor for glycine betaine synthesis. | Increased levels under stress to fuel the pathway. | May accumulate to some extent, but conversion to this compound is limited. |
| This compound | Intermediate in glycine betaine synthesis. | Transiently present; rapidly converted to glycine betaine. | Levels remain low due to limited synthesis from choline. |
| Glycine Betaine | Compatible solute, osmoprotectant. | High levels of accumulation under stress (e.g., >10 µmol/g FW). | Negligible or very low levels of accumulation. |
| Proline | Another common compatible solute. | May also accumulate as part of the overall stress response. | Often the primary osmolyte accumulated in response to stress. |
Signaling and Metabolic Pathways
The accumulation of this compound and glycine betaine is integrated into broader stress signaling and metabolic networks. Transcriptomic data allows for the visualization of these complex interactions.
Caption: Glycine Betaine Biosynthesis Pathway and its role in Stress Response.
Experimental Protocols
Plant Material and Stress Treatment
-
Plant Species: Select a known glycine betaine accumulator (e.g., Beta vulgaris, Spinacia oleracea) and a non-accumulator (Arabidopsis thaliana, Oryza sativa).
-
Growth Conditions: Grow plants under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Stress Application: Apply osmotic stress by supplementing the growth medium with a specific concentration of NaCl (e.g., 150 mM) or by withholding water for a defined period. Collect tissue samples at various time points post-treatment.
RNA Extraction for RNA-Seq
A robust RNA extraction protocol is critical for obtaining high-quality RNA from plant tissues, which can be rich in secondary metabolites and polysaccharides.
-
Tissue Homogenization: Immediately freeze collected plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[2][3][4][5]
-
Lysis: Add a suitable extraction buffer (e.g., CTAB-based or Trizol reagent) to the powdered tissue and vortex thoroughly to lyse the cells.[3][4][5]
-
Phase Separation: For Trizol-based methods, add chloroform, mix, and centrifuge to separate the aqueous phase (containing RNA) from the organic phase.
-
RNA Precipitation: Precipitate the RNA from the aqueous phase by adding isopropanol (B130326) and centrifuging at high speed.
-
Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and contaminants.
-
Resuspension: Air-dry the pellet and resuspend in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).
RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Perform end repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Transcriptomic Data Analysis Workflow
The following diagram illustrates a typical bioinformatics pipeline for comparative transcriptomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cd-genomics.com [cd-genomics.com]
- 4. Plant RNA Extraction: Challenges, Methods, and Tips to Improve [lexogen.com]
- 5. goldbio.com [goldbio.com]
Cross-Species Complementation of Betaine Aldehyde Dehydrogenase (BADH) Genes: A Comparative Guide to Enhancing Plant Stress Tolerance
For Researchers, Scientists, and Drug Development Professionals
The heterologous expression of Betaine (B1666868) Aldehyde Dehydrogenase (BADH) genes across different plant species has emerged as a promising strategy for enhancing abiotic stress tolerance. This guide provides a comprehensive comparison of various cross-species complementation studies, supported by experimental data, detailed protocols, and visual diagrams of the underlying biological pathways and experimental workflows.
Betaine aldehyde dehydrogenase is a key enzyme in the biosynthesis of glycine (B1666218) betaine (GB), an important osmoprotectant that accumulates in a variety of organisms in response to osmotic stress.[1] The introduction of a functional BADH gene into plants that do not naturally accumulate GB, or enhancing its expression in those that do, has been shown to confer increased tolerance to salinity, drought, and oxidative stress.
Comparative Performance of Heterologous BADH Genes
The efficacy of cross-species complementation of BADH genes varies depending on the source of the gene, the recipient plant species, and the specific stress conditions. The following table summarizes key quantitative data from various studies, highlighting the improvements in stress tolerance markers in transgenic plants compared to their wild-type counterparts.
| Source Organism | Recipient Plant | Stress Type | Key Performance Metrics (Compared to Wild-Type) | Reference |
| Atriplex hortensis (Mountain Spinach) | Rice (Oryza sativa) | Salinity (0.5% NaCl) | 22 out of 192 transgenic plants survived and 13 set seeds under conditions where controls could not grow.[2][3] | [2][3] |
| Atriplex hortensis | Soybean (Glycine max) | Salinity | Transgenic lines exhibited significantly increased salt tolerance. | [4] |
| Atriplex canescens | Potato (Solanum tuberosum) | Salinity | Increased proline and chlorophyll (B73375) levels; decreased H2O2 and MDA content in transgenic plants. | [5] |
| Suaeda glauca | Arabidopsis thaliana | Drought (200 mM D-mannitol) | Transgenic lines accumulated approximately 2-3 times more glycine betaine and exhibited decreased malondialdehyde (MDA) content.[6] | [6] |
| Barley (Hordeum vulgare) | Rice (Oryza sativa) | Salt, Cold, Heat | Transgenic plants efficiently converted exogenously applied this compound to glycine betaine, conferring significant tolerance. | [7] |
| Exotic BADH | Maize (Zea mays) | Drought | Significantly higher glycine betaine, soluble sugars, soluble proteins, and proline content; lower superoxide (B77818) anion radical and MDA content. Plant height and biomass were significantly higher in transgenic lines under drought.[8] | [8] |
Signaling Pathways and Experimental Workflow
To understand the molecular mechanisms and the experimental process involved in these studies, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of this compound dehydrogenase gene and salinity tolerance in rice transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Dehydrogenase (BADH) vs. Flavodoxin (Fld): Two Important Genes for Enhancing Plants Stress Tolerance and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Drought-Induced this compound Dehydrogenase Gene SgBADH from Suaeda glauca - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of Purified Betaine Aldehyde Dehydrogenase (BADH) Activity: In Vitro vs. In Vivo Perspectives
For researchers, scientists, and drug development professionals, understanding the enzymatic activity of Betaine (B1666868) Aldehyde Dehydrogenase (BADH) under conditions that mimic its natural cellular environment is crucial for accurate physiological and pharmacological assessments. This guide provides a comparative overview of the in vitro and in vivo-like activity of purified BADH, supported by experimental data and detailed protocols.
Betaine aldehyde dehydrogenase (BADH) is a key enzyme in the biosynthesis of glycine (B1666218) betaine, a vital osmoprotectant. It catalyzes the irreversible oxidation of this compound to glycine betaine. The activity of BADH is typically characterized in vitro under optimal conditions. However, the intracellular environment, with its unique ionic composition and macromolecular crowding, can significantly influence enzyme kinetics. This guide explores the differences between BADH activity measured in standard in vitro assays and under conditions designed to simulate the in vivo cellular milieu.
Quantitative Data Summary
| Organism Source | Substrate | Coenzyme | K_m (µM) | V_max (U/mg) | Optimal pH | In Vitro/In Vivo-Like Comparison Notes |
| Pseudomonas aeruginosa | This compound | NADP⁺ | 200 | 121 ± 4 | 8.0 | In vivo-like conditions with high ionic strength may alter K_m and V_max. |
| Oryza sativa (Rice) | This compound | NAD⁺ | - | - | 8.0 | The intact BADH2 isoform shows broad substrate specificity.[1] |
| Avena sativa (Oat) | This compound | NAD⁺ | 5 | - | - | Also active with other aminoaldehydes.[2] |
| Leymus chinensis | This compound | NAD⁺ | 109 (LcBADH2) | 1.26 (LcBADH2) | - | LcBADH2 is more tolerant to NaCl than other plant BADHs.[3] |
| Staphylococcus aureus | This compound | NAD⁺ | - | - | 8.0 | Activity is influenced by ionic strength (NaCl/KCl).[4] |
Experimental Protocols
Standard In Vitro BADH Activity Assay
This protocol is a generalized method based on common practices for the spectrophotometric determination of BADH activity.
Principle: The enzymatic activity of BADH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H from the reduction of NAD(P)⁺ during the oxidation of this compound.
Reagents:
-
1 M Potassium Phosphate buffer (pH 8.0)
-
100 mM this compound solution
-
10 mM NAD⁺ or NADP⁺ solution
-
Purified BADH enzyme solution
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
100 µL of 1 M Potassium Phosphate buffer (pH 8.0)
-
10 µL of 100 mM this compound
-
30 µL of 10 mM NAD⁺ or NADP⁺
-
Nuclease-free water to a final volume of 990 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified BADH enzyme solution.
-
Immediately measure the change in absorbance at 340 nm over a period of 5 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NAD(P)H formation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute.[5]
In Vivo-Like BADH Activity Assay
This protocol is adapted from studies that have developed a standardized in vivo-like assay medium to better reflect the intracellular environment.
Principle: This assay measures BADH activity in a buffer system that mimics the ionic composition and pH of the cytoplasm, providing a more physiologically relevant assessment of enzyme kinetics.
Reagents:
-
In Vivo-Like Assay Buffer (10x stock, pH 6.8):
-
3 M Potassium Glutamate
-
500 mM Potassium Phosphate
-
200 mM Sodium Chloride
-
20 mM Magnesium Sulfate
-
5 mM Calcium Chloride
-
-
100 mM this compound solution
-
10 mM NAD⁺ or NADP⁺ solution
-
Purified BADH enzyme solution
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
100 µL of 10x In Vivo-Like Assay Buffer
-
10 µL of 100 mM this compound
-
30 µL of 10 mM NAD⁺ or NADP⁺
-
Nuclease-free water to a final volume of 990 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified BADH enzyme solution.
-
Immediately measure the change in absorbance at 340 nm over a period of 5 minutes.
-
Calculate the enzyme activity as described for the standard in vitro assay.
Mandatory Visualizations
Caption: Workflow for comparing in vitro and in vivo-like BADH activity.
Caption: The role of BADH in the choline oxidation pathway for osmoprotection.
References
- 1. Testing Biochemistry Revisited: How In Vivo Metabolism Can Be Understood from In Vitro Enzyme Kinetics | PLOS Computational Biology [journals.plos.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro-in vivo correlation for intrinsic clearance for drugs metabolized by human aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Betaine Aldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like betaine (B1666868) aldehyde are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides comprehensive, procedural instructions for the proper disposal of betaine aldehyde, grounded in safety and operational best practices. Adherence to these protocols is critical for mitigating risks associated with this hazardous chemical.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste in accordance with official regulations.[1] It is crucial to prevent this chemical from entering the sewage system or being disposed of with household garbage.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the necessary personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] |
| Hand Protection | Nitrile rubber or other chemically resistant gloves.[2] |
| Body Protection | A standard laboratory coat to protect from splashes.[2][3] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][3] |
In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
After eye contact: Rinse the eyes for several minutes under running water.[1]
-
After swallowing: Do not induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Procedure
The primary method for the safe disposal of this compound from a laboratory setting involves chemical neutralization to convert it into a less hazardous substance before final disposal. Oxidation of the aldehyde to its corresponding carboxylic acid is a recommended approach.[4]
Experimental Protocol: Oxidation of this compound with Potassium Permanganate (B83412) [4]
This procedure is designed for the treatment of small quantities of this compound waste (up to 0.1 mol) typically generated in a laboratory.
Materials:
-
This compound waste solution
-
Potassium permanganate (KMnO₄)
-
Water
-
1-liter round-bottomed flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Steam bath (if the aldehyde has a low boiling point)
-
Dilute sulfuric or hydrochloric acid for final pH adjustment
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood.
-
Initial Mixture: In the 1-liter round-bottomed flask, prepare a mixture of 100 mL of water and 0.1 mol of the this compound waste.
-
Potassium Permanganate Solution: Prepare a solution of potassium permanganate in water.
-
Oxidation: While stirring the this compound solution, slowly add the potassium permanganate solution dropwise. The reaction is exothermic, so monitor the temperature. If necessary, use a steam bath to maintain a gentle reaction temperature.
-
Completion of Reaction: Continue adding the potassium permanganate solution until a faint pink color persists, indicating that the oxidation is complete.
-
Neutralization: After the reaction is complete and the mixture has cooled to room temperature, neutralize the solution to a pH between 6.0 and 9.0 by slowly adding dilute sulfuric or hydrochloric acid.[5]
-
Final Disposal: Once neutralized, the treated solution can be washed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part treated solution), provided this is in accordance with local regulations.[4][6] Always consult with your institution's Environmental Health and Safety (EHS) department before any sewer disposal.[7]
For larger quantities or if in-lab neutralization is not feasible, the waste must be collected in a designated, properly labeled hazardous waste container for disposal by a certified hazardous waste management company.[8]
Disposal Workflow
Caption: A flowchart illustrating the proper disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value/Range | Regulation/Guideline |
| Neutralized pH for Sewer Disposal | 6.0 - 9.0 | General laboratory waste guidelines[5][9] |
| Water Dilution for Sewer Disposal | >20 parts water to 1 part treated waste | General laboratory waste guidelines[6] |
| Satellite Accumulation Area Limit | Max. 55 gallons of hazardous waste | UPenn EHRS Guideline[7] |
| Acutely Toxic Waste Limit (if applicable) | Max. 1 quart (liquid) or 1 kg (solid) | UPenn EHRS Guideline[7] |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abpsoil.com [abpsoil.com]
- 3. isnap.nd.edu [isnap.nd.edu]
- 4. epfl.ch [epfl.ch]
- 5. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
